molecular formula C46H45N9O10S B15551610 Sulfo DBCO-UBQ-2

Sulfo DBCO-UBQ-2

Cat. No.: B15551610
M. Wt: 916.0 g/mol
InChI Key: OZYPBZOSXXLRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo DBCO-UBQ-2 is a useful research compound. Its molecular formula is C46H45N9O10S and its molecular weight is 916.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H45N9O10S

Molecular Weight

916.0 g/mol

IUPAC Name

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoylamino]-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C46H45N9O10S/c1-53(36-20-16-34(17-21-36)49-51-38-27-42(65-3)39(28-41(38)64-2)52-50-35-18-22-37(23-19-35)55(59)60)26-8-13-44(56)48-29-43(66(61,62)63)46(58)47-25-24-45(57)54-30-33-11-5-4-9-31(33)14-15-32-10-6-7-12-40(32)54/h4-7,9-12,16-23,27-28,43H,8,13,24-26,29-30H2,1-3H3,(H,47,58)(H,48,56)(H,61,62,63)

InChI Key

OZYPBZOSXXLRAL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Sulfo DBCO-UBQ-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

Sulfo DBCO-UBQ-2 is a specialized chemical reagent designed for advanced bioconjugation and fluorescence-based detection applications. It integrates three key functional components: a sulfonated dibenzocyclooctyne (Sulfo-DBCO) group, a UBQ-2 dark quencher, and a linker arm. The Sulfo-DBCO moiety facilitates highly efficient and biocompatible copper-free click chemistry reactions with azide-tagged molecules. The UBQ-2 quencher, equivalent to Black Hole Quencher®-2 (BHQ-2), provides a broad quenching range for fluorophores emitting in the orange to far-red spectrum, making it an ideal component for Förster Resonance Energy Transfer (FRET) probes. The inclusion of a sulfo group enhances the water solubility of the molecule, which is advantageous for biological applications in aqueous environments. This combination of features makes this compound a versatile tool for the construction of probes for qPCR, in vitro diagnostics, and cellular imaging.

Physicochemical Properties and Specifications

Quantitative data for this compound and its core components have been compiled from various sources to provide a comprehensive overview for experimental design.

PropertyValueSource(s)
Molecular Formula C46H44N9O10S[1]
Molecular Weight 915 g/mol [1]
Quencher Component UBQ-2 (equivalent to BHQ-2)[2][3]
Quenching Range 560 - 670 nm[4][5]
Absorption Maximum (λmax) of Quencher 579 nm[2][4]
Extinction Coefficient of Quencher at λmax 38,000 cm⁻¹M⁻¹[2]
Reactive Group Dibenzocyclooctyne (DBCO)[1]
Solubility Enhancement Sulfo group for aqueous solubility[1]
Storage Conditions -20°C[1]

Mechanism of Action: FRET and Click Chemistry

The utility of this compound is rooted in two fundamental chemical principles: Förster Resonance Energy Transfer (FRET) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule, in this case, the UBQ-2 dark quencher.[6] For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity (typically 1-10 nm).[7] In a probe constructed with this compound, the UBQ-2 quencher absorbs the energy from an excited fluorophore, preventing it from emitting light. This quenching is reversed if the distance between the fluorophore and the quencher is increased, for instance, through enzymatic cleavage of a linker, leading to a "turn-on" fluorescent signal.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction between a strained alkyne, such as DBCO, and an azide.[8] This reaction proceeds rapidly at physiological temperatures and in aqueous solutions without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Azide-Modified Peptide

This protocol describes the general procedure for labeling an azide-containing peptide with this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution to the peptide solution.

    • Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the resulting conjugate from unreacted this compound using a pre-equilibrated SEC column with PBS as the mobile phase.

    • Collect fractions and monitor the absorbance at 280 nm (for the peptide) and 579 nm (for the UBQ-2 quencher) to identify the fractions containing the purified conjugate.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry and HPLC.

Protocol 2: FRET-Based Protease Activity Assay

This protocol outlines the use of a FRET probe, constructed with a fluorophore and a DBCO-functionalized quencher, to measure protease activity.

Materials:

  • FRET probe (e.g., Fluorophore-Peptide-UBQ-2)

  • Protease of interest

  • Assay buffer (specific to the protease)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the protease in the assay buffer.

    • Add a fixed concentration of the FRET probe to each well of the microplate.

    • Add the protease dilutions to the wells to initiate the reaction. Include a negative control with no protease.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity at the emission wavelength of the donor fluorophore over time.

    • Record measurements at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe a significant change in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each protease concentration.

    • Calculate the initial reaction velocity (V₀) from the linear portion of each curve.

    • Determine the kinetic parameters (Km and kcat) by fitting the V₀ values to the Michaelis-Menten equation.[9][10]

Signaling Pathways and Workflows

The primary application of this compound is in the construction of activatable probes for detecting specific biological activities, such as enzymatic cleavage. The following diagrams illustrate the conceptual workflow for creating and using such a probe.

Workflow for FRET Probe Synthesis and Application

FRET_Probe_Workflow cluster_synthesis Probe Synthesis cluster_assay Protease Activity Assay Azide_Peptide Azide-Modified Peptide Substrate Click_Reaction Copper-Free Click Chemistry Azide_Peptide->Click_Reaction Sulfo_DBCO_UBQ2 This compound Sulfo_DBCO_UBQ2->Click_Reaction Fluorophore_Linker Fluorophore Conjugation Click_Reaction->Fluorophore_Linker Quenched_Probe Fluorophore-Peptide-UBQ-2 (Quenched Probe) Cleavage Enzymatic Cleavage Quenched_Probe->Cleavage Fluorophore_Linker->Quenched_Probe Protease Protease Enzyme Protease->Cleavage Active_Probe Cleaved Probe Fragments (Fluorescent) Cleavage->Active_Probe Fluorescence Fluorescence Signal Active_Probe->Fluorescence

Caption: Workflow for the synthesis of a FRET probe and its application in a protease activity assay.

Logical Relationship of this compound Components

Component_Relationship cluster_components Core Components cluster_functions Primary Functions Sulfo_DBCO_UBQ2 This compound Sulfo Sulfo Group Sulfo_DBCO_UBQ2->Sulfo DBCO DBCO Group Sulfo_DBCO_UBQ2->DBCO UBQ2 UBQ-2 Quencher Sulfo_DBCO_UBQ2->UBQ2 Solubility Aqueous Solubility Sulfo->Solubility Click_Chem Copper-Free Click Chemistry DBCO->Click_Chem Quenching Fluorescence Quenching UBQ2->Quenching

Caption: Functional relationship of the core components of this compound.

References

Sulfo DBCO-UBQ-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties and applications of Sulfo DBCO-UBQ-2. This molecule is a valuable tool in the field of bioconjugation and fluorescence-based assays.

Core Chemical Properties

This compound is a specialized chemical reagent designed for copper-free click chemistry applications.[1] It incorporates three key functional components: a sulfonate (Sulfo) group, a dibenzocyclooctyne (DBCO) group, and a UBQ-2 dark quencher. The sulfo group enhances the molecule's water solubility, a critical feature for biological applications.[1] The DBCO moiety allows for covalent labeling of azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is a type of copper-free click chemistry.[1] The UBQ-2 component is a dark quencher with a polyaromatic-azo backbone that effectively quenches fluorescence in the 560-670 nm range, making it ideal for use in fluorescence resonance energy transfer (FRET) applications and for developing qPCR probes.[1]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C46H44N9O10SBroadPharm[1]
Molecular Weight 915 g/mol BroadPharm[1]
Purity >95%BroadPharm[1]
Appearance Not specified, likely a solid-
Solubility Enhanced water solubility due to the sulfo groupBroadPharm[1]
Storage Conditions -20°CBroadPharm[1]
Shipping Conditions Ambient TemperatureBroadPharm[1]

Experimental Protocols

General Protocol: Labeling of Proteins with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing an azide (B81097) group, introduced via a separate modification step.

Materials:

  • Protein of interest (modified with an azide group)

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • DMSO (for dissolving this compound)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the azide-modified protein in the reaction buffer at a known concentration.

  • Reagent Preparation: Dissolve this compound in a small amount of DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. The molar ratio of the reagent to the protein will need to be optimized for the specific application but a starting point of 10-20 fold molar excess of the DBCO reagent is common.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction time can be optimized.

  • Purification: Remove the excess, unreacted this compound from the labeled protein using a suitable purification method, such as size-exclusion chromatography.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy or mass spectrometry.

  • Storage: Store the purified conjugate at 4°C or -20°C for long-term storage.

Visualizations

Copper-Free Click Chemistry Reaction

The core of this compound's utility lies in its ability to participate in copper-free click chemistry. The diagram below illustrates the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO group on this compound and an azide-modified molecule.

G cluster_reactants Reactants cluster_product Product Sulfo_DBCO_UBQ_2 This compound (contains DBCO group) Conjugate Stable Triazole Linkage (Bioconjugate) Sulfo_DBCO_UBQ_2->Conjugate Strain-Promoted Cycloaddition Azide_Molecule Azide-Modified Biomolecule (e.g., Protein-N3) Azide_Molecule->Conjugate

Copper-Free Click Chemistry Mechanism
General Experimental Workflow for Bioconjugation

The following diagram outlines a typical experimental workflow for labeling a target molecule with this compound.

G A 1. Prepare Azide-Modified Target Molecule C 3. Mix Reactants in Aqueous Buffer A->C B 2. Dissolve this compound in an Organic Solvent (e.g., DMSO) B->C D 4. Incubate to Allow Click Reaction C->D E 5. Purify the Conjugate (e.g., SEC) D->E F 6. Characterize the Final Product E->F

Bioconjugation Workflow

References

Core Topic: A Technical Guide to the Ubiquitin-Proteasome System and the Role of Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis of the term "Sulfo DBCO-UBQ-2" suggests it is a chemical reagent for laboratory assays rather than a compound with a direct biological mechanism of action in cellular pathways. "Sulfo-DBCO" is a water-soluble dibenzocyclooctyne used in copper-free click chemistry for attaching molecules, and "UBQ-2" is a universal black quencher used to absorb fluorescence. Therefore, a "this compound" conjugate is a tool for creating probes, likely for fluorescence resonance energy transfer (FRET) or other quenching-based assays. This guide will first clarify the nature of this chemical tool and then provide an in-depth overview of the ubiquitin-proteasome system, a fundamental pathway for protein degradation, which may be the underlying area of interest for a researcher investigating protein modification and turnover.

Part 1: Understanding this compound as a Chemical Tool

This compound is a bifunctional chemical reagent designed for use in bioorthogonal chemistry and fluorescence-based detection methods. It is not a biologically active molecule with a mechanism of action in the traditional sense of a drug or signaling molecule. Its components and their functions are detailed below.

ComponentChemical IdentityFunctionKey Features
Sulfo-DBCO Sulfonated DibenzocyclooctyneBioorthogonal Reaction PartnerThe DBCO (dibenzocyclooctyne) group reacts with azide-functionalized molecules in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This "click chemistry" is highly specific and can be performed in complex biological media without the need for a toxic copper catalyst.[1] The "sulfo" group is a sulfonate moiety that imparts water solubility to the molecule, making it suitable for use in aqueous biological buffers.[2]
UBQ-2 Universal Black Quencher 2Fluorescence QuencherUBQ-2 is a dark quencher, meaning it absorbs the emission energy of a nearby fluorophore and dissipates it as heat, without emitting its own fluorescence.[3] It has a broad quenching range, typically from 560 to 670 nm, making it effective for a variety of fluorophores in the orange to far-red spectrum.[4][5]

Mechanism of Application: A this compound reagent would be used to label an azide-containing molecule of interest. For example, a protein or nucleic acid could be metabolically or chemically tagged with an azide (B81097) group. The this compound would then be introduced, and the DBCO moiety would covalently link the UBQ-2 quencher to the target molecule via the azide. If a fluorescent dye is also in close proximity to the quencher on a binding partner or within the same molecule, its fluorescence will be quenched. This principle is often used to design "turn-on" fluorescent probes where a conformational change or cleavage event separates the fluorophore and quencher, resulting in a detectable fluorescent signal.

Experimental Workflow: Conceptual Use of a FRET Probe

The following diagram illustrates a conceptual workflow for using a FRET-based probe that could be constructed using a reagent like this compound to study enzyme activity.

FRET_Probe_Workflow cluster_synthesis Probe Synthesis cluster_assay Enzyme Assay Azide_Substrate Azide-labeled Substrate Quenched_Probe Quenched FRET Probe (Fluorophore-Substrate-Quencher) Azide_Substrate->Quenched_Probe Click Chemistry (SPAAC) DBCO_Quencher This compound DBCO_Quencher->Quenched_Probe Enzyme Target Enzyme Cleaved_Products Cleaved Products (Fluorophore and Quencher separated) Quenched_Probe->Cleaved_Products Enzymatic Cleavage Enzyme->Cleaved_Products Fluorescence Fluorescence Signal (Detectable) Cleaved_Products->Fluorescence

Caption: Conceptual workflow for a FRET-based enzyme assay.

Part 2: The Ubiquitin-Proteasome System: A Core Mechanism of Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary pathway for the targeted degradation of most intracellular proteins in eukaryotes.[6] It plays a critical role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control of protein folding.[7][8]

The Mechanism of Action of the Ubiquitin-Proteasome System

Protein degradation via the UPS involves two major steps: the covalent attachment of a polyubiquitin (B1169507) chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[9]

  • Ubiquitin Activation (E1): The process is initiated by the ubiquitin-activating enzyme (E1), which activates a ubiquitin molecule in an ATP-dependent manner, forming a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue in the E1 active site.[6]

  • Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[10]

  • Ubiquitin Ligation (E3): A ubiquitin ligase (E3) recognizes a specific protein substrate and facilitates the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate protein.[10] There are hundreds of different E3 ligases, providing substrate specificity to the system.[6]

  • Polyubiquitination: This process is repeated to form a polyubiquitin chain on the substrate. Chains linked through lysine 48 (K48) of ubiquitin are the canonical signal for proteasomal degradation.[11] Other linkage types, such as K63-linked chains, are typically involved in non-proteolytic signaling pathways.[11]

  • Proteasomal Degradation: The polyubiquitinated protein is recognized by the 26S proteasome, a large, ATP-dependent protease complex.[7] The protein is unfolded and threaded into the catalytic core of the proteasome, where it is degraded into small peptides. The ubiquitin molecules are released and recycled.[9]

Signaling Pathway Diagram

Ubiquitin_Pathway Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 Activation E2 E2 (Conjugating Enzyme) E1->E2 Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ligase) E2->E3 PolyUb_Substrate Polyubiquitinated Protein E3->PolyUb_Substrate Ligation & Polyubiquitination Substrate Target Protein Substrate->E3 Recognition Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub ATP ATP ATP->E1

References

An In-Depth Technical Guide to the Sulfo DBCO-UBQ-2 Fluorescence Quenching Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the Sulfo DBCO-UBQ-2 reagent, its core fluorescence quenching mechanism, and its application in biological assays. The information is intended for professionals in research and development who utilize fluorescence-based techniques for studying molecular interactions.

Introduction to this compound

This compound is a specialized chemical tool designed for bioconjugation and fluorescence-based detection assays. It integrates three key functional components:

  • Sulfo Group: A sulfonate moiety that imparts high water solubility to the molecule, making it ideal for use in aqueous biological buffers without the need for organic co-solvents.

  • DBCO (Dibenzocyclooctyne): A strained alkyne that is central to copper-free click chemistry. It reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage. This reaction is bio-orthogonal, meaning it does not interfere with native biological processes.

  • UBQ-2 (Universal Black Quencher 2): A highly efficient dark quencher. UBQ-2 possesses a polyaromatic-azo backbone and has no native fluorescence, which minimizes background signal in assays.[1][2] It is engineered to absorb energy over a broad range of the visible spectrum, making it a versatile quenching partner for numerous fluorophores.[1][3]

The primary application of this compound is to act as a quenching component in assays designed to monitor molecular proximity. By conjugating UBQ-2 to one molecule of interest and a suitable fluorophore to another, their interaction can be monitored by a decrease in fluorescence signal.

Core Fluorescence Quenching Mechanism

The fluorescence quenching of a donor fluorophore by the UBQ-2 moiety in this compound is predominantly governed by Förster Resonance Energy Transfer (FRET) .[4][5]

FRET is a non-radiative energy transfer mechanism between two chromophores—a donor fluorophore and an acceptor (in this case, the UBQ-2 dark quencher). The process can be broken down into three steps:

  • Excitation of the Donor: The donor fluorophore absorbs a photon of light, moving from its ground electronic state to an excited state.

  • Non-Radiative Energy Transfer: If the acceptor (UBQ-2) is within the Förster distance (typically 1-10 nm), the excited donor can transfer its energy directly to the acceptor without the emission of a photon.[4][6] This transfer is mediated by dipole-dipole coupling.[7]

  • Energy Dissipation by the Acceptor: The UBQ-2 quencher, now in an excited state, rapidly returns to its ground state by dissipating the absorbed energy as heat (molecular vibrations) rather than emitting it as light.[7][8] This non-fluorescent relaxation is a key characteristic of dark quenchers.

For FRET to occur efficiently, two conditions must be met:

  • Proximity: The donor and acceptor must be in close proximity. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between them (1/R⁶).[6][7]

  • Spectral Overlap: There must be significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor quencher.[4][9]

While FRET is the primary mechanism, static quenching (or contact quenching) can also contribute. Static quenching occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state.[6][8] This mechanism also requires close proximity.

FRET_Mechanism cluster_process FRET Quenching Process Photon Light Photon (Excitation Wavelength) Fluorophore_G Fluorophore (Ground State) Photon->Fluorophore_G 1. Excitation Fluorophore_E Fluorophore (Excited State) UBQ2 UBQ-2 Quencher Fluorophore_E->UBQ2 2. Non-Radiative Energy Transfer (FRET) Heat Heat Dissipation UBQ2->Heat 3. Non-Radiative Relaxation

Caption: FRET mechanism of the UBQ-2 dark quencher.

Data Presentation

Quantitative data for the UBQ-2 quencher, which is equivalent to Black Hole Quencher®-2 (BHQ®-2), is summarized below.[3]

Table 1: Properties of the UBQ-2 Quencher

PropertyValueReference(s)
Quenching MechanismFörster Resonance Energy Transfer (FRET)[4][5]
Absorption Maximum (λmax)~580 nm[3]
Optimal Quenching Range560 - 670 nm[1][3]
Molar Extinction Coefficient~38,000 cm⁻¹M⁻¹ at λmax[3][10]
Native FluorescenceNone (Dark Quencher)[1][2]
Chemical BackbonePolyaromatic-Azo[1][3]

Table 2: Recommended Fluorophore Pairs for UBQ-2

The broad absorption of UBQ-2 makes it an effective quencher for a variety of common fluorophores emitting in the orange to far-red spectrum.

FluorophoreExcitation Max (nm)Emission Max (nm)Compatibility Note
Cy3 ~550~570Excellent spectral overlap with UBQ-2 absorption.
TAMRA ~555~580Widely used pair in qPCR probes.
ROX ~575~602Strong quenching due to ideal spectral overlap.
Texas Red ~589~615Effective quenching.
Cy5 ~649~670Good overlap on the red edge of the UBQ-2 absorption spectrum.
Alexa Fluor 546 ~556~573Suitable for FRET-based assays.
Alexa Fluor 594 ~590~617Excellent FRET acceptor.
Alexa Fluor 647 ~650~668Efficiently quenched by UBQ-2.

Experimental Protocols

This section outlines a generalized workflow for using this compound to study the interaction between two biomolecules (Molecule A and Molecule B), where Molecule A is labeled with an azide (B81097) and a fluorophore, and Molecule B is labeled with this compound.

Logical_Relationship cluster_reactants Reactants cluster_product Proximity-Induced Quenched Complex MoleculeA Fluorophore Molecule A Azide (N₃) Plus + MoleculeB Molecule B This compound Reacts Interaction & Copper-Free Click Product Fluorophore Molecule A Triazole Linkage Molecule B UBQ-2

Caption: Logical relationship of the click chemistry reaction.

4.1 Reagent Preparation

  • Fluorophore-Azide Labeling: Label Molecule A with a suitable fluorophore (from Table 2) and an azide group using commercially available kits and protocols.

  • DBCO-UBQ-2 Labeling: Label Molecule B by reacting it with this compound. The DBCO moiety will typically target a specific functional group on Molecule B (e.g., an amine, if using a DBCO-NHS ester variant of the quencher). Note: The provided reagent combines DBCO and UBQ-2.

  • Purification: Purify both labeled molecules (A and B) using appropriate methods (e.g., size exclusion chromatography, dialysis) to remove any unreacted dye, quencher, and labeling reagents.

  • Quantification: Determine the final concentrations and degree of labeling for both purified biomolecules using UV-Vis spectrophotometry.

4.2 Quenching Assay Protocol

  • Control Measurement (Donor Only): In a microplate well or cuvette, add the fluorophore-azide labeled Molecule A to the assay buffer. Measure the fluorescence intensity by exciting at the fluorophore's excitation wavelength and recording the emission at its maximum emission wavelength. This serves as the baseline (F_max).

  • Interaction and Quenching: To the same sample, add the this compound labeled Molecule B. The concentration should be titrated to determine interaction kinetics or used at a saturating concentration for endpoint assays.

  • Incubation: Allow the molecules to interact and the copper-free click reaction to proceed. The reaction brings the fluorophore and quencher into fixed, close proximity upon binding, leading to efficient quenching. Incubation times will vary depending on the binding affinity and reaction kinetics.

  • Quenched Measurement: Measure the fluorescence intensity of the mixture at the same settings. This provides the quenched signal (F_quenched).

4.3 Data Analysis

  • Calculate Quenching Efficiency (E): The efficiency of quenching can be calculated using the formula:

    • E = 1 - (F_quenched / F_max)

  • Binding Affinity: By titrating one labeled molecule against a fixed concentration of the other and measuring the corresponding decrease in fluorescence, a binding curve can be generated to calculate dissociation constants (Kd).

Experimental_Workflow Start Start LabelA Label Molecule A (Fluorophore + Azide) Start->LabelA LabelB Label Molecule B (this compound) Start->LabelB PurifyA Purify Labeled Molecule A LabelA->PurifyA PurifyB Purify Labeled Molecule B LabelB->PurifyB Quantify Quantify & Characterize Labeled Molecules PurifyA->Quantify PurifyB->Quantify AssaySetup Assay Setup: Measure Donor-Only Fluorescence (F_max) Quantify->AssaySetup Mix Mix Labeled Molecules A + B AssaySetup->Mix Incubate Incubate to Allow Interaction & Click Reaction Mix->Incubate MeasureQuenched Measure Quenched Fluorescence (F_quenched) Incubate->MeasureQuenched Analysis Data Analysis: Calculate Quenching Efficiency MeasureQuenched->Analysis End End Analysis->End

Caption: General experimental workflow for a FRET assay.

References

Understanding Dark Quenchers in FRET: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dark Quenchers in Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[1] Traditionally, this acceptor has been another fluorophore. However, the use of non-fluorescent acceptors, known as dark quenchers, has revolutionized FRET-based assays.[1][2]

Dark quenchers absorb the energy from the donor fluorophore but dissipate it as heat rather than emitting light.[2][3] This fundamental difference offers several significant advantages over fluorescent acceptors, including lower background fluorescence, higher signal-to-noise ratios, and the simplification of multiplexed assays.[2][4] These benefits have made dark quenchers indispensable tools in various applications, from real-time PCR and SNP genotyping to protease activity assays and in vivo imaging.[5][6][7]

This technical guide provides a comprehensive overview of dark quenchers in FRET, covering their mechanism of action, a survey of common quenchers with their spectral properties, detailed experimental protocols for their use, and troubleshooting guidance.

Mechanism of Action

The primary mechanism of quenching by dark quenchers in FRET is Förster Resonance Energy Transfer. Efficient FRET quenching requires:

  • Proximity: The donor and quencher molecules must be in close proximity, typically between 10 and 100 Å.[8]

  • Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the dark quencher.[8]

  • Relative Orientation: The transition dipoles of the donor and quencher should be favorably oriented.[8]

In addition to FRET, static or contact quenching can also occur, where the donor and quencher form a non-fluorescent ground-state complex.[1][2]

FRET_Mechanism Figure 1: FRET Mechanism with a Dark Quencher cluster_0 FRET 'On' State cluster_1 FRET 'Off' State Donor_Excited Excited Donor Quencher Dark Quencher Donor_Excited->Quencher Energy Transfer (FRET) Heat Heat Dissipation Quencher->Heat Donor_Excited_Off Excited Donor Quencher_Off Dark Quencher Fluorescence Fluorescence Donor_Excited_Off->Fluorescence Light Emission label_on Proximity (e.g., intact probe) cluster_0 cluster_0 label_off Separation (e.g., probe cleavage) cluster_1 cluster_1

Figure 1: FRET Mechanism with a Dark Quencher

Common Dark Quenchers and Their Properties

A variety of dark quenchers are commercially available, each with distinct spectral properties, making them suitable for quenching different fluorophores. The choice of a dark quencher is critical and should be based on maximizing the spectral overlap with the chosen donor fluorophore.

Dark QuencherAbsorption Max (λmax, nm)Quenching Range (nm)Recommended Donor Fluorophores
Dabcyl ~453-479380-530EDANS, FAM, FITC, TET, HEX, Cy3
BHQ-0 ~495430-520FAM, TET, HEX, JOE
BHQ-1 ~534480-580FAM, TET, HEX, JOE, TAMRA, Cy3
BHQ-2 ~579550-650TAMRA, ROX, Texas Red, Cy3.5, Cy5
BHQ-3 ~672620-730Cy5, Cy5.5, Alexa Fluor 647
QSY-7 ~560~490-600Fluorescein, Rhodamine, Oregon Green
QSY-9 ~562~490-600Similar to QSY-7, with enhanced water solubility
QSY-21 ~661~580-720Cy5, Alexa Fluor 647, Alexa Fluor 660, Alexa Fluor 680
QSY-35 ~475~400-520Blue and green fluorescent dyes
Iowa Black FQ ~531420-620Fluorescein, Cy3
Iowa Black RQ ~656500-700Texas Red, Cy5
DDQ-I ~530-Lower wavelength dyes (e.g., Fluorescein)
DDQ-II ~650-Broader absorbance around 650 nm
Eclipse Quencher ~522-Fluorescein
BBQ-650 ~650550-750TAMRA, Redmond Red, Cy3, Cy5, Cy5.5
TQ2 --FAM
TQ3 --TAMRA, Cy3
TQ5 --Cy5
TQ7 --Cy7

Note: The quenching range and recommended donors are approximate and can vary depending on the specific application and linker chemistry. It is always recommended to consult the manufacturer's specifications.

Quantitative Data

The efficiency of quenching is a critical parameter in FRET experiments. While highly dependent on the specific donor-quencher pair, linker length, and local environment, some general quenching efficiencies have been reported.

Donor FluorophoreDark QuencherQuenching Efficiency (%)Reference
FluoresceinDabcyl91-93[2][5]
FluoresceinEclipse Quencher96[2]
Cy5Dabcyl84[2][5]
Cy5BHQ-296[2][5]
Cy5BHQ-389[6]
Cy5.5BHQ-384[6]
Cy5.5QC198[6]
IRDye800QC199[6]

Förster Distances (R₀)

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a characteristic value for a given donor-acceptor pair.

DonorAcceptorR₀ (Å)
EDANSDabcyl33
FluoresceinQSY 7 / QSY 961
Cy3BQSY-767

Experimental Workflows and Protocols

The successful implementation of FRET assays using dark quenchers relies on careful experimental design and execution. Below are generalized workflows and detailed protocols for common applications.

Experimental_Workflow Figure 2: General Experimental Workflow for FRET Assays Probe_Design 1. Probe Design (e.g., peptide, oligonucleotide) Labeling 2. Labeling with Donor & Dark Quencher Probe_Design->Labeling Purification 3. Purification of Labeled Probe Labeling->Purification Assay_Setup 4. Assay Setup (with analyte/enzyme) Purification->Assay_Setup Data_Acquisition 5. Data Acquisition (Fluorescence Measurement) Assay_Setup->Data_Acquisition Data_Analysis 6. Data Analysis (e.g., quenching efficiency, kinetics) Data_Acquisition->Data_Analysis

Figure 2: General Experimental Workflow for FRET Assays
Protocol 1: Labeling of Proteins with Amine-Reactive Dark Quenchers

This protocol describes the labeling of primary amines (N-terminus and lysine (B10760008) residues) on a protein with an amine-reactive (e.g., NHS-ester) dark quencher.

Materials:

  • Protein of interest (at least 2 mg/mL in an amine-free buffer like PBS or 50 mM sodium borate, pH 8.5).

  • Amine-reactive dark quencher (e.g., BHQ-1 NHS ester).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.

  • Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

  • Quencher Preparation: Immediately before use, dissolve the amine-reactive dark quencher in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the dissolved quencher. A 10-20 fold molar excess of the dye to the protein is a common starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Reaction Quenching (Optional): Add the quenching solution and incubate for 30-60 minutes at room temperature to stop the labeling reaction.

  • Purification: Separate the labeled protein from the unreacted quencher using a size-exclusion chromatography column. The first colored fraction to elute contains the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the quencher (at its λmax).

Protocol 2: FRET-Based Protease Activity Assay

This protocol outlines a typical FRET-based assay to measure the activity of a protease using a peptide substrate labeled with a donor fluorophore and a dark quencher.

Protease_Assay Figure 3: Protease Activity Assay Workflow cluster_0 Intact Substrate cluster_1 Cleaved Substrate Intact Donor -- Peptide -- Quencher Quenched Fluorescence Quenched Protease Protease Intact->Protease Cleavage Cleaved Donor -- Peptide   Peptide -- Quencher Protease->Cleaved Fluorescent Fluorescence Signal

Figure 3: Protease Activity Assay Workflow

Materials:

  • FRET peptide substrate (labeled with a suitable donor-quencher pair).

  • Protease of interest.

  • Assay buffer (optimal for the specific protease).

  • Protease inhibitor (for control experiments).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in DMSO and dilute it to the desired working concentration in the assay buffer.

    • Prepare a dilution series of the protease in the assay buffer.

  • Assay Setup:

    • Add the protease dilutions to the wells of the microplate.

    • Include a negative control with assay buffer only (no protease).

    • Include an inhibitor control by pre-incubating the protease with a specific inhibitor.

  • Reaction Initiation: Add the FRET peptide substrate to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the donor fluorophore.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each protease concentration.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the curve.

    • Plot V₀ versus protease concentration to determine the enzyme kinetics.

Protocol 3: Nucleic Acid Detection with Molecular Beacons

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore and a dark quencher at opposite ends. In the absence of a target, the hairpin structure brings the fluorophore and quencher into close proximity, quenching the fluorescence. Hybridization to a complementary target sequence opens the hairpin, separating the fluorophore and quencher and restoring fluorescence.[4][9]

Molecular_Beacon Figure 4: Molecular Beacon Mechanism cluster_0 Closed State (No Target) cluster_1 Open State (Target Bound) Hairpin < ●--Loop--● > Quenched Fluorescence Quenched Target Target Nucleic Acid Hairpin->Target Hybridization Hybrid < ●--Hybridized--● > Target->Hybrid Fluorescent Fluorescence Signal

Figure 4: Molecular Beacon Mechanism

Materials:

  • Molecular beacon probe.

  • Target nucleic acid.

  • Hybridization buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 3.5 mM MgCl₂, pH 8.0).

  • Real-time PCR instrument or a fluorometer with temperature control.

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the molecular beacon (e.g., 200 nM) and varying concentrations of the target nucleic acid in the hybridization buffer.

    • Include a no-target control.

  • Hybridization and Measurement:

    • Heat the reactions to 95°C for 1 minute to denature any secondary structures.

    • Cool the reactions to the annealing temperature (typically 5-10°C below the melting temperature of the probe-target hybrid).

    • Measure the fluorescence at the annealing temperature.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of target concentration.

    • For real-time PCR applications, monitor the fluorescence at the annealing step of each cycle.

Troubleshooting

ProblemPossible CauseSuggested Solution
High background fluorescence Incomplete quenching- Ensure optimal spectral overlap between donor and quencher.- Redesign the probe to bring the donor and quencher closer.- Use a quencher with higher quenching efficiency.
Free, unquenched donor- Improve the purification of the labeled probe to remove any unconjugated donor fluorophore.
Low FRET signal (low quenching) Donor and quencher are too far apart- Redesign the probe to decrease the donor-quencher distance.
Poor spectral overlap- Select a different donor-quencher pair with better spectral overlap.
Incorrect buffer conditions- Optimize buffer pH and ionic strength.
Photobleaching of the donor High excitation intensity or long exposure times- Reduce the excitation power or exposure time.- Use a more photostable donor fluorophore.- Add an anti-fade reagent to the buffer.
Non-specific quenching Aggregation of the labeled probe- Check for probe aggregation by dynamic light scattering or size-exclusion chromatography.- Modify buffer conditions (e.g., add detergents) to prevent aggregation.
Interaction of the fluorophore with other molecules in the assay- Perform control experiments to identify the source of non-specific quenching.

Conclusion

Dark quenchers have become essential components in the design of sensitive and robust FRET-based assays. Their ability to efficiently quench fluorescence without emitting their own light simplifies experimental design, reduces background, and enables multiplexing capabilities that are challenging to achieve with fluorescent acceptors. By understanding the principles of FRET, the properties of different dark quenchers, and by following well-designed experimental protocols, researchers can effectively harness the power of dark quenchers to investigate a wide range of biological questions in basic research and drug development.

References

Sulfo DBCO-UBQ-2: A Technical Guide for Advanced Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and drug discovery, the ability to precisely track and quantify protein modifications and interactions is paramount. Sulfo DBCO-UBQ-2 is a novel chemical probe designed to address this need, offering a unique combination of functionalities for sophisticated bio-conjugation and quenching applications. This technical guide provides an in-depth exploration of this compound, its constituent components, and its potential applications, particularly in the study of the ubiquitin-proteasome system.

This compound is a multi-functional molecule that integrates three key features:

  • Sulfo Group: A sulfonate group that imparts significant hydrophilicity to the molecule. This enhanced water solubility is crucial for biological applications, ensuring compatibility with aqueous buffer systems and minimizing non-specific interactions with hydrophobic cellular components.[1][2][3]

  • DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) moiety that is central to copper-free click chemistry.[2][4] This bio-orthogonal reaction enables the covalent ligation of this compound to azide-modified biomolecules with high specificity and efficiency under mild, physiological conditions. The absence of a cytotoxic copper catalyst makes it ideal for use in living systems.[3]

  • UBQ-2 Quencher: A dark quencher with a polyaromatic-azo backbone.[2] It effectively quenches fluorescence in the 560-670 nm range, making it a suitable partner for a variety of orange to far-red fluorophores in applications such as Förster Resonance Energy Transfer (FRET) and quantitative PCR (qPCR) probes.[2] Unlike fluorescent quenchers, dark quenchers do not emit light, resulting in lower background signals and improved signal-to-noise ratios.[2]

This guide will detail the physicochemical properties of this compound, propose several advanced applications in ubiquitin research, provide detailed hypothetical experimental protocols, and illustrate key concepts with diagrams.

Physicochemical Properties and Data

The utility of any chemical probe is fundamentally linked to its physical and chemical characteristics. The table below summarizes the key properties of this compound, derived from available product information.

PropertyValueReference
Molecular Formula C46H44N9O10S[2]
Molecular Weight 915 g/mol [2]
Purity >95%[2]
Quenching Range 560 - 670 nm[2]
Solubility Water, DMSO, DMF[4][5]
Storage Conditions -20°C, desiccated[2][4]
Reactivity Reacts with azide (B81097) groups via copper-free click chemistry[2][3]

Core Applications in Ubiquitin Research

The unique combination of a water-soluble, clickable dark quencher makes this compound a versatile tool for investigating the dynamics of the ubiquitin (Ub) signaling pathway. Ubiquitination, the post-translational modification of proteins with ubiquitin, is a tightly regulated process that governs a vast array of cellular functions, including protein degradation, DNA repair, and signal transduction.[6] Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention.

Below are several proposed applications of this compound in molecular biology, with a focus on ubiquitin-related research.

FRET-Based Assays for Deubiquitinase (DUB) Activity

Concept: Deubiquitinases (DUBs) are enzymes that remove ubiquitin from substrate proteins, playing a critical role in regulating ubiquitin signaling. A FRET-based assay can be designed to monitor DUB activity in real-time. In this setup, a fluorescently labeled ubiquitin molecule is conjugated to a substrate peptide that has been modified with this compound. When the ubiquitin is attached, the fluorophore is in close proximity to the UBQ-2 quencher, resulting in a low fluorescence signal. Upon cleavage by a DUB, the fluorophore-ubiquitin is released, leading to an increase in fluorescence.

Visualization of DUB Activity Assay Workflow:

DUB_Assay_Workflow cluster_0 Assay Preparation cluster_1 Ubiquitination cluster_2 DUB Activity Measurement Azide_Peptide Substrate Peptide (with Azide) Quenched_Peptide Quencher-Labeled Peptide Azide_Peptide->Quenched_Peptide Click Chemistry Sulfo_DBCO_UBQ2 This compound FRET_Substrate FRET Substrate (Low Fluorescence) Quenched_Peptide->FRET_Substrate Fluor_Ub Fluorophore-Labeled Ubiquitin Fluor_Ub->FRET_Substrate E1_E2_E3 E1, E2, E3 Enzymes E1_E2_E3->FRET_Substrate Cleaved_Fluor_Ub Released Fluor-Ub (High Fluorescence) FRET_Substrate->Cleaved_Fluor_Ub DUB Cleavage Cleaved_Peptide Quencher-Peptide FRET_Substrate->Cleaved_Peptide DUB Cleavage DUB Deubiquitinase (DUB)

Caption: Workflow for a FRET-based deubiquitinase (DUB) activity assay.

Experimental Protocol: FRET-Based DUB Assay

  • Preparation of Azide-Modified Substrate Peptide:

    • Synthesize a peptide corresponding to a known DUB substrate, incorporating an azide-bearing unnatural amino acid (e.g., azidohomoalanine) at a specific site.

    • Purify the peptide by HPLC to >95% purity.

    • Confirm the mass of the peptide by mass spectrometry.

  • Labeling of Substrate Peptide with this compound:

    • Dissolve the azide-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a 5-fold molar excess of this compound (dissolved in DMSO).

    • Incubate the reaction at room temperature for 2-4 hours.

    • Purify the labeled peptide using HPLC to remove excess this compound.

    • Confirm successful conjugation by mass spectrometry.

  • Preparation of Fluorescently Labeled Ubiquitin:

    • Use a commercially available ubiquitin mutant with a single cysteine residue for labeling with a maleimide-functionalized fluorophore (e.g., Cy3B-maleimide, which is compatible with the UBQ-2 quenching range).

    • Follow the manufacturer's protocol for labeling.

    • Purify the labeled ubiquitin using size-exclusion chromatography.

  • Enzymatic Ubiquitination of the Labeled Peptide:

    • In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP, 0.1 mM DTT), combine the quencher-labeled peptide, fluorescent ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and the appropriate E3 ligase.

    • Incubate at 37°C for 1-2 hours to form the ubiquitinated FRET substrate.

    • The efficiency of ubiquitination can be monitored by SDS-PAGE and in-gel fluorescence.

  • DUB Activity Assay:

    • In a 96-well plate, add the purified FRET substrate to the DUB assay buffer.

    • Add the DUB enzyme of interest (and potential inhibitors for screening purposes).

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

Visualizing Ubiquitin Chain Linkage and Elongation

Concept: Ubiquitin can form chains on substrate proteins, and the specific lysine (B10760008) residue used for linkage (e.g., K48, K63) determines the functional outcome. This compound can be used to study the dynamics of ubiquitin chain formation. For instance, an azide-modified ubiquitin could be used as a chain terminator. By incorporating this modified ubiquitin into an in vitro ubiquitination reaction with a fluorescently labeled initial ubiquitin, the elongation of the chain can be monitored. The incorporation of the azide-ubiquitin allows for subsequent conjugation with this compound, which would quench the fluorescence of the proximal labeled ubiquitin, providing a readout of chain termination.

Visualization of Ubiquitin Chain Elongation Assay:

Ub_Chain_Elongation Start Start with Fluorescent Ubiquitin on Substrate Elongation Add Azide-Modified Ubiquitin and E1, E2, E3 Enzymes Start->Elongation Chain Ubiquitin Chain Elongates Elongation->Chain Termination Azide-Ubiquitin is Incorporated, Stopping Elongation Chain->Termination Click Add this compound Termination->Click Quench Fluorescence is Quenched Click->Quench Analysis Analyze Fluorescence Decrease to Quantify Termination Quench->Analysis

Caption: Workflow for studying ubiquitin chain elongation and termination.

Experimental Protocol: Ubiquitin Chain Elongation Assay

  • Prepare Reagents:

    • Fluorescently labeled ubiquitin (as described above).

    • Azide-modified ubiquitin (e.g., with an azido-lysine analog).

    • E1, E2, and E3 enzymes specific for the desired chain linkage type.

    • Substrate protein.

  • In Vitro Ubiquitination Reaction:

    • Set up a reaction containing the substrate protein, a limiting amount of fluorescent ubiquitin, and an excess of wild-type ubiquitin and azide-modified ubiquitin.

    • Initiate the reaction by adding E1, E2, E3, and ATP.

    • Allow the reaction to proceed for a set time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point (e.g., by adding EDTA).

  • Labeling with this compound:

    • To each stopped reaction, add this compound.

    • Incubate for 1-2 hours at room temperature to allow the click reaction to proceed.

  • Analysis:

    • Analyze the samples by SDS-PAGE and in-gel fluorescence. A decrease in the fluorescence of poly-ubiquitinated species over time would indicate the incorporation of the azide-ubiquitin and subsequent quenching.

    • Alternatively, the reaction can be monitored in real-time in a plate reader if the quenching effect is rapid and measurable in solution.

Conclusion

This compound represents a powerful and versatile tool for the modern molecular biologist. Its combination of water solubility, a bio-orthogonal clickable handle, and a potent dark quencher opens up a wide range of potential applications for studying complex biological processes. While this guide has focused on the ubiquitin system, the principles and protocols described herein can be adapted to investigate other post-translational modifications, protein-protein interactions, and enzyme kinetics. As with any advanced chemical probe, careful experimental design and validation are essential to harness its full potential and generate high-quality, reproducible data. The continued development of such innovative reagents will undoubtedly drive new discoveries in both basic research and therapeutic development.

References

A Deep Dive into Water-Soluble DBCO Reagents for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the quest for highly efficient, specific, and biocompatible labeling methods is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool, allowing for the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3][4] At the heart of this bioorthogonal reaction lies the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts spontaneously with azides to form a stable triazole linkage.[][6][7] This guide provides a comprehensive technical overview of water-soluble DBCO reagents, their properties, and their application in bioconjugation, with a focus on empowering researchers in drug development and life sciences.

The Advantage of Water-Soluble DBCO Reagents

While the core DBCO moiety is inherently hydrophobic, its derivatization to enhance water solubility has been a critical advancement for biological applications.[8] Modifications such as sulfonation (Sulfo-DBCO) or the incorporation of polyethylene (B3416737) glycol (PEG) linkers (PEGylated DBCOs) overcome the solubility challenges, enabling efficient conjugation in aqueous buffers, which are the native environment for most biomolecules.[9][10][11][12]

The key advantages of using water-soluble DBCO reagents in bioconjugation include:

  • Enhanced Biocompatibility: By eliminating the need for organic co-solvents, these reagents minimize the risk of protein denaturation and maintain the integrity of biological samples.

  • Improved Reaction Efficiency: Increased solubility of the DBCO reagent in the aqueous reaction medium leads to faster and more efficient conjugation kinetics.[1]

  • Reduced Non-Specific Binding: The hydrophilic nature of the linkers minimizes non-specific interactions with proteins and cell surfaces, leading to cleaner conjugation products.

  • Versatility: Water-soluble DBCO reagents are available with a variety of reactive groups (e.g., NHS esters, maleimides), allowing for the targeted labeling of different functional groups on biomolecules.[9][13]

Quantitative Data on Water-Soluble DBCO Reagents

The selection of an appropriate water-soluble DBCO reagent is critical for successful bioconjugation. The following tables summarize key quantitative data for commonly used reagents to facilitate comparison.

Table 1: Solubility of Select Water-Soluble DBCO Reagents

ReagentFunctional GroupSolubilityReference
Sulfo-DBCO-AmineAmineWater, DMSO, DMF[12]
Sulfo-DBCO-PEG4-AmineAmineWater, DMSO, DMF[12]
DBCO-Sulfo-NHS EsterNHS EsterWater, DMSO, DMF[12]
Sulfo DBCO-MaleimideMaleimide (B117702)Water, DMSO, DMF[12]
DBCO-PEG4-NHS EsterNHS EsterAqueous Buffers (up to 1.5 mM), DMF, DMSO, DCM, THF, Chloroform[14][15]
DBCO-PEG-NHSNHS EsterWater, ethanol, chloroform, DMSO (10 mg/mL)[14]

Table 2: Recommended Reaction Conditions for DBCO-NHS Ester Antibody Labeling

ParameterRecommended RangeNotesReference(s)
Molar Excess of DBCO-NHS Ester5-30 foldFor sensitive proteins, start with a lower excess. Higher concentrations can lead to precipitation.[4][6][8][16]
Protein Concentration1-10 mg/mLHigher concentrations can improve efficiency but may increase aggregation risk.[1][6][17]
Reaction BufferAmine-free buffers (e.g., PBS, HEPES)Avoid buffers containing primary amines like Tris.[1][15][18]
pH7.2 - 8.5Optimal for NHS ester reaction with primary amines.[1][19]
Incubation Time30-60 minutes at room temperature or 2-4 hours at 4°CLonger incubation at lower temperatures can be beneficial for sensitive proteins.[6][16][20]
Quenching Agent50-100 mM Tris or GlycineTo stop the reaction by consuming unreacted NHS esters.[6][16]

Table 3: Reaction Kinetics and Stability

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k2) for SPAAC~0.34 M⁻¹s⁻¹Peptide ligation with DBCO in HBS buffer (pH 7.4) at 25°C.[21]
DBCO Stability on Antibody~3-5% loss of reactivityStored at 4°C for 4 weeks.[4]
DBCO-Azide Reaction Time< 5 minutes to overnightDependent on reactant concentrations and specific reagents.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for key experiments involving water-soluble DBCO reagents.

Protocol 1: Antibody Labeling with a Water-Soluble DBCO-NHS Ester

This protocol describes the labeling of an antibody with a water-soluble DBCO-NHS ester, targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Water-soluble DBCO-NHS ester (e.g., Sulfo-DBCO-NHS Ester or DBCO-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • Desalting column or other purification system (e.g., spin column, dialysis cassette)

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[1] If necessary, perform a buffer exchange.

  • Prepare the DBCO-NHS Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[6][16]

  • Antibody Activation:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[6][16] The final concentration of the organic solvent should be kept below 20%.[6]

    • Incubate the reaction for 60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing.[6][16]

  • Quench the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.[19]

    • Incubate for 15 minutes at room temperature.[16]

  • Purify the DBCO-Labeled Antibody:

    • Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[1]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~310 nm (for DBCO).[1]

    • Store the purified DBCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. A cryoprotectant may be added for frozen storage.[1]

Protocol 2: Protein Conjugation using a Water-Soluble DBCO-Maleimide

This protocol outlines the labeling of a protein containing free sulfhydryl groups (cysteines) with a water-soluble DBCO-maleimide.

Materials:

  • Protein with free sulfhydryl groups in a suitable buffer (e.g., PBS with 5-10 mM EDTA, pH 6.5-7.5)

  • Water-soluble DBCO-maleimide (e.g., Sulfo-DBCO-Maleimide)

  • Anhydrous DMSO or water

  • Quenching solution (e.g., 1 M 2-mercaptoethanol (B42355) or cysteine)

  • Desalting column or other purification system

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in a sulfhydryl-free buffer at pH 6.5-7.5.[22][23] The presence of a reducing agent during storage and handling is recommended to prevent disulfide bond formation. The reducing agent must be removed prior to conjugation.

  • Prepare the DBCO-Maleimide Solution:

    • Immediately before use, prepare a 5-20 mM stock solution of the DBCO-maleimide in water or anhydrous DMSO.[23][24]

  • Protein Conjugation:

    • Add a 4-fold molar excess of the DBCO-maleimide solution to the protein solution.[23][24]

    • Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.[23][24]

  • Quench the Reaction:

    • Add a quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups.

    • Incubate for 15 minutes at room temperature.[3]

  • Purify the DBCO-Labeled Protein:

    • Remove the excess, unreacted DBCO-maleimide and quenching agent using a desalting column, spin filtration, or dialysis.

Protocol 3: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-labeled biomolecule and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled biomolecule (from Protocol 1 or 2)

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Mix the DBCO-labeled biomolecule with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.[6][16]

  • Incubation:

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[6][20][23] The reaction progress can be monitored by following the decrease in DBCO absorbance at ~310 nm.[6]

  • Purification of the Conjugate:

    • Remove the excess, unreacted azide-functionalized molecule using an appropriate purification method such as size exclusion chromatography, affinity chromatography, or dialysis, depending on the properties of the conjugate and the unreacted components.[16]

Visualizing the Core Concepts

To better understand the chemical transformations and experimental steps involved, the following diagrams have been generated.

SPAAC_Mechanism DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Strain-Promoted Azide Azide (-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Bioorthogonal

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_click Click Chemistry Antibody_Prep Prepare Antibody (1-10 mg/mL in PBS) Activation Activate Antibody (20-30x molar excess DBCO) RT, 60 min Antibody_Prep->Activation DBCO_Prep Prepare DBCO-NHS Ester (10 mM in DMSO) DBCO_Prep->Activation Quench Quench Reaction (50-100 mM Tris) Activation->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Analyze Analyze DOL (UV-Vis @ 280/310 nm) Purify->Analyze Click_Reaction React with Azide Molecule (2-4x molar excess) 4°C, Overnight Purify->Click_Reaction Final_Purification Final Product Purification Click_Reaction->Final_Purification

Experimental Workflow for Antibody Bioconjugation.

DBCO_Variants cluster_modifications Solubility Enhancements cluster_functional_groups Reactive Groups for Conjugation DBCO_Core DBCO Core Sulfonation Sulfonation (Sulfo-DBCO) DBCO_Core->Sulfonation PEGylation PEGylation (DBCO-PEGn) DBCO_Core->PEGylation NHS_Ester NHS Ester (targets Amines) Sulfonation->NHS_Ester Maleimide Maleimide (targets Thiols) Sulfonation->Maleimide PEGylation->NHS_Ester PEGylation->Maleimide Amine Amine (targets Carboxylic Acids) PEGylation->Amine

Logical Relationships of Water-Soluble DBCO Reagents.

Conclusion

Water-soluble DBCO reagents represent a significant advancement in the field of bioconjugation, offering a powerful and versatile toolkit for researchers in drug development, diagnostics, and fundamental life sciences. Their enhanced solubility, biocompatibility, and efficiency in aqueous environments make them ideal for a wide range of applications, from the precise labeling of antibodies and proteins to the construction of complex biomolecular architectures. By understanding the quantitative parameters and adhering to detailed experimental protocols, researchers can harness the full potential of these reagents to drive innovation and discovery.

References

Sulfo DBCO-UBQ-2 structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Sulfo DBCO-UBQ-2, a key reagent in modern bioconjugation and fluorescence-based assays.

Core Compound Specifications

This compound is a specialized chemical compound designed for use in copper-free click chemistry. It incorporates a sulfonate group for enhanced water solubility, a dibenzocyclooctyne (DBCO) group for covalent ligation to azide-modified molecules, and a UBQ-2 dark quencher to effectively suppress fluorescence in a specific spectral range.

A clear visualization of the this compound chemical structure is presented below.

this compound Chemical Structure

Figure 1: Chemical structure of this compound.

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 915 g/mol [1][2]
Chemical Formula C₄₆H₄₄N₉O₁₀S[2]
Purity Typically ≥95%[1][2]
Fluorescence Quenching Range 560-670 nm[2]
Storage Conditions -20°C[2]

Mechanism of Action and Applications

This compound is primarily utilized in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The DBCO moiety reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage. This bioorthogonal reaction can be performed under mild, aqueous conditions, making it ideal for conjugating molecules to sensitive biological samples.[3]

The integrated UBQ-2 dark quencher makes this reagent particularly valuable for developing FRET (Förster Resonance Energy Transfer)-based probes and assays. In such applications, a fluorescent dye (donor) is paired with the UBQ-2 quencher (acceptor). When in close proximity, the quencher absorbs the energy emitted by the fluorophore, preventing fluorescence. This quenching effect can be reversed by a specific biological event, such as enzymatic cleavage or a conformational change, that separates the fluorophore and the quencher, resulting in a measurable fluorescent signal. This principle is widely used in qPCR probes and other molecular diagnostics.[2]

The sulfonate group enhances the water solubility of the molecule, which is advantageous for bioconjugation reactions in aqueous buffers, a common requirement for working with proteins, nucleic acids, and other biomolecules.[2]

Experimental Protocol: General Bioconjugation Workflow

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Nuclease-free water

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Desalting column or other purification system

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified oligonucleotide with the reaction buffer.

    • Add the this compound stock solution to the oligonucleotide solution. A molar excess of the DBCO reagent (typically 1.5 to 20-fold) is recommended to ensure efficient labeling. The final concentration of DMSO in the reaction mixture should be kept low (ideally <10%) to avoid negative impacts on the biomolecule.

    • Mix the reaction components thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Purification:

    • After the incubation period, remove the unreacted this compound and DMSO from the labeled oligonucleotide. This can be achieved using a desalting column, ethanol (B145695) precipitation, or HPLC.

  • Characterization:

    • Confirm the successful conjugation by methods such as UV-Vis spectroscopy (to detect the absorbance of the UBQ-2 quencher), mass spectrometry (to confirm the mass of the conjugate), or functional assays (e.g., a FRET-based assay to measure quenching efficiency).

Visualization of Experimental Workflow

The logical flow of a typical bioconjugation experiment using this compound is depicted in the following diagram.

Bioconjugation_Workflow cluster_prep Reagent_Prep Reagent Preparation Azide_Oligo Azide-Modified Oligonucleotide DBCO_Quencher This compound (in DMSO) Click_Reaction Copper-Free Click Reaction (SPAAC) Azide_Oligo->Click_Reaction DBCO_Quencher->Click_Reaction Purification Purification Click_Reaction->Purification Characterization Characterization Purification->Characterization Final_Product Labeled Oligonucleotide (FRET Probe) Characterization->Final_Product

Caption: A generalized workflow for the bioconjugation of an azide-modified oligonucleotide with this compound.

Signaling Pathway Visualization: FRET-Based Detection

The utility of this compound is best illustrated in the context of a FRET-based detection assay. The following diagram shows the principle of a FRET probe for detecting a specific nucleic acid sequence.

FRET_Detection_Pathway Probe_Intact FRET Probe (Intact) Fluorophore + Quencher Quenching Fluorescence Quenched (No Signal) Probe_Intact->Quenching Result Target_Absent Target Absent Target_Absent->Probe_Intact State Target_Present Target Present Hybridization Probe Hybridizes to Target Target_Present->Hybridization Cleavage Probe Cleavage (e.g., by Polymerase) Hybridization->Cleavage Signal Fluorescence Emitted (Signal Detected) Cleavage->Signal Separates Fluorophore from Quencher

Caption: The signaling pathway of a FRET-based nucleic acid detection probe using a fluorophore and a quencher.

References

Sulfo DBCO-UBQ-2: A Technical Guide for Advanced Bioconjugation and FRET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo DBCO-UBQ-2 is a specialized chemical probe designed for advanced applications in bioconjugation and fluorescence resonance energy transfer (FRET)-based assays. This molecule incorporates a sulfated dibenzocyclooctyne (Sulfo-DBCO) group for copper-free click chemistry and a UBQ-2 dark quencher. The Sulfo-DBCO moiety allows for covalent attachment to azide-modified biomolecules with high specificity and biocompatibility, while the UBQ-2 quencher efficiently absorbs fluorescence from a broad range of orange to far-red dyes, making it an ideal component for developing sensitive FRET probes. This guide provides a comprehensive overview of this compound, including its suppliers, technical specifications, experimental protocols, and potential applications.

Suppliers and Catalog Information

This compound is available from the following suppliers:

SupplierCatalog Number
BroadPharmBP-41896[1]
MedChemExpressHY-D2579[2]

Technical Specifications

PropertyValueReference
Molecular Formula C₄₆H₄₄N₉O₁₀S[1]
Molecular Weight 915 g/mol [1]
Purity >95%[1]
Quenching Range 560-670 nm[3][4]
Storage Conditions -20°C[1]
Solubility Soluble in DMSO, DCM, DMF

Core Applications

The unique structure of this compound lends itself to several key research applications:

  • Development of FRET-based Probes for qPCR: Its broad quenching range makes it suitable for creating probes to monitor real-time polymerase chain reaction.

  • Enzyme Activity Assays: By designing a substrate that separates a fluorophore from this compound upon enzymatic cleavage, enzyme activity can be monitored by the resulting increase in fluorescence.

  • Proximity Ligation Assays: To study protein-protein interactions, two antibodies targeting different proteins can be labeled with an azide (B81097) and a fluorophore, respectively. In the presence of this compound, a quenched signal would indicate proximity.

  • Live-Cell Imaging: The biocompatibility of copper-free click chemistry allows for the labeling and tracking of molecules in living cells.

Experimental Protocols

Protocol: Labeling of an Azide-Modified Protein with this compound

1. Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting columns

2. Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove excess, unreacted this compound using a desalting column appropriate for the molecular weight of the protein.

  • Characterization: Confirm successful labeling by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the protein) and in the characteristic absorbance range of the UBQ-2 quencher.

Protocol: FRET-Based Protease Cleavage Assay

1. Materials:

  • Fluorophore-labeled substrate peptide containing a protease cleavage site.

  • This compound-labeled protein (from the previous protocol).

  • Protease of interest.

  • Assay buffer (e.g., Tris or HEPES-based buffer, pH optimized for the protease).

  • Fluorescence plate reader.

2. Procedure:

  • Assay Preparation: In a microplate well, combine the fluorophore-labeled substrate and the this compound-labeled protein in the assay buffer.

  • Baseline Measurement: Measure the initial fluorescence of the mixture at the appropriate excitation and emission wavelengths for the chosen fluorophore. This will represent the quenched state.

  • Initiate Reaction: Add the protease to the well to initiate the cleavage reaction.

  • Kinetic Measurement: Monitor the increase in fluorescence over time as the protease cleaves the substrate, separating the fluorophore from the quencher.

  • Data Analysis: Plot the fluorescence intensity versus time to determine the reaction rate.

Signaling Pathways and Experimental Workflows

The primary signaling pathway leveraged by this compound is Fluorescence Resonance Energy Transfer (FRET). The following diagrams illustrate the conceptual workflow for a FRET-based assay using this reagent.

FRET_Mechanism cluster_quenched Quenched State (Proximity) cluster_fluorescent Fluorescent State (Separation) Fluorophore Fluorophore Quencher This compound Fluorophore->Quencher FRET Heat Heat Quencher->Heat Energy Dissipation Excitation Excitation Light Excitation->Fluorophore Fluorophore2 Fluorophore Fluorescence Fluorescence Fluorophore2->Fluorescence Emission Quencher2 This compound Excitation2 Excitation Light Excitation2->Fluorophore2

FRET Mechanism with this compound

Experimental_Workflow cluster_labeling Bioconjugation cluster_assay FRET Assay cluster_analysis Data Analysis AzideProtein Azide-Modified Protein LabeledProtein Labeled Protein (Quencher-Conjugated) AzideProtein->LabeledProtein Copper-Free Click Chemistry DBCO_Quencher This compound DBCO_Quencher->LabeledProtein Mix Mix Components LabeledProtein->Mix FluorophoreSubstrate Fluorophore-Labeled Substrate FluorophoreSubstrate->Mix MeasureQuenched Measure Baseline Fluorescence Mix->MeasureQuenched AddEnzyme Add Enzyme MeasureQuenched->AddEnzyme MeasureFluorescence Monitor Fluorescence Increase AddEnzyme->MeasureFluorescence PlotData Plot Fluorescence vs. Time MeasureFluorescence->PlotData CalculateRate Calculate Reaction Rate PlotData->CalculateRate

Experimental Workflow for a FRET-based Enzyme Assay

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of the Sulfo Group in DBCO Reagents

Introduction to DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Dibenzocyclooctyne (DBCO), also known as ADIBO, is a key reagent in the field of bioorthogonal chemistry. It is a cyclic alkyne whose ring is highly strained, which significantly lowers the activation energy for cycloaddition reactions with azides.[][2] This unique reactivity allows for a [3+2] cycloaddition to occur efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for a cytotoxic copper(I) catalyst, a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry".[][3]

The bioorthogonal nature of the DBCO-azide reaction is a major advantage; neither functional group is naturally present in biological systems, and they react exclusively with each other, minimizing side reactions with native biomolecules.[3][4] This specificity makes SPAAC an invaluable tool for labeling proteins, nucleic acids, and cells in complex biological environments.[] However, the core DBCO structure is inherently hydrophobic, which can lead to challenges such as poor solubility in aqueous buffers and aggregation of labeled biomolecules, particularly proteins.[5] To overcome these limitations, DBCO reagents are often modified with hydrophilic moieties, the most common and effective of which is the sulfonate (sulfo) group.

The Core Role of the Sulfo Group

The primary and most critical role of the sulfo group (SO₃⁻) in DBCO reagents is to dramatically increase their hydrophilicity and aqueous solubility.[6][7][8] This modification transforms a hydrophobic molecule into a water-soluble one, making it highly compatible with the aqueous conditions required for most bioconjugation protocols.

Enhanced Aqueous Solubility

Standard DBCO reagents are often soluble only in organic solvents like DMSO or DMF.[9] The introduction of a negatively charged sulfonate group allows sulfo-DBCO variants to dissolve readily in aqueous buffers (e.g., PBS), often eliminating the need for organic co-solvents that can be detrimental to protein structure and function.[7][8] This improved solubility is crucial for achieving the high reagent concentrations that can help drive reaction kinetics and for preventing precipitation during the labeling process.

Impact on Reactivity and Aggregation

While the sulfo group does not directly alter the intrinsic reactivity of the strained alkyne, its impact on solubility has significant indirect effects on reaction efficiency. By preventing the aggregation of the DBCO reagent itself and the biomolecules it labels, the sulfo group ensures that the reactive moieties remain accessible for conjugation.[9] In a study comparing a small sulfo-DBCO-amine with larger, more hydrophobic DBCO-antibody conjugates, the sulfo-DBCO-amine exhibited significantly higher second-order rate constants, an effect attributed in part to reduced steric hindrance and improved accessibility.[10] The prevention of aggregation is particularly important when working with sensitive proteins like antibodies, which can lose activity if they precipitate.

Logical Framework: Benefits of Sulfonation

The following diagram illustrates the logical progression from the core chemical modification to the practical benefits in bioconjugation.

Sulfo_DBCO_Benefits DBCO DBCO Core Hydrophobic Hydrophobic Nature DBCO->Hydrophobic SulfoDBCO Sulfo-DBCO Reagent DBCO->SulfoDBCO Sulfo Sulfo Group (SO₃⁻) Hydrophilic Hydrophilic Nature Sulfo->Hydrophilic Sulfo->SulfoDBCO Solubility Increased Aqueous Solubility SulfoDBCO->Solubility Aggregation Reduced Aggregation of Biomolecules Solubility->Aggregation Efficiency Improved Reaction Efficiency in Buffers Solubility->Efficiency Applications Enables a Wide Range of Aqueous Bioconjugations Aggregation->Applications Efficiency->Applications

Caption: How the sulfo group enhances DBCO reagent properties.

Quantitative Data Summary

The addition of a sulfo group alters the physicochemical properties of the DBCO core. The tables below summarize key quantitative data for representative sulfo-DBCO and non-sulfo-DBCO reagents, as well as kinetic data for SPAAC reactions.

Table 1: Physicochemical Properties of DBCO-NHS Ester vs. Sulfo-DBCO-NHS Ester
PropertyDBCO-NHS EsterSulfo-DBCO-NHS EsterReference(s)
Molecular Formula C₂₅H₂₂N₂O₅C₂₅H₂₁N₂NaO₈S[11][12]
Molecular Weight 430.45 g/mol 532.50 g/mol [11][12]
Aqueous Solubility Low (Requires organic solvent like DMSO/DMF)High (Soluble in aqueous buffers)[4][8]
Primary Application Labeling in the presence of organic co-solventsLabeling of sensitive biomolecules (e.g., proteins) in 100% aqueous buffers[4][8]
Table 2: Second-Order Rate Constants for SPAAC Reaction

The following data represents the reaction between sulfo-DBCO-amine and 3-azido-L-alanine under various buffer conditions at 37 °C. This highlights the efficiency of the reaction in common biological buffers.

Buffer (pH)Rate Constant (k) in M⁻¹s⁻¹Reference(s)
MES (pH 6.0)0.81 ± 0.03[10]
PBS (pH 7.4)0.83 ± 0.02[10]
HEPES (pH 8.0)1.04 ± 0.02[10]
Borate (pH 9.0)1.05 ± 0.01[10]

Note: The rate of SPAAC reactions can be influenced by factors such as pH, temperature, and steric hindrance of the reacting partners. Sulfo-DBCO-amine, being a small and less hindered molecule, shows high reactivity.[10]

Applications in Research and Drug Development

The favorable properties of sulfo-DBCO reagents make them indispensable tools in modern biotechnology and pharmaceutical development.

  • Antibody-Drug Conjugates (ADCs): Sulfo-DBCO reagents are widely used to link potent cytotoxic drugs to monoclonal antibodies.[13][14] The high water solubility and bioorthogonality are critical for maintaining the stability and function of the antibody during conjugation and for ensuring precise control over the drug-to-antibody ratio (DAR).

  • Cell and Protein Labeling: These reagents are ideal for labeling proteins, antibodies, and other biomolecules with fluorophores or biotin (B1667282) for detection and imaging applications, including flow cytometry and fluorescence microscopy.[] The ability to perform these reactions in aqueous media is essential for live-cell imaging.[]

  • Drug Delivery and Targeting: Sulfo-DBCO linkers can be used to attach targeting ligands to nanoparticles or drug delivery systems, enabling selective delivery to specific cells or tissues while minimizing off-target effects.[]

  • Surface Functionalization: They are used to immobilize azide-modified biomolecules onto surfaces for the creation of biosensors, microarrays, and tailored substrates for tissue engineering.[]

Experimental Protocols

The following are generalized protocols for the use of sulfo-DBCO reagents. Optimization is recommended for specific applications.

Protocol 1: Labeling of Primary Amines with Sulfo-DBCO-NHS Ester

This protocol describes the conjugation of a sulfo-DBCO moiety to a protein (e.g., an antibody) via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Sulfo-DBCO-NHS Ester

  • Anhydrous DMSO or water (for stock solution)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., desalting column or dialysis cassette)

Methodology:

  • Reagent Preparation:

    • Allow the Sulfo-DBCO-NHS Ester vial to equilibrate to room temperature before opening.

    • Prepare a fresh 10 mM stock solution of Sulfo-DBCO-NHS Ester in anhydrous DMSO or water.[16][17]

  • Antibody Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS or HEPES). Buffers containing Tris or glycine (B1666218) will compete for reaction with the NHS ester and should be avoided.[9]

    • If necessary, exchange the buffer using a desalting column or dialysis.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Sulfo-DBCO-NHS Ester stock solution to the protein solution.[9][18] The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9][19]

  • Quenching (Optional):

    • To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM.[19]

    • Incubate for 15-30 minutes at room temperature.[9][19]

  • Purification:

    • Remove excess, non-reacted Sulfo-DBCO reagent and quenching buffer components by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).[14]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the DBCO group (λ_max ≈ 309 nm) and the protein (λ_max ≈ 280 nm).[9]

Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecules

This protocol describes the reaction between the DBCO-labeled protein from Protocol 1 and an azide-functionalized molecule (e.g., a drug, fluorophore, or oligonucleotide).

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4). Avoid any buffers containing sodium azide (B81097).[9]

Methodology:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule in the reaction buffer.

    • Add the azide-functionalized molecule to the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide molecule over the protein is a common starting point.[9][14]

  • Incubation:

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[9] Reaction times can be extended to improve efficiency. Reactions are often faster at higher temperatures (e.g., 37°C).[9][10]

  • Purification:

    • Purify the final conjugate to remove excess azide-functionalized molecules using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the conjugate.[14]

  • Analysis:

    • Analyze the final conjugate using methods such as SDS-PAGE, which should show a shift in molecular weight, and mass spectrometry to confirm successful conjugation.[14]

Visualization of an Experimental Workflow

The diagram below outlines the workflow for creating an antibody-drug conjugate (ADC) using a Sulfo-DBCO-NHS ester linker, as described in the protocols.

ADC_Workflow cluster_reactants1 Step 1: Amine Labeling cluster_intermediate cluster_reactants2 Step 2: SPAAC Click Reaction cluster_product Antibody Antibody (with -NH₂) DBCO_Ab DBCO-Labeled Antibody Antibody->DBCO_Ab Reaction in aqueous buffer (pH 7.2-8.0) SulfoDBCO_NHS Sulfo-DBCO-NHS Ester SulfoDBCO_NHS->DBCO_Ab Reaction in aqueous buffer (pH 7.2-8.0) Purification1 Purification (e.g., Desalting) DBCO_Ab->Purification1 Azide_Drug Azide-Payload (Drug) ADC Antibody-Drug Conjugate (ADC) Azide_Drug->ADC Copper-Free Click Reaction Purification2 Purification (e.g., SEC) ADC->Purification2 Purification1->ADC Copper-Free Click Reaction

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).

Conclusion

The incorporation of a sulfo group into DBCO reagents is a critical chemical modification that addresses the inherent hydrophobicity of the cyclooctyne (B158145) core. By rendering these powerful bioorthogonal tools water-soluble, sulfonation expands their utility, enabling efficient and reliable bioconjugation in the aqueous environments required for working with proteins, cells, and other biological systems. For researchers in drug development and chemical biology, sulfo-DBCO reagents provide a robust and versatile platform for creating complex bioconjugates, from antibody-drug conjugates for targeted therapy to fluorescently labeled proteins for advanced cellular imaging.

References

Unveiling the Shadows: A Technical Guide to the UBQ-2 Quencher

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precise detection and quantification of nucleic acids and protein interactions are paramount. Fluorescence-based assays, particularly those employing Förster Resonance Energy Transfer (FRET), have become indispensable tools. Central to the success of these assays is the efficiency of the quencher molecule. This in-depth technical guide focuses on the core properties and applications of the UBQ-2 quencher, a non-fluorescent "dark" quencher lauded for its broad quenching capabilities and utility in a range of biological assays.

Core Properties of UBQ-2 Quencher

UBQ-2, equivalent to the well-established Black Hole Quencher®-2 (BHQ®-2), is a dark quencher characterized by a polyaromatic-azo backbone.[1] This structure is key to its function, enabling it to absorb the emission energy of a wide array of fluorophores and dissipate it as heat, rather than re-emitting it as fluorescence.[2][3] This absence of native fluorescence results in a significantly lower background signal, thereby enhancing the signal-to-noise ratio and the sensitivity of assays.[4][5]

The key quantitative properties of the UBQ-2 quencher are summarized in the table below, providing a clear comparison for researchers designing FRET-based probes and assays.

PropertyValueReference
Absorption Maximum (λmax) 579 nm[6]
Quenching Range 550 - 670 nm[6]
Molecular Weight ~493.49 g/mol [6]
Extinction Coefficient at λmax 38,000 cm⁻¹M⁻¹[6]

Table 1: Quantitative Properties of UBQ-2 Quencher

UBQ-2 is chemically versatile and can be incorporated into oligonucleotides at the 3' end, 5' end, or internally.[2] Its compatibility with a broad spectrum of fluorophores makes it an ideal choice for multiplexing applications, where multiple targets are detected simultaneously.[4][5]

Compatible Fluorophores
TAMRA™
Texas Red®
Cy™ 5
Quasar® 570
CAL Fluor® Red 590
CAL Fluor Red 610
ROX
CAL Fluor Red 635
Pulsar® 650
Quasar 670
Quasar 705

Table 2: Fluorophores Compatible with UBQ-2 Quencher[4][6]

Quenching Mechanism: A Dance in the Dark

The primary mechanism by which UBQ-2 quenches fluorescence is Förster Resonance Energy Transfer (FRET).[7] FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule (the quencher) when they are in close proximity (typically 10-100 Å).[7] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship.

In addition to FRET, static or contact quenching can also play a role.[6] This occurs when the fluorophore and quencher form a transient, non-fluorescent ground-state complex.[7]

FRET_Mechanism Figure 1: FRET Mechanism in a TaqMan® Probe cluster_before Intact Probe cluster_after Probe Cleavage Fluorophore Fluorophore Oligo Oligonucleotide Probe Quencher UBQ-2 Quencher Fluorophore->Quencher FRET (No Fluorescence) Fluorophore_c Fluorophore Cleaved_Oligo1 Cleaved Oligo Fluorescence\nDetected Fluorescence Detected Fluorophore_c->Fluorescence\nDetected Cleaved_Oligo2 Quencher_c UBQ-2 Quencher Excitation\nLight Excitation Light Excitation\nLight->Fluorophore Excitation\nLight->Fluorophore_c

Caption: FRET mechanism in a dual-labeled probe.

Experimental Protocols

Fluorescence Quenching Efficiency Assay

This protocol provides a method to determine the quenching efficiency of UBQ-2 when paired with a specific fluorophore on a synthetic oligonucleotide.

Materials:

  • Fluorophore-UBQ-2 dual-labeled oligonucleotide probe

  • Unlabeled complementary target oligonucleotide

  • Nuclease-free water

  • Hybridization buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2)

  • Fluorometer or real-time PCR instrument capable of fluorescence measurements

Methodology:

  • Probe Preparation: Resuspend the dual-labeled probe and the complementary target oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Reaction Setup:

    • Prepare a "probe-only" sample by diluting the dual-labeled probe to a final concentration of 200 nM in hybridization buffer.

    • Prepare a "hybridized probe" sample by mixing the dual-labeled probe and the complementary target oligonucleotide in a 1:1.5 molar ratio (e.g., 200 nM probe and 300 nM target) in hybridization buffer.

  • Incubation: Incubate both samples at room temperature for 30 minutes to allow for hybridization in the "hybridized probe" sample.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the "probe-only" sample (F_unquenched). This represents the fluorescence of the fluorophore without significant quenching.

    • Measure the fluorescence intensity of the "hybridized probe" sample (F_quenched). In the hybridized state, the probe is in a random coil conformation, bringing the fluorophore and quencher into close proximity, resulting in maximal quenching.

  • Calculation of Quenching Efficiency:

    • Quenching Efficiency (%) = (1 - (F_quenched / F_unquenched)) * 100

Quenching_Assay_Workflow Figure 2: Fluorescence Quenching Assay Workflow A Prepare Probe-Only and Hybridized Probe Samples B Incubate at Room Temperature (30 min) A->B C Measure Fluorescence (F_unquenched and F_quenched) B->C D Calculate Quenching Efficiency C->D

Caption: Workflow for determining quenching efficiency.

Probe Photostability Assay (Adapted from ICH Q1B Guidelines)

This protocol provides a method to assess the photostability of a UBQ-2 labeled oligonucleotide probe.[8][9][10]

Materials:

  • Fluorophore-UBQ-2 dual-labeled oligonucleotide probe dissolved in a suitable buffer

  • Photostability chamber with controlled light and temperature

  • UV-Vis spectrophotometer or fluorometer

  • Light-impermeable containers (e.g., amber tubes or tubes wrapped in aluminum foil)

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the probe solution at a known concentration.

  • Exposure Conditions:

    • Place a set of samples in the photostability chamber, ensuring uniform exposure to the light source. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][10]

    • Simultaneously, place a control set of samples in light-impermeable containers within the same chamber to serve as dark controls.

  • Time Points: Withdraw samples from both the exposed and dark control groups at predefined time intervals.

  • Analysis:

    • Measure the absorbance spectrum and/or fluorescence intensity of both the exposed and dark control samples at each time point.

    • Compare the spectral properties and fluorescence intensity of the exposed samples to the dark controls. A significant change in the exposed sample indicates photolability.

  • Data Presentation: Plot the percentage of remaining fluorescence or absorbance as a function of exposure time.

Photostability_Assay_Workflow Figure 3: Probe Photostability Assay Workflow A Prepare Probe Aliquots (Exposed and Dark Control) B Expose Samples in Photostability Chamber A->B C Withdraw Samples at Defined Time Points B->C D Measure Absorbance and/or Fluorescence C->D E Compare Exposed vs. Dark Control and Plot Data D->E

Caption: Workflow for assessing probe photostability.

Applications in Drug Development and Research

The superior properties of UBQ-2 make it a valuable tool in various research and drug development applications, most notably in quantitative real-time PCR (qPCR) for gene expression analysis.

TaqMan® qPCR Workflow for Gene Expression Analysis

TaqMan® probes are dual-labeled oligonucleotides that utilize the 5' to 3' exonuclease activity of Taq polymerase to generate a fluorescent signal.[11] A typical workflow for gene expression analysis using UBQ-2 labeled TaqMan® probes is as follows:

  • RNA Extraction and cDNA Synthesis: Isolate high-quality RNA from cells or tissues and reverse transcribe it into complementary DNA (cDNA).

  • Assay Design: Design primers and a TaqMan® probe specific to the target gene. The probe is labeled with a reporter fluorophore at the 5' end and the UBQ-2 quencher at the 3' end.

  • qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, primers, TaqMan® probe, and qPCR master mix.

  • Real-Time PCR: During the annealing step of each PCR cycle, the primers and the TaqMan® probe bind to the target cDNA. In the extension step, Taq polymerase synthesizes a new DNA strand. When the polymerase encounters the bound probe, its 5' to 3' exonuclease activity cleaves the probe, separating the fluorophore from the UBQ-2 quencher.

  • Signal Detection: The separation of the fluorophore from the quencher results in an increase in fluorescence, which is detected in real-time by the qPCR instrument. The amount of fluorescence is directly proportional to the amount of PCR product.

  • Data Analysis: The cycle at which the fluorescence signal crosses a certain threshold (the Cq value) is used to quantify the initial amount of target nucleic acid.

TaqMan_Workflow Figure 4: TaqMan® qPCR Workflow A RNA Extraction & cDNA Synthesis B TaqMan® Assay Design (Primers & UBQ-2 Probe) A->B C qPCR Reaction Setup B->C D Real-Time PCR Amplification (Probe Cleavage) C->D E Fluorescence Signal Detection D->E F Data Analysis (Cq Values) E->F

Caption: Workflow of TaqMan® qPCR for gene expression.

Signaling Pathway Analysis

qPCR is a powerful technique for studying the expression of genes involved in cellular signaling pathways. By designing TaqMan® assays for key genes within a pathway, researchers can investigate how the pathway is modulated by various stimuli, such as drug candidates.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[12] Dysregulation of this pathway is implicated in many cancers. qPCR can be used to measure the expression levels of key genes in this pathway, such as EGFR, KRAS, BRAF, and downstream effectors, in response to potential therapeutic agents.

EGFR_Pathway Figure 5: Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the immune and inflammatory responses.[13] It is also involved in cell survival and proliferation. qPCR can be employed to analyze the expression of NF-κB target genes, such as TNF-α, IL-6, and BCL2, to assess the immunomodulatory or anti-inflammatory effects of drug candidates.

NFkB_Pathway Figure 6: Simplified NF-κB Signaling Pathway cluster_nucleus TNFa TNF-α (Stimulus) TNFR TNFR (Receptor) TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus Transcription Gene Transcription (Inflammation, Immunity) NFkB_n->Transcription

Caption: Simplified NF-κB signaling pathway.

Conclusion

The UBQ-2 quencher stands out as a robust and versatile tool for fluorescence-based molecular assays. Its broad quenching spectrum, lack of native fluorescence, and compatibility with a wide range of fluorophores make it an excellent choice for applications requiring high sensitivity and multiplexing capabilities, such as qPCR-based gene expression analysis. This technical guide provides a comprehensive overview of its core properties, experimental considerations, and key applications, empowering researchers and drug development professionals to effectively harness the power of UBQ-2 in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Sulfo-DBCO Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Sulfo-DBCO Antibody Labeling for Investigating Ubiquilin 2 Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ubiquilin 2 (UBQLN2) is a key protein involved in cellular protein quality control, primarily through its role in the ubiquitin-proteasome system (UPS) and autophagy.[1][2] It acts as a shuttle protein, linking ubiquitinated substrates to the proteasome for degradation.[1][2] Mutations in the UBQLN2 gene have been implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (ALS-FTD).[1] Studying the interactions and functions of UBQLN2 is crucial for understanding these disease mechanisms.

This application note provides a detailed protocol for labeling an anti-UBQLN2 antibody with a Sulfo-DBCO moiety. This enables the antibody to be used in copper-free click chemistry applications, a bioorthogonal reaction that allows for the covalent attachment of an azide-modified molecule (e.g., a fluorescent dye, a drug molecule, or an oligonucleotide) to the antibody under mild, aqueous conditions.[3][4][5] The resulting conjugate can be a powerful tool for various assays, including protein interaction studies, targeted drug delivery, and advanced imaging techniques.

The use of a Sulfo-DBCO reagent is advantageous due to its high water solubility, which reduces the risk of antibody aggregation during the labeling process.[6][7][8] The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azide (B81097) groups without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biological samples.[4][5][9]

Signaling Pathway of UBQLN2 in Protein Degradation

UBQLN2 plays a crucial role in the clearance of misfolded or damaged proteins. It recognizes and binds to polyubiquitinated proteins and facilitates their delivery to the proteasome for degradation. This process is essential for maintaining cellular homeostasis.

UBQLN2_Pathway ub_protein Polyubiquitinated Protein ubqln2 UBQLN2 ub_protein->ubqln2 Binds proteasome 26S Proteasome ubqln2->proteasome Delivers degraded_protein Degraded Peptides proteasome->degraded_protein Degrades ub Ubiquitin proteasome->ub Recycles

Caption: UBQLN2-mediated protein degradation pathway.

Experimental Protocols

This protocol is divided into two main parts:

  • Part 1: Activation of Anti-UBQLN2 Antibody with Sulfo-DBCO-NHS Ester. This involves the reaction of the primary amine groups on the antibody with the N-hydroxysuccinimide (NHS) ester of the Sulfo-DBCO reagent.

  • Part 2: Purification and Characterization of the DBCO-labeled Antibody. This section details the removal of excess labeling reagent and the determination of the degree of labeling (DOL).

This procedure describes the covalent attachment of a Sulfo-DBCO moiety to an anti-UBQLN2 antibody.

Materials:

  • Anti-UBQLN2 Antibody (in an amine-free buffer, e.g., PBS)

  • Sulfo-DBCO-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Workflow for Antibody Activation:

Antibody_Activation_Workflow cluster_prep Preparation cluster_reaction Reaction prep_ab Prepare Antibody (1-10 mg/mL in amine-free buffer) mix Mix Antibody and Sulfo-DBCO-NHS prep_ab->mix prep_dbco Prepare Sulfo-DBCO-NHS (10 mM in DMSO) prep_dbco->mix incubate Incubate (1 h at RT) mix->incubate quench Quench Reaction (15 min with Tris) incubate->quench

Caption: Workflow for Sulfo-DBCO-NHS ester antibody activation.

Procedure:

  • Antibody Preparation:

    • Ensure the anti-UBQLN2 antibody is in an amine-free buffer (e.g., PBS).[10] If the buffer contains primary amines (e.g., Tris) or preservatives like sodium azide, perform a buffer exchange using a spin desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[5][10]

  • Sulfo-DBCO-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Sulfo-DBCO-NHS ester in anhydrous DMSO.[5][11]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the 10 mM Sulfo-DBCO-NHS ester solution to the antibody solution.[5][12] The optimal ratio may need to be determined empirically.

    • Ensure the final DMSO concentration in the reaction mixture is below 20%.[4][5]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.[3][4]

  • Quenching the Reaction:

    • Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-DBCO-NHS ester.[4][9]

    • Incubate for an additional 15 minutes at room temperature.[4][11]

Purification:

  • Remove unreacted Sulfo-DBCO-NHS ester and quenching agent using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.[3][10][12][] For rapid purification, spin desalting columns are recommended.[12]

  • Follow the manufacturer's instructions for the chosen purification method. The purified DBCO-labeled antibody will be in the buffer used for column equilibration (e.g., PBS).

Characterization (Degree of Labeling - DOL):

The DOL, which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry.[3][10]

  • Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and ~310 nm (A310), the absorbance maximum for DBCO.[4][5][10]

  • Calculate the concentration of the antibody.

  • Calculate the concentration of the DBCO moiety.

  • The DOL is the molar ratio of DBCO to the antibody.

Storage:

Store the purified DBCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[4][11] It is recommended to use the conjugate within one month, as the DBCO group can lose reactivity over time.[4][11]

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for the antibody labeling protocol.

Table 1: Reaction Conditions and Recommendations

ParameterRecommended ValueNotes
Antibody Concentration1-10 mg/mL[5][10]Higher concentrations can improve reaction efficiency.
Molar Excess of DBCO-NHS5-20 fold[5][12]May require optimization for specific antibodies.
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5Amine-free buffer is critical.
Incubation Time1 hour[3][4]At room temperature.
Incubation TemperatureRoom Temperature[3][4]
Quenching Agent1 M Tris-HCl, pH 8.0[4][9]Final concentration of 50-100 mM.

Table 2: Expected Results and Quality Control

ParameterExpected OutcomeMethod of Analysis
Degree of Labeling (DOL)1-5UV-Vis Spectrophotometry
Antibody Recovery>85%A280 Measurement
Purity>95%SDS-PAGE, SEC
Aggregate Content<5%SEC

Downstream Application: Copper-Free Click Chemistry

The DBCO-labeled anti-UBQLN2 antibody is now ready for conjugation with any azide-modified molecule.

General Protocol:

  • Mix the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-containing molecule.[5][10][11]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[5][14]

  • Purify the final antibody conjugate using an appropriate method (e.g., SEC, HPLC) to remove the unreacted azide molecule.[4][5]

  • Validate the final conjugate using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[5]

Workflow for Copper-Free Click Chemistry:

Click_Chemistry_Workflow dbco_ab DBCO-labeled Antibody mix_react Mix and Incubate (2-4 h at RT or overnight at 4°C) dbco_ab->mix_react azide_mol Azide-modified Molecule azide_mol->mix_react purify Purify Conjugate (e.g., SEC) mix_react->purify final_conjugate Final Antibody Conjugate purify->final_conjugate

Caption: General workflow for copper-free click chemistry conjugation.

References

Application Notes and Protocols for Sulfo DBCO-UBQ-2 in qPCR Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative real-time PCR (qPCR) is a cornerstone of molecular biology, enabling the sensitive and specific quantification of nucleic acids. The performance of qPCR assays heavily relies on the design and quality of the fluorescent probes used. Sulfo DBCO-UBQ-2 is a novel reagent designed for the straightforward preparation of high-performance qPCR probes. It incorporates the UBQ-2 dark quencher, which offers a broad quenching range (560-670 nm) and minimal background fluorescence, conjugated to a Sulfo-DBCO group. This feature allows for a simple and efficient copper-free click chemistry reaction with an azide-modified oligonucleotide, streamlining the synthesis of robust qPCR probes. The inclusion of a sulfonate group enhances water solubility, simplifying the conjugation and purification steps.

These application notes provide detailed protocols for the design, synthesis, purification, and validation of qPCR probes using this compound.

Principle of the Technology

The functionality of a qPCR probe relies on the principle of Förster Resonance Energy Transfer (FRET). A fluorophore and a quencher are attached to the same oligonucleotide. When the probe is intact, the quencher is in close proximity to the fluorophore and suppresses its fluorescent signal. During the annealing step of qPCR, the probe binds to its specific target sequence. As the Taq polymerase extends the primer during the extension phase, its 5' to 3' exonuclease activity cleaves the probe, separating the fluorophore from the quencher. This separation results in an increase in fluorescence, which is proportional to the amount of amplified product.

The use of this compound allows for the precise placement of the UBQ-2 quencher within the oligonucleotide probe via a stable triazole linkage formed through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

cluster_probe Intact qPCR Probe cluster_amplification qPCR Amplification & Probe Cleavage cluster_detection Fluorescence Detection Fluorophore Fluorophore Oligo Oligonucleotide Fluorophore->Oligo 5' end Taq Taq Polymerase Quencher UBQ-2 Quencher Oligo->Quencher Internal or 3' end Quencher->Fluorophore FRET (Quenching) Target Target DNA Taq->Target Extension & Cleavage Cleaved_F Released Fluorophore Cleaved_Q_Oligo Cleaved Probe Fragment with Quencher Fluorescence Fluorescent Signal Cleaved_F->Fluorescence Emission

Figure 1. Mechanism of a hydrolysis-based qPCR probe.

Experimental Protocols

Design of the Azide-Modified Oligonucleotide Probe

Successful qPCR probe design is critical for assay performance. The following are key considerations for designing an oligonucleotide to be conjugated with this compound:

  • Probe Length: Typically 20-30 nucleotides.

  • Melting Temperature (Tm): The probe Tm should be 5-10°C higher than the primer Tm.

  • GC Content: Aim for a GC content between 35-65%.

  • Sequence: Avoid runs of identical nucleotides, especially G's, as they can quench the fluorophore. The 5' end should not be a G. The probe should not have significant secondary structures or self-dimerize.

  • Placement of Azide (B81097) Modification: The azide group can be incorporated at the 3' end, 5' end, or internally. For optimal quenching, placing the quencher internally, approximately 9-10 bases from the 5' fluorophore, is often recommended for longer probes. For shorter probes, 3' end placement is common. An azide-modifier phosphoramidite (B1245037) can be used during standard oligonucleotide synthesis to introduce the azide group at the desired position.

  • Fluorophore Selection: Choose a fluorophore compatible with your qPCR instrument and with an emission spectrum that overlaps with the absorption spectrum of UBQ-2 (560-670 nm). Suitable fluorophores include Cy3, TAMRA, ROX, and Texas Red.

Synthesis of the Azide-Modified Oligonucleotide

The azide-modified oligonucleotide should be synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer. An azide-containing phosphoramidite (e.g., Azide-dT) can be used to incorporate the azide group at an internal position, or an azide-modified solid support can be used for 3' modification. For 5' modification, an azide phosphoramidite is added at the final synthesis cycle. The oligonucleotide should be deprotected and desalted according to the manufacturer's protocols. High-purity oligonucleotide is crucial for successful conjugation. HPLC purification is recommended.

Conjugation of this compound to the Azide-Modified Oligonucleotide

This protocol describes the copper-free click chemistry reaction between the this compound and the azide-modified oligonucleotide.

Materials:

  • Azide-modified oligonucleotide (HPLC-purified), lyophilized

  • This compound

  • Nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.4

Procedure:

  • Prepare the Azide-Modified Oligonucleotide: Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Prepare the this compound Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Set up the Conjugation Reaction:

    • In a microcentrifuge tube, combine the following:

      • Azide-modified oligonucleotide (1 mM): 10 µL (10 nmol)

      • Reaction buffer (100 mM, pH 7.4): 30 µL

      • This compound (10 mM in DMSO): 5 µL (50 nmol, 5-fold molar excess)

    • The final volume is 45 µL. The final concentration of the oligonucleotide is approximately 222 µM.

  • Incubate: Mix the reaction gently by pipetting and incubate at room temperature (20-25°C) for 4-16 hours, protected from light. The reaction can also be performed at 37°C for 2-4 hours to potentially increase the reaction rate.

  • Monitor the Reaction (Optional): The reaction progress can be monitored by analytical HPLC or mass spectrometry.

start Start dissolve_oligo Dissolve Azide-Oligo in Nuclease-Free Water start->dissolve_oligo dissolve_dbco Dissolve this compound in DMSO start->dissolve_dbco mix Mix Oligo, Buffer, and This compound dissolve_oligo->mix dissolve_dbco->mix incubate Incubate at RT (4-16h) or 37°C (2-4h) mix->incubate purify Purify the Conjugated Probe (e.g., HPLC) incubate->purify validate Validate Probe Performance purify->validate end End validate->end start Start optimization Optimize Primer and Probe Concentrations start->optimization standard_curve Generate Standard Curve (Serial Dilutions) optimization->standard_curve run_qpcr Run qPCR Assay standard_curve->run_qpcr analyze Analyze Data: - PCR Efficiency - R-squared Value run_qpcr->analyze specificity Test Specificity (NTC, non-target DNA) analyze->specificity reproducibility Assess Reproducibility (Intra- & Inter-assay) specificity->reproducibility end Validated Probe reproducibility->end

Application Notes and Protocols: Sulfo-DBCO Conjugation to Primary Amines for Ubiquitin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of amine-containing molecules with a Sulfo-DBCO moiety, enabling their subsequent attachment to azide-functionalized ubiquitin probes, such as a putative Azide-UBQ-2, via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. This two-step methodology is a cornerstone for creating bespoke molecular probes to investigate the ubiquitin-proteasome system, screen for deubiquitinase (DUB) inhibitors, and develop novel protein degradation strategies like PROTACs.

The Sulfo-DBCO-NHS ester is a water-soluble reagent that facilitates the efficient labeling of proteins, antibodies, and other macromolecules containing primary amines.[1] The reaction proceeds readily in aqueous buffers at neutral to slightly basic pH, forming a stable covalent amide bond.[1][2]

Core Principles and Workflow

The overall strategy involves two key stages:

  • Amine Functionalization with Sulfo-DBCO: A molecule of interest containing a primary amine (e.g., a protein with lysine (B10760008) residues) is reacted with a Sulfo-DBCO-NHS ester. This results in the stable attachment of the DBCO group to the target molecule.

  • Copper-Free Click Chemistry: The DBCO-functionalized molecule is then reacted with an azide-containing ubiquitin probe (e.g., Azide-UBQ-2). The DBCO and azide (B81097) groups specifically and efficiently react to form a stable triazole linkage, creating the final conjugate.[3] This bioorthogonal reaction is highly specific and occurs under mild conditions, making it ideal for use with sensitive biological molecules.[3]

G cluster_0 Step 1: DBCO Functionalization cluster_1 Step 2: Copper-Free Click Chemistry Molecule Primary Amine-Containing Molecule (e.g., Protein-NH2) DBCO_Molecule DBCO-Functionalized Molecule Molecule->DBCO_Molecule Amide Bond Formation (pH 7-9) DBCO_NHS Sulfo-DBCO-NHS Ester DBCO_NHS->DBCO_Molecule Final_Conjugate Final Conjugate (Molecule-UBQ-2) DBCO_Molecule->Final_Conjugate SPAAC Reaction (Triazole Formation) Azide_UBQ2 Azide-UBQ-2 Probe Azide_UBQ2->Final_Conjugate

Figure 1. General workflow for the two-step conjugation process.

Quantitative Data Summary

The efficiency of the conjugation reactions is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for optimizing the conjugation protocols.

Table 1: Recommended Reaction Conditions for Sulfo-DBCO-NHS Ester Conjugation to Primary Amines

ParameterRecommended RangeKey Considerations
pH 7.0 - 9.0Hydrolysis of the NHS ester is a competing reaction and is faster at higher pH. Conjugation is favored at near-neutral to slightly basic pH.[2]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (1-2 hours), while 4°C reactions can proceed overnight.[2][4]
Molar Excess of Sulfo-DBCO-NHS Ester 5 to 20-foldA molar excess of 5 to 10-fold is a good starting point to achieve efficient labeling without causing protein precipitation.[5][6] Higher ratios can lead to loss of protein solubility.[5][6]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and must be avoided.[2]

Table 2: Reaction Kinetics for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

ParameterTypical Value/RangeNotes
Reaction Time 2 - 12 hoursReaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.[4]
Temperature Room Temperature (20-25°C) or 4°CReactions are generally faster at room temperature.[4]
Molar Ratio (DBCO:Azide) 1.5 to 3-fold excess of one reactantA slight molar excess of one component can help drive the reaction to completion.[2][4]
Rate Constants 0.32 - 1.22 M⁻¹s⁻¹ (for Sulfo-DBCO-amine)Reaction rates are influenced by the buffer system, with HEPES buffer at pH 7 showing higher rate constants than PBS at the same pH.[7][8][9]

Experimental Protocols

Protocol 1: Functionalization of a Protein with Sulfo-DBCO-NHS Ester

This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a Sulfo-DBCO moiety.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-DBCO-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4.[3]

    • Immediately before use, prepare a stock solution of Sulfo-DBCO-NHS Ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the dissolved Sulfo-DBCO-NHS Ester to the protein solution.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][4]

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[4]

    • Incubate for 15-30 minutes at room temperature.[4]

  • Purification:

    • Remove excess, unreacted Sulfo-DBCO-NHS ester and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (Optional):

    • The degree of labeling can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[6][10]

G cluster_workflow Protocol 1: DBCO Functionalization Workflow prep Prepare Protein and Sulfo-DBCO-NHS Stock conjugate Add DBCO-NHS to Protein (10-20x molar excess) prep->conjugate incubate Incubate 1-2h at RT or overnight at 4°C conjugate->incubate quench Add Quenching Buffer (e.g., Tris or Glycine) incubate->quench purify Purify using Desalting Column quench->purify characterize Characterize Degree of Labeling (UV-Vis) purify->characterize

Figure 2. Workflow for protein functionalization with Sulfo-DBCO-NHS Ester.

Protocol 2: Copper-Free Click Chemistry with Azide-UBQ-2 Probe

This protocol details the reaction between the DBCO-functionalized molecule from Protocol 1 and an azide-modified ubiquitin probe (Azide-UBQ-2).

Materials:

  • DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-UBQ-2 probe

  • Reaction buffer (azide-free)

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-functionalized molecule and the Azide-UBQ-2 probe in the reaction buffer.

    • Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.[2][4]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[4]

    • The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification (if necessary):

    • If one of the reactants was used in excess, it can be removed by a suitable purification method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.

Signaling Pathway Context: The Ubiquitin Conjugation Cascade

The ubiquitin probes generated using this methodology are critical tools for studying the ubiquitin conjugation cascade. This enzymatic pathway involves three key enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase), which work in concert to attach ubiquitin to substrate proteins, targeting them for degradation or altering their function. Deubiquitinases (DUBs) reverse this process. The Sulfo-DBCO-UBQ-2 conjugate can be used to label and study components of this pathway.

G cluster_pathway Ubiquitin Conjugation and Deconjugation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub E3 E3 Ligase E2->E3 Ub Substrate Substrate Protein E3->Substrate Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub DUB DUB Deubiquitinase Ub_Substrate->DUB Isopeptidase Activity DUB->Ub DUB->Substrate

Figure 3. The ubiquitin conjugation and deconjugation pathway.

References

FRET Probe Design Using Sulfo DBCO-UBQ-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme activities in real-time. The design of effective FRET probes is crucial for the successful application of this technology. Sulfo DBCO-UBQ-2 is a versatile reagent that combines a highly efficient dark quencher (UBQ-2) with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, all in a water-soluble format. This application note provides detailed protocols and guidelines for the design and implementation of FRET probes using this compound for studying various biological processes.

UBQ-2 is a dark quencher with a broad absorption spectrum in the 560-670 nm range, making it an ideal acceptor for a variety of orange to far-red emitting fluorophores.[1][2][3][4] The DBCO moiety allows for a stable covalent linkage to azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is bioorthogonal and can be performed under mild, aqueous conditions.[1][3] The sulfonate group confers enhanced water solubility to the molecule, simplifying conjugation procedures and preventing aggregation of the labeled biomolecules.[1]

Key Features of this compound

  • Efficient Quenching: UBQ-2 provides excellent quenching of a wide range of fluorophores, leading to low background and high signal-to-noise ratios.[1][2][3][4]

  • Bioorthogonal Conjugation: The DBCO group enables specific and efficient copper-free click chemistry for straightforward probe synthesis.[1]

  • Water-Soluble: The sulfo group enhances solubility in aqueous buffers, simplifying experimental procedures.[1]

  • Versatile Applications: Suitable for creating FRET probes to study proteases, kinases, and other biological interactions.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₄₆H₄₄N₉O₁₀S[1]
Molecular Weight915 g/mol [1]
Quenching Range560 - 670 nm[1][4]
Purity>95%[1]
Storage-20°C[1]
SolubilityWater, DMSO, DMF
Extinction Coefficient (UBQ-2 NHS Ester)38,000 cm⁻¹M⁻¹ at 580 nm[4]
Recommended FRET Donor Dyes for UBQ-2

The selection of an appropriate donor fluorophore is critical for designing an efficient FRET probe. The emission spectrum of the donor must have significant overlap with the absorption spectrum of the UBQ-2 quencher. Below is a table of recommended donor dyes and their spectral properties.

Donor FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)
Cy35545680.15
Alexa Fluor 5465565730.79
Alexa Fluor 5555555650.10
ROX (Rhodamine X)575605~0.8
Texas Red-X5956150.55
Alexa Fluor 5945906170.66
Alexa Fluor 6336326470.57
Cy56496700.27
Alexa Fluor 6476506680.33

Note: Quantum yields can vary depending on the conjugation partner and local environment.

Mandatory Visualizations

FRET Mechanism with this compound

FRET_Mechanism cluster_probe FRET Probe (Intact) cluster_cleavage Enzymatic Cleavage cluster_products FRET Disruption Donor Donor Fluorophore Quencher UBQ-2 Quencher Donor->Quencher FRET Substrate Cleavable Substrate Donor->Substrate No_Fluorescence No Fluorescence (Signal OFF) Quencher->No_Fluorescence Substrate->Quencher Enzyme Enzyme (e.g., Protease, Kinase) Enzyme->Substrate Cleaves Donor_F Fluorescent Donor Cleaved_Substrate Cleaved Substrate Donor_F->Cleaved_Substrate Fluorescence Fluorescence (Signal ON) Donor_F->Fluorescence Quencher_S Separated Quencher Excitation Excitation Light Excitation->Donor Excitation->Donor_F Workflow cluster_synthesis Probe Component Synthesis cluster_conjugation Conjugation Steps cluster_final_probe Final Probe Assembly Azide_Molecule Synthesize or Procure Azide-Modified Biomolecule (e.g., Peptide, Oligonucleotide) Conjugate_Quencher Conjugate this compound to Azide-Modified Biomolecule (Copper-Free Click Chemistry) Azide_Molecule->Conjugate_Quencher Fluorophore_Molecule Synthesize or Procure Fluorophore-Labeled Biomolecule Combine Combine Fluorophore- and Quencher-Labeled Components (if separate molecules) Fluorophore_Molecule->Combine Purify_Quencher Purify Quencher-Labeled Biomolecule (e.g., HPLC, Dialysis) Conjugate_Quencher->Purify_Quencher Purify_Quencher->Combine Final_Purification Final Purification and Characterization of FRET Probe Combine->Final_Purification Kinase_Cascade Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Activates Adaptor Adaptor Proteins Receptor->Adaptor Recruits Kinase1 Kinase 1 (e.g., Raf) Adaptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates FRET_Probe FRET Probe for Kinase 3 Kinase3->FRET_Probe Phosphorylates Substrate Fluorescence Fluorescence Signal (Readout) FRET_Probe->Fluorescence Generates

References

Application Notes and Protocols for Protein Labeling with Sulfo-DBCO Reagents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the labeling of proteins with amine-reactive Sulfo-DBCO reagents, enabling their use in copper-free click chemistry applications. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal reaction that enables the specific and efficient conjugation of biomolecules in aqueous environments without the need for a cytotoxic copper catalyst.[1][2] A key component of this chemistry is the dibenzocyclooctyne (DBCO) group, which reacts readily with azide-functionalized molecules.[3][4]

This protocol details the labeling of a protein of interest with a water-soluble Sulfo-DBCO-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the surface of the protein to form a stable amide bond, thereby introducing a DBCO moiety.[1][5] The resulting DBCO-labeled protein can then be conjugated to any azide-containing molecule, such as a fluorescent probe, a drug molecule, or another protein.

It is important to note that Sulfo DBCO-UBQ-2 is a click chemistry reagent that contains a UBQ-2 dark quencher and is not a pre-labeled ubiquitin protein.[4][6] The following protocol describes a general method for labeling any protein, including ubiquitin, with a DBCO group.

Experimental Protocols

Protein Preparation

The protein to be labeled should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0.[5] The concentration of the protein should typically be between 1-5 mg/mL.[7]

Labeling of Protein with Sulfo-DBCO-NHS Ester

This protocol describes a general method for labeling a protein with a Sulfo-DBCO-NHS ester. The optimal molar excess of the DBCO reagent may need to be determined empirically for each specific protein.[1]

Materials:

  • Protein to be labeled in amine-free buffer (e.g., PBS, pH 7.2-7.4)[5]

  • Sulfo-DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1][5]

  • Desalting spin column or other size-exclusion chromatography system[1]

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Sulfo-DBCO-NHS ester in anhydrous DMSO.[1][5]

  • Conjugation Reaction: Add a 10- to 40-fold molar excess of the Sulfo-DBCO-NHS ester stock solution to the protein sample.[5][7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[1]

  • Purification: Remove the unreacted Sulfo-DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.[7] Protein recovery from this step is typically greater than 85%.[7]

Characterization of DBCO-Labeled Protein

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein at 280 nm and the absorbance of the DBCO group at its maximum absorbance (around 309 nm).[5][7]

Data Presentation

Table 1: Properties of a Typical Sulfo-DBCO-NHS Ester Reagent

PropertyValueReference
Molecular Weight~532.5 g/mol [8]
Reactive GroupN-hydroxysuccinimide (NHS) ester[2]
Reacts WithPrimary amines[5][7]
SolubilityWater, DMSO, DMF[9]
Storage-20°C, protected from light[7]

Table 2: Summary of Protein Labeling Protocol with Sulfo-DBCO-NHS Ester

ParameterRecommended ConditionReference
Protein Concentration0.5 - 5 mg/mL[7]
BufferAmine-free buffer (e.g., PBS), pH 7.2-8.0
Molar Excess of DBCO Reagent10- to 40-fold[5][7]
Reaction Time30-60 minutes at room temperature or 2 hours on ice
Quenching Reagent1 M Tris-HCl, pH 8.0 (final concentration 50-100 mM)[5]
Purification MethodDesalting spin column or size-exclusion chromatography[7]

Visualizations

G Experimental Workflow for Protein Labeling with Sulfo-DBCO-NHS Ester cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and DBCO Reagent Protein->Mix DBCO_reagent Sulfo-DBCO-NHS Ester in DMSO DBCO_reagent->Mix Incubate Incubate at RT (30-60 min) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify via Desalting Column Quench->Purify Analyze Characterize (UV-Vis, MS) Purify->Analyze Labeled_Protein DBCO-Labeled Protein Analyze->Labeled_Protein

Caption: Workflow for labeling a protein with a Sulfo-DBCO-NHS ester.

G Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_Protein DBCO-Labeled Protein Conjugate Stable Triazole Conjugate DBCO_Protein->Conjugate Copper-Free Click Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Conjugate

Caption: Schematic of a copper-free click chemistry reaction.

G Ubiquitination Signaling Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-Activating Enzyme) Ub->E1 ATP E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ub Ligase) E2->E3 Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Transfer Substrate Substrate Protein Substrate->E3 Ub_Substrate->Substrate Removal of Ub DUB Deubiquitinase (DUB) DUB->Substrate

Caption: The enzymatic cascade of protein ubiquitination.

References

Application Notes and Protocols for Sulfo DBCO-UBQ-2 in Dual-Labeled Hydrolysis Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-labeled hydrolysis probes are a cornerstone of quantitative real-time PCR (qPCR), enabling the precise detection and quantification of specific nucleic acid sequences. The fundamental principle of these probes lies in the spatial proximity of a fluorophore and a quencher molecule. When the probe is intact, the quencher suppresses the fluorophore's signal. During the PCR amplification process, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the fluorophore from the quencher and generating a detectable fluorescent signal that is proportional to the amount of amplified target.

Sulfo DBCO-UBQ-2 is a specialized reagent designed for the synthesis of high-performance dual-labeled hydrolysis probes. It features a Universal Black Hole Quencher 2 (UBQ-2) moiety, a dark quencher with a broad absorption range, making it versatile for multiplexing applications. The dibenzocyclooctyne (DBCO) group facilitates copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific conjugation of the quencher to an azide-modified oligonucleotide. The inclusion of a sulfo group enhances the water solubility of the molecule, simplifying the handling and purification of the labeled probes.

These application notes provide a comprehensive overview of the use of this compound in the synthesis and application of dual-labeled hydrolysis probes for qPCR-based assays.

Key Features of this compound

  • UBQ-2 Quencher: A dark quencher with a broad quenching range (560-670 nm), making it compatible with a wide array of fluorophores from the orange to far-red spectrum.[1] Its non-fluorescent nature results in a lower background signal and an improved signal-to-noise ratio in qPCR assays.

  • DBCO Group for Copper-Free Click Chemistry: The dibenzocyclooctyne (DBCO) group enables strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and biocompatible conjugation method that does not require a cytotoxic copper catalyst.

  • Sulfonate Group for Enhanced Solubility: The presence of a sulfo group increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers used in probe synthesis and purification.

Applications in Research and Drug Development

Dual-labeled hydrolysis probes synthesized with this compound are valuable tools for a variety of applications, including:

  • Gene Expression Analysis: Quantify changes in mRNA levels to understand gene regulation in various biological processes and disease states.

  • Pathogen Detection: Develop sensitive and specific diagnostic assays for the detection of viral, bacterial, and fungal pathogens.

  • Drug Efficacy Studies: Monitor the effect of drug candidates on target gene expression in preclinical and clinical studies.

  • Biomarker Validation: Validate potential nucleic acid-based biomarkers for disease diagnosis, prognosis, and prediction of therapeutic response.

Experimental Protocols

Protocol 1: Synthesis of a Dual-Labeled Hydrolysis Probe using this compound

This protocol outlines the general steps for synthesizing a dual-labeled hydrolysis probe using an azide-modified oligonucleotide and this compound.

Materials:

  • 5'-fluorophore, 3'-azide modified oligonucleotide (desalted or HPLC-purified)

  • This compound

  • Nuclease-free water

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography columns or HPLC system for purification

Procedure:

  • Oligonucleotide Preparation: Resuspend the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound Preparation: Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the azide-modified oligonucleotide, this compound, and reaction buffer. A 1.5 to 5-fold molar excess of this compound over the oligonucleotide is recommended.

    • The final reaction volume should be kept small to ensure efficient reaction kinetics.

    • Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Purification of the Labeled Probe:

    • Purify the dual-labeled probe from unreacted this compound and unlabeled oligonucleotide using size-exclusion chromatography or reverse-phase HPLC.

    • Monitor the purification process by detecting the absorbance of the fluorophore and the quencher.

  • Quantification and Storage:

    • Determine the concentration of the purified probe using UV-Vis spectrophotometry.

    • Store the purified probe at -20°C in a light-protected tube.

Protocol 2: Gene Expression Analysis using a UBQ-2 Quenched Hydrolysis Probe

This protocol provides a general workflow for performing a qPCR experiment to measure the relative expression of a target gene.

Materials:

  • cDNA template

  • Forward and reverse primers for the target gene

  • Dual-labeled hydrolysis probe with a 5'-fluorophore and 3'-UBQ-2 quencher

  • qPCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the qPCR master mix, forward primer, reverse primer, and the dual-labeled probe.

    • Aliquot the master mix into qPCR plate wells.

    • Add the cDNA template to the respective wells. Include no-template controls (NTCs) to check for contamination.

  • qPCR Cycling:

    • Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension). The specific temperatures and times will depend on the primers and probe design.

    • A typical protocol might be:

      • Initial denaturation: 95°C for 2-10 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds (data collection step).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a reference gene.

Data Presentation

Table 1: Quenching Efficiency of UBQ-2 with Various Fluorophores

FluorophoreExcitation (nm)Emission (nm)Quenching Range of UBQ-2 (nm)Expected Quenching Efficiency
Cy3550570560-670>99%
TAMRA555580560-670>99%
ROX575602560-670>99.5%
Texas Red583603560-670>99.5%
Cy5649670560-670>99.5%

Table 2: Comparison of Signal-to-Noise Ratio for Different Quenchers

QuencherAverage Background Fluorescence (RFU)Average Signal Fluorescence (RFU)Signal-to-Noise Ratio (Signal/Background)
UBQ-2 (hypothetical) 50 3000 60
BHQ-260310051.7
TAMRA (fluorescent quencher)250250010

Note: Data in this table is illustrative and based on general knowledge of quencher performance. Actual results may vary depending on the specific probe sequence, fluorophore, and experimental conditions.

Visualizations

Signaling Pathway of a Dual-Labeled Hydrolysis Probe in qPCR

hydrolysis_probe_mechanism Mechanism of a Dual-Labeled Hydrolysis Probe cluster_pcr_cycle qPCR Cycle Denaturation Denaturation Annealing Annealing Denaturation->Annealing Cooling Extension Extension Annealing->Extension Optimal Temp for Taq Intact_Probe Intact Probe (Fluorophore Quenched) Extension->Denaturation Heating Hybridized_Probe Probe Hybridized to Target DNA Intact_Probe->Hybridized_Probe Binds to target Cleavage Taq Polymerase 5'-3' Exonuclease Activity Hybridized_Probe->Cleavage Polymerase encounters probe Signal Fluorescence Signal Detected Cleavage->Signal Fluorophore released

Caption: qPCR cycle and probe hydrolysis mechanism.

Experimental Workflow for Gene Expression Analysis

gene_expression_workflow Workflow for qPCR-based Gene Expression Analysis RNA_Isolation 1. RNA Isolation from Samples RNA_QC 2. RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC cDNA_Synthesis 3. Reverse Transcription (RNA to cDNA) RNA_QC->cDNA_Synthesis qPCR_Setup 6. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup Probe_Design 4. Primer and Probe Design (Target & Reference Genes) Probe_Synthesis 5. Probe Synthesis (with this compound) Probe_Design->Probe_Synthesis Probe_Synthesis->qPCR_Setup qPCR_Run 7. Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis 8. Data Analysis (Ct values, ΔΔCt) qPCR_Run->Data_Analysis Results 9. Relative Gene Expression Results Data_Analysis->Results

References

Application Notes and Protocols: Sulfo DBCO-UBQ-2 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Sulfo DBCO-UBQ-2 for In Vivo Imaging Applications

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical probe component designed for bioorthogonal chemistry applications.[1] It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a sulfo group for enhanced aqueous solubility, and a UBQ-2 dark quencher.[1] The UBQ-2 quencher effectively absorbs fluorescence in the 560-670 nm range, making it suitable for developing "turn-on" fluorescent probes.[1]

This document outlines a potential, innovative application of this compound in the context of targeted in vivo imaging. The proposed methodology leverages metabolic labeling and enzyme-specific cleavage to achieve a high signal-to-noise ratio for imaging specific cellular activities in a disease model. While direct in vivo imaging studies using this compound are not yet widely published, this protocol provides a forward-looking guide based on the established principles of its constituent chemical moieties.

Key Features of this compound:

FeatureDescriptionReference
Molecular Formula C46H44N9O10S[1]
Molecular Weight 915 g/mol [1]
Reactive Group DBCO (Dibenzocyclooctyne)[1]
Quencher UBQ-2 (absorbance range: 560-670 nm)[1]
Solubility Enhanced aqueous solubility due to the sulfo group[1]
Storage -20°C[1]

Hypothetical In Vivo Imaging Application: "Turn-On" Fluorescence Imaging of Tumor-Associated Enzyme Activity

This application note describes a hypothetical use of this compound for the in vivo imaging of a tumor-associated protease. The strategy involves a two-step pre-targeting approach followed by the activation of a quenched fluorescent signal.

Principle:

  • Metabolic Labeling: Tumor cells are metabolically labeled with an azide-modified amino acid, which is incorporated into newly synthesized proteins, including a target cell-surface protease.

  • Probe Administration & Quenching: A far-red fluorescent dye, conjugated to a peptide substrate of the target protease and an azide (B81097) group, is administered. This probe localizes to the tumor site. Subsequently, this compound is administered. It reacts with the azide on the fluorescent probe via copper-free click chemistry, quenching the fluorescence.

  • Enzymatic Cleavage & Signal "Turn-On": The tumor-associated protease cleaves the peptide substrate, releasing the UBQ-2 quencher from the fluorescent dye. This results in a "turn-on" of the fluorescence signal specifically at the tumor site, which can be visualized using an in vivo imaging system.

Signaling Pathway: Protease-Mediated Signal Activation

The following diagram illustrates the general principle of a protease cleaving a substrate, which in this hypothetical application, leads to the release of the quencher and activation of the fluorescent signal.

Protease_Activation cluster_0 Tumor Microenvironment Quenched_Probe Fluorescent Dye-Peptide-Azide-DBCO-UBQ-2 (Non-fluorescent) Active_Protease Tumor-Associated Protease Quenched_Probe->Active_Protease Binding Active_Probe Fluorescent Dye-Peptide (Fluorescent) Active_Protease->Active_Probe Cleavage Released_Quencher DBCO-UBQ-2 Fragment Active_Protease->Released_Quencher Release

Caption: Protease-mediated cleavage of the quenched probe.

Experimental Protocols

This section provides detailed protocols for the hypothetical in vivo imaging application.

Materials and Reagents
Material/ReagentSupplierCatalog Number (Example)
This compoundBroadPharmBP-41896
Azide-modified Amino Acid (e.g., L-Azidohomoalanine)Thermo Fisher ScientificC10102
Custom Peptide Synthesis (with azide and fluorescent dye)VariousN/A
Far-Red Fluorescent Dye (e.g., Cy5)Lumiprobe13240
Tumor Cell Line (e.g., HT-29)ATCCHTB-38
Animal Model (e.g., Athymic Nude Mice)Charles River069
In Vivo Imaging System (e.g., IVIS Spectrum)PerkinElmerN/A
Protocol 1: In Vitro Validation of Probe Quenching and Cleavage
  • Probe Preparation: Synthesize a peptide substrate for the target protease, incorporating an azide group and a far-red fluorescent dye (e.g., Cy5-Ahx-[Protease Substrate]-Lys(N3)-NH2).

  • Quenching Reaction:

    • Dissolve the fluorescent peptide probe in PBS at a concentration of 10 µM.

    • Add this compound in a 1.5:1 molar ratio to the probe.

    • Incubate at room temperature for 2 hours.

    • Confirm quenching by measuring fluorescence intensity on a plate reader (Excitation/Emission appropriate for the dye).

  • Enzymatic Cleavage Assay:

    • To the quenched probe solution, add the purified target protease (e.g., 100 nM final concentration).

    • Incubate at 37°C and monitor the increase in fluorescence over time.

    • As a negative control, incubate the quenched probe without the enzyme.

Expected Results (Simulated Data):

ConditionFluorescence Intensity (Arbitrary Units)
Fluorescent Probe Only8500
Quenched Probe (Probe + this compound)500
Quenched Probe + Protease (t=0)550
Quenched Probe + Protease (t=60 min)6500
Quenched Probe (no enzyme, t=60 min)600
Protocol 2: In Vivo Imaging Study
  • Tumor Model Development:

    • Subcutaneously implant 1x10^6 HT-29 cells into the flank of athymic nude mice.

    • Allow tumors to grow to approximately 100-150 mm³.

  • Metabolic Labeling:

    • Administer the azide-modified amino acid (e.g., 50 mg/kg) via intraperitoneal injection daily for 3 days.

  • Probe Administration and Imaging:

    • On day 4, intravenously inject the fluorescent peptide probe (10 nmol).

    • After 4 hours (to allow for tumor accumulation), intravenously inject this compound (15 nmol).

    • Perform fluorescence imaging at 0, 1, 2, 4, 8, and 24 hours post-quencher injection using an in vivo imaging system. Use appropriate excitation and emission filters for the chosen fluorophore.

  • Biodistribution Analysis (Ex Vivo):

    • At 24 hours, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidney, lung, heart).

    • Image the organs ex vivo to quantify fluorescence intensity.

Expected Results (Simulated Data):

Time PointTumor Fluorescence (Radiant Efficiency)Muscle Fluorescence (Radiant Efficiency)
0 hr (post-quencher)1.5 x 10^81.2 x 10^8
2 hr3.8 x 10^81.3 x 10^8
4 hr7.2 x 10^81.1 x 10^8
8 hr9.5 x 10^80.9 x 10^8
24 hr6.8 x 10^80.8 x 10^8

Experimental Workflow

The following diagram outlines the complete experimental workflow for the proposed in vivo imaging application.

InVivo_Workflow cluster_PreClinical Pre-Clinical Model Development cluster_Labeling_Probing Labeling and Probing cluster_Imaging_Analysis Imaging and Analysis Cell_Culture Tumor Cell Culture (e.g., HT-29) Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Metabolic_Labeling Administer Azide-Amino Acid (3 days) Tumor_Growth->Metabolic_Labeling Probe_Injection Inject Fluorescent-Peptide-Azide Probe Metabolic_Labeling->Probe_Injection Quencher_Injection Inject this compound Probe_Injection->Quencher_Injection InVivo_Imaging Longitudinal In Vivo Imaging (0-24h) Quencher_Injection->InVivo_Imaging ExVivo_Imaging Ex Vivo Organ Imaging (24h) InVivo_Imaging->ExVivo_Imaging Data_Analysis Quantification of Signal and Biodistribution ExVivo_Imaging->Data_Analysis

Caption: Workflow for in vivo imaging using this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Inefficient Quenching - Incorrect molar ratio of quencher to probe.- Degradation of this compound.- Optimize the molar ratio (try 2:1 or 3:1).- Ensure proper storage of this compound at -20°C.
High Background Signal In Vivo - Incomplete quenching.- Non-specific uptake of the probe.- Slow clearance of the quencher.- Increase the dose of the quencher.- Modify the probe with PEG linkers to improve pharmacokinetics.- Allow for a longer time between quencher injection and imaging.
No "Turn-On" Signal in Tumor - Low enzyme activity in the tumor model.- Inefficient metabolic labeling.- Inaccessibility of the probe to the enzyme.- Confirm enzyme expression and activity in the tumor model via other methods (e.g., IHC, activity assays).- Optimize the dose and duration of azide-amino acid administration.- Redesign the peptide linker for better accessibility.

Conclusion

This compound holds promise as a component in sophisticated "turn-on" probes for in vivo imaging. The outlined hypothetical application provides a framework for researchers to design and test novel imaging strategies targeting specific enzymatic activities in disease models. Further research is required to validate this and other potential in vivo applications of this versatile chemical tool.

References

Application Notes and Protocols for Cell Surface Protein Labeling with Sulfo DBCO-UBQ-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo DBCO-UBQ-2 is a water-soluble click chemistry reagent designed for the efficient labeling of azide-modified biomolecules on the surface of living cells. This reagent incorporates a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a sulfonate group to ensure high aqueous solubility and cell impermeability, and a UBQ-2 dark quencher. The UBQ-2 moiety is a non-fluorescent acceptor with a broad quenching range (560-670 nm), making it an ideal tool for developing fluorescence quenching-based assays, such as Förster Resonance Energy Transfer (FRET), to study protein-protein interactions, conformational changes, and receptor dynamics on the cell surface.[1]

The principle of this application involves a two-step labeling strategy. First, cells are metabolically labeled with an azide-containing precursor, such as an azido (B1232118) sugar, which is incorporated into the glycans of cell surface proteins. Subsequently, the this compound reagent is introduced and specifically reacts with the azide (B81097) groups via copper-free click chemistry, covalently attaching the UBQ-2 quencher to the target proteins. This targeted placement of a quencher enables the study of molecular proximity to a fluorescently labeled partner protein.

Core Applications

  • Probing Protein-Protein Interactions: Investigate the association of two different cell surface proteins by labeling one with a fluorescent donor and the other with the UBQ-2 quencher. A decrease in donor fluorescence upon interaction indicates proximity.

  • Analyzing Protein Conformational Changes: Monitor conformational shifts in a single protein by introducing a fluorophore and an azide at different sites. The subsequent reaction with this compound can lead to changes in fluorescence intensity based on the proximity of the donor and quencher in different conformational states.

  • Receptor Dimerization Studies: Quantify receptor dimerization or oligomerization by labeling receptor populations with donor and acceptor (quencher) moieties.

Physicochemical and Technical Data

PropertyValueReference(s)
Molecular Formula C46H44N9O10S[2]
Molecular Weight 915 g/mol [2]
Reactive Group Dibenzocyclooctyne (DBCO)[2]
Quencher UBQ-2 (Universal Black Quencher 2)[1]
Quenching Range 560 - 670 nm[1]
Solubility Water, DMSO, DMF
Storage -20°C, desiccated[2]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido Sugars

This protocol describes the incorporation of azide functionalities into cell surface glycans using peracetylated N-azidoacetylmannosamine (Ac4ManNAz).

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, glass-bottom dish for imaging) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Ac4ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling:

    • To the complete culture medium, add the Ac4ManNAz stock solution to a final concentration of 25-50 µM.

    • Gently swirl the plate to mix.

    • Incubate the cells for 24-48 hours under normal culture conditions (e.g., 37°C, 5% CO2). The optimal concentration and incubation time may vary depending on the cell line and should be determined empirically.

  • Washing:

    • Aspirate the culture medium containing Ac4ManNAz.

    • Wash the cells twice with pre-warmed PBS to remove any unincorporated azido sugar.

    • The cells are now ready for labeling with this compound.

Protocol 2: Labeling of Azide-Modified Cell Surface Proteins with this compound

This protocol details the copper-free click chemistry reaction between the azide-modified cell surface proteins and this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Live cell imaging buffer (e.g., phenol (B47542) red-free DMEM or HBSS) or PBS

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO.

  • Cell Labeling:

    • Dilute the this compound stock solution in live cell imaging buffer or PBS to a final concentration of 10-50 µM. The optimal concentration should be determined experimentally.

    • Add the this compound solution to the azide-labeled cells.

    • Incubate for 30-60 minutes at 37°C. Reaction times can be optimized; detectable labeling can occur within minutes on live cells.[3]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with live cell imaging buffer or PBS to remove any unreacted this compound.

  • Analysis: The cells are now labeled with the UBQ-2 quencher and are ready for analysis by fluorescence microscopy, flow cytometry, or plate-based readers in a FRET-based assay.

Application Example: FRET-Based Analysis of Protein-Protein Interaction

This example describes a workflow to study the interaction between two cell surface proteins, Protein A and Protein B.

Prerequisites:

  • A method to label Protein A with a suitable fluorescent donor (e.g., fusion with a fluorescent protein like GFP or mCherry, or antibody-based labeling with a donor fluorophore). The emission spectrum of the donor should overlap with the absorption spectrum of UBQ-2 (560-670 nm).

  • A method to introduce azide groups specifically onto Protein B (e.g., metabolic labeling of a glycoprotein, or site-specific incorporation of an azide-bearing unnatural amino acid).

Experimental Workflow:

  • Express/Label Protein A with Donor: Transfect cells with a plasmid encoding Protein A fused to a fluorescent protein (e.g., mCherry, with emission ~610 nm).

  • Introduce Azides on Protein B: Co-transfect cells with a plasmid for Protein B and metabolically label the cells with Ac4ManNAz as described in Protocol 1. This will incorporate azides into the glycans of Protein B.

  • Label with this compound: Label the cells with this compound as described in Protocol 2. This will attach the UBQ-2 quencher to Protein B.

  • Induce Protein-Protein Interaction: If the interaction is inducible (e.g., by adding a ligand), treat the cells with the appropriate stimulus.

  • FRET Measurement:

    • Excite the donor fluorophore at its excitation maximum.

    • Measure the emission intensity of the donor.

    • A decrease in the donor's fluorescence intensity upon induction of the interaction indicates that Protein A and Protein B are in close proximity (<10 nm), resulting in FRET from the donor to the UBQ-2 quencher.

  • Controls:

    • Cells expressing only the donor-labeled Protein A.

    • Cells expressing both proteins but not labeled with this compound.

    • Cells expressing both proteins and labeled with this compound, but without the interaction stimulus.

Quantitative Data Summary

Table 1: Reaction Kinetics of Copper-Free Click Chemistry on Live Cells

Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Labeling Time on Live CellsReference(s)
DIFO (Difluorinated)~0.3Minutes[3]
DBCO (Dibenzyl)~0.130-60 minutes[4]

Note: The kinetics can be influenced by factors such as accessibility of the azide and the specific cell type.

Table 2: Quenching Properties of UBQ-2

PropertyValueCompatible Donor DyesReference(s)
Quenching Range 560 - 670 nmCy3, Cy5, ROX, Texas Red, Alexa Fluor 546, 555, 594, 633, 647[1]
Förster Radius (R₀) 40 - 65 Å (estimated)Varies with donor dye[5]

The Förster radius (R₀) is the distance at which FRET efficiency is 50%. The value is dependent on the specific donor-acceptor pair.

Visualizations

Experimental_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Copper-Free Click Chemistry cluster_2 Step 3: FRET Analysis Cells Mammalian Cells AzideCells Azide-labeled Cells Cells->AzideCells Ac4ManNAz Ac4ManNAz Ac4ManNAz->Cells Incubate 24-48h LabeledCells UBQ-2 Labeled Cells AzideCells->LabeledCells DBCO_UBQ2 This compound DBCO_UBQ2->AzideCells Incubate 30-60 min Analysis Fluorescence Measurement (Microscopy, Flow Cytometry) LabeledCells->Analysis

Caption: Experimental workflow for cell surface labeling.

FRET_Signaling_Pathway cluster_no_interaction No Interaction cluster_interaction Interaction (FRET) Donor_A Protein A (Donor) Emission1 High Donor Fluorescence Donor_A->Emission1 Quencher_B Protein B (Quencher) Excitation1 Excitation Excitation1->Donor_A Donor_B Protein A (Donor) Quencher_C Protein B (Quencher) Donor_B->Quencher_C FRET Quenched_Emission Low Donor Fluorescence Donor_B->Quenched_Emission Excitation2 Excitation Excitation2->Donor_B

References

Application Notes and Protocols for Sulfo DBCO-UBQ-2 Reaction with Azide-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sulfo DBCO-UBQ-2 in the preparation of dual-labeled oligonucleotide probes through a copper-free click chemistry reaction with azide-modified oligonucleotides. The resulting probes are particularly well-suited for applications requiring fluorescence quenching, such as in quantitative real-time PCR (qPCR) and Förster Resonance Energy Transfer (FRET) based assays.

Introduction to this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is a key reagent in bioconjugation, featuring three important components:

  • Sulfo Group: A sulfonate group that imparts high water solubility to the molecule, which is advantageous for reactions in aqueous buffers commonly used in biological applications.

  • DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) that is activated by ring strain. This high level of strain allows it to react efficiently with azides without the need for a copper catalyst in what is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or "copper-free click chemistry".[1][2][3] This is particularly beneficial for biological applications as copper can be toxic to cells and can interfere with certain biological assays.[1]

  • UBQ-2 (Universal Black Quencher 2): A dark quencher with a broad absorption spectrum (560-670 nm) and no native fluorescence.[4][5] It is equivalent to Black Hole Quencher®-2 (BHQ®-2) and is highly effective at quenching the fluorescence of a wide range of orange to far-red emitting dyes, including Cy3, Cy5, and ROX.[4][6][7]

The reaction between this compound and an azide-modified oligonucleotide is a highly specific and efficient bioorthogonal reaction, forming a stable triazole linkage.[1] This allows for the precise and robust labeling of oligonucleotides with the UBQ-2 quencher.

Application: Development of Dual-Labeled Oligonucleotide Probes for qPCR

A primary application of this reaction is the synthesis of dual-labeled oligonucleotide probes for use in qPCR and other FRET-based assays.[8][] In a typical hydrolysis probe (e.g., TaqMan® probe) design, a fluorescent reporter dye is attached to the 5' end of the oligonucleotide, and a quencher is attached to the 3' end.[8][10]

When the probe is intact and in solution, the quencher is in close proximity to the fluorophore, leading to the suppression of the fluorescent signal through FRET.[2][8] During the annealing step of PCR, the probe hybridizes to its complementary target sequence. In the extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher.[11] This separation results in an increase in fluorescence that is directly proportional to the amount of amplified product.[8][10]

Advantages of this compound in Probe Synthesis

  • Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for applications involving sensitive biological samples.[1]

  • High Efficiency and Specificity: The reaction between DBCO and azide (B81097) is highly efficient and bioorthogonal, meaning it does not interfere with other functional groups present in biological molecules.[1]

  • Improved Solubility: The sulfo group enhances the water solubility of the quencher, simplifying reaction setup in aqueous buffers.

  • Effective Quenching: UBQ-2 is a highly efficient dark quencher with a broad quenching range, leading to low background fluorescence and a high signal-to-noise ratio in assays.[6][7][12]

  • Versatility: This method allows for the straightforward synthesis of a variety of custom probes by pairing different azide-modified, fluorophore-labeled oligonucleotides with this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a dual-labeled oligonucleotide probe using an azide-modified oligonucleotide and this compound. Optimization of reaction conditions may be necessary for specific oligonucleotide sequences and fluorophores.

Protocol 1: Preparation of a 5'-Fluorophore, 3'-Azide Modified Oligonucleotide

This protocol outlines the synthesis of an oligonucleotide with a fluorophore at the 5' end and an azide group at the 3' end. This is typically achieved through automated solid-phase oligonucleotide synthesis.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with an azide modifier.

  • Fluorophore phosphoramidite (B1245037) (e.g., Cy5 phosphoramidite).

  • Standard DNA or RNA phosphoramidites and synthesis reagents.

  • Deprotection solution (e.g., ammonium (B1175870) hydroxide).

  • Purification system (e.g., HPLC).

Procedure:

  • Automated Synthesis: The oligonucleotide is synthesized on an automated DNA/RNA synthesizer starting from the 3'-azide-modified CPG support. The desired sequence is assembled, and the 5'-fluorophore is incorporated in the final coupling step using the corresponding phosphoramidite.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected according to the recommendations for the specific phosphoramidites and modifications used.

  • Purification: The crude azide- and fluorophore-labeled oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to remove failure sequences and other impurities.[13][14][15]

  • Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by UV-Vis spectrophotometry at 260 nm. The purity and correct mass are confirmed by mass spectrometry.

Protocol 2: Conjugation of this compound to the Azide-Modified Oligonucleotide

This protocol describes the copper-free click chemistry reaction between the azide-modified oligonucleotide and this compound.

Materials:

  • 5'-Fluorophore, 3'-Azide modified oligonucleotide (from Protocol 1).

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Anhydrous DMSO.

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Oligonucleotide Solution: Dissolve the purified azide-modified oligonucleotide in the reaction buffer to a suitable concentration (e.g., 100 µM).

  • Set up the Reaction: In a microcentrifuge tube, combine the azide-modified oligonucleotide solution with a 2-4 fold molar excess of the this compound stock solution.[1] The final DMSO concentration should be kept below 20% to avoid precipitation of the oligonucleotide.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C.[1] The reaction progress can be monitored by the decrease in the DBCO absorbance at approximately 310 nm.[1]

  • Purification: After the reaction is complete, the dual-labeled oligonucleotide probe is purified to remove unreacted this compound.

Protocol 3: Purification and Quality Control of the Dual-Labeled Oligonucleotide Probe

Purification is crucial to remove any unreacted components that could interfere with downstream applications.

Materials:

  • Crude dual-labeled oligonucleotide probe from Protocol 2.

  • Purification system (e.g., HPLC or gel electrophoresis).[13][14][15]

  • Desalting columns.

Procedure:

  • Purification: The dual-labeled probe is purified by reverse-phase HPLC, which can separate the more hydrophobic dual-labeled product from the less hydrophobic single-labeled starting material.[13] Alternatively, polyacrylamide gel electrophoresis (PAGE) can be used.

  • Desalting: The purified probe is desalted using a suitable desalting column to remove salts from the purification buffers.

  • Quantification: The final concentration of the dual-labeled probe is determined by UV-Vis spectrophotometry.

  • Quality Control: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC. The functionality of the probe can be tested in a qPCR assay.

Data Presentation

The following tables provide quantitative data relevant to the use of this compound.

Table 1: Spectral Properties of UBQ-2 and Compatible Fluorophores

FeatureUBQ-2 (BHQ-2 equivalent)Compatible Fluorophores
Absorption Maximum (λmax) 579 nm[6][7]Cy3 (∼550 nm), ROX (∼575 nm), Cy5 (∼649 nm)[4][6]
Quenching Range 560 - 670 nm[4][6][7]Dyes emitting in the orange to far-red spectrum
Native Emission None (Dark Quencher)[4][5]N/A
Extinction Coefficient ~38,000 cm⁻¹M⁻¹[5]Varies by fluorophore

Table 2: Example Reaction Conditions for this compound Conjugation

ParameterRecommended Condition
Reactants 5'-Fluorophore, 3'-Azide Oligonucleotide and this compound
Molar Ratio (DBCO:Azide) 2:1 to 4:1[1]
Solvent PBS (pH 7.2-7.5) with <20% DMSO
Temperature Room Temperature or 4°C[1]
Reaction Time 4 - 12 hours[1]

Table 3: Representative Quenching Efficiency Data

Fluorophore-Quencher PairQuenching EfficiencyReference
Cy3.5 - BHQ-2High (exact % depends on probe design)[6]
Cy5 - BHQ-2>95% (in close proximity)[16]
Disulfo-Cy5 - BHQ-2High, preferable for molecular beacons[17][18]

Note: Quenching efficiency is highly dependent on the specific oligonucleotide sequence, the distance between the fluorophore and quencher, and the local environment.

Visualizations

Signaling Pathway: FRET Mechanism in a Dual-Labeled Probe

FRET_Mechanism cluster_0 Intact Probe (Fluorescence Quenched) cluster_1 Cleaved Probe (Fluorescence Emitted) Fluorophore_intact Fluorophore Quencher_intact UBQ-2 Quencher Fluorophore_intact->Quencher_intact FRET Oligo_intact Oligonucleotide Backbone Fluorophore_intact->Oligo_intact Heat 🔥 Quencher_intact->Heat Non-radiative Decay (Heat) Oligo_intact->Quencher_intact Excitation Excitation Light Excitation->Fluorophore_intact Fluorophore_cleaved Fluorophore Oligo_frag1 Oligo Fragment Fluorophore_cleaved->Oligo_frag1 Emission 💡 Fluorophore_cleaved->Emission Fluorescence Emission Quencher_cleaved UBQ-2 Quencher Oligo_frag2 Oligo Fragment Oligo_frag2->Quencher_cleaved Excitation2 Excitation Light Excitation2->Fluorophore_cleaved

Caption: FRET mechanism in a dual-labeled oligonucleotide probe.

Experimental Workflow: Synthesis of a Dual-Labeled Oligonucleotide Probe

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis & Modification cluster_conjugation Conjugation Reaction cluster_purification Purification & Final QC A 1. Solid-Phase Synthesis of 5'-Fluorophore, 3'-Azide Oligonucleotide B 2. Deprotection & Cleavage A->B C 3. HPLC Purification of Azide-Oligonucleotide B->C D 4. Quality Control (MS, UV-Vis) C->D F 6. Mix Azide-Oligonucleotide with This compound in PBS D->F E 5. Prepare 10 mM this compound in DMSO E->F G 7. Incubate for 4-12 hours at Room Temperature F->G H 8. HPLC Purification of Dual-Labeled Probe G->H I 9. Desalting H->I J 10. Final Quality Control (MS, UV-Vis, Functional Assay) I->J

Caption: Experimental workflow for probe synthesis.

Logical Relationship: Components of the Final Probe

Probe_Components Probe Dual-Labeled Oligonucleotide Probe Oligo Oligonucleotide (Target Specificity) Probe->Oligo forms the backbone Fluorophore Fluorophore (Signal Reporter) Probe->Fluorophore is labeled with a Quencher This compound (Signal Quencher) Probe->Quencher is labeled with a Linker Triazole Linkage (Stable Covalent Bond) Quencher->Linker is attached via a Linker->Oligo connecting to the

Caption: Components of the dual-labeled probe.

References

Application Notes and Protocols: Sulfo DBCO-UBQ-2 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo DBCO-UBQ-2 is a specialized chemical probe used in bioconjugation and fluorescence-based assays.[1] It incorporates three key functional components: a Sulfo-DBCO group for copper-free click chemistry, a UBQ-2 dark quencher, and a sulfo group to enhance aqueous solubility.[1][2] The dibenzocyclooctyne (DBCO) moiety allows for a highly efficient and bioorthogonal reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This reaction is ideal for biological systems as it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][5][6]

The UBQ-2 component is a polyaromatic-azo dark quencher, which effectively absorbs fluorescence in the 560-670 nm range without emitting its own.[1] This property makes it an excellent partner for fluorophores in this spectral range for applications such as Förster Resonance Energy Transfer (FRET) assays and the development of activatable probes.[1] The integrated sulfo group ensures the reagent is water-soluble, simplifying its use in common biological buffers.[1][7][8]

These application notes provide an overview of the recommended buffer conditions and detailed protocols for labeling azide-modified biomolecules with this compound.

Data Summary: Recommended Buffer and Reaction Conditions

The efficiency of the SPAAC reaction is influenced by several factors including pH, temperature, and buffer composition. The following table summarizes the recommended conditions for successful labeling of azide-modified biomolecules with this compound, based on established principles of copper-free click chemistry.

Parameter Recommendation pH Range Key Considerations Citations
Reaction Buffer Phosphate-Buffered Saline (PBS)7.0 - 7.4Widely compatible and maintains physiological pH. Avoid buffers containing azides.[9][10][11]
HEPES7.0 - 7.5A non-amine, non-phosphate buffer suitable for click chemistry.[9][12]
Borate Buffer8.0 - 8.5Can be used, particularly if subsequent purification steps are sensitive to phosphates.[9][13]
Reagent Molar Ratio 1.5 to 5-fold molar excess of this compound to azide-modified biomolecule.N/AA higher excess can increase reaction speed but may require more rigorous purification.[9][14]
Reaction Temperature 4°C to 37°CN/ALower temperatures (4°C) require longer incubation times, while higher temperatures (25-37°C) accelerate the reaction.[9][10][13]
Incubation Time 2 to 12 hoursN/ADependent on temperature, concentration, and reactivity of the specific azide (B81097). Reactions can be incubated overnight at 4°C.[9][10][11]
Solvent for Stock Anhydrous DMSO or DMFN/APrepare stock solutions immediately before use as DBCO reagents can be moisture-sensitive.[9][13]
Quenching Not typically required for SPAAC.N/AThe reaction is highly specific. Purification is performed to remove excess, unreacted reagent.[9][14]

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with this compound

This protocol describes a general method for conjugating this compound to a protein that has been previously functionalized with an azide group (e.g., through metabolic labeling with an azide-containing amino acid).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh.[9]

  • Reaction Setup:

    • Prepare the azide-modified protein in the Reaction Buffer at a known concentration.

    • Add the this compound stock solution to the protein solution to achieve a final 1.5 to 5-fold molar excess of the DBCO reagent.[9]

    • Note: The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to maintain protein stability.[11]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[9] For faster kinetics, the reaction can be incubated at 37°C for 2-4 hours.[9][13]

  • Purification:

    • Following incubation, remove the excess unreacted this compound reagent.

    • This can be achieved using a desalting column (spin or gravity-flow) or through dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[9]

  • Characterization and Storage:

    • Confirm the conjugation via SDS-PAGE, where the labeled protein should exhibit a higher molecular weight.

    • The concentration of the labeled protein can be determined using a standard protein assay.

    • Store the purified DBCO-UBQ-2-labeled protein at 4°C or -20°C. Avoid buffers containing azides for long-term storage.[13]

Visualizations

Experimental Workflow for Labeling

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purify Purification & Analysis P1 Azide-Modified Biomolecule R1 Mix Reagents in PBS (pH 7.4) P1->R1 P2 Prepare 10 mM This compound in DMSO P2->R1 R2 Incubate: 4-12h at RT or Overnight at 4°C R1->R2 U1 Remove Excess Reagent (Desalting Column) R2->U1 U2 Characterize Conjugate (e.g., SDS-PAGE) U1->U2 U3 Final Labeled Product U2->U3

Workflow for this compound conjugation.

Application Example: FRET-Based Protease Assay

The diagram below illustrates a common application for a quencher-labeled molecule: a FRET-based assay to detect protease activity. An azide-modified peptide substrate is dual-labeled with a fluorophore and this compound. In its intact state, the UBQ-2 quencher suppresses the fluorophore's signal. Upon cleavage by a specific protease, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal.

G cluster_before Intact Substrate cluster_after Cleaved Substrate Intact Fluorophore-Peptide(N3)-Quencher NoSignal No Fluorescence (FRET) Intact->NoSignal Quenching Protease Protease Enzyme Intact->Protease Cleavage Cleaved Fluorophore-Peptide + Peptide-Quencher Signal Fluorescence Signal (FRET Disrupted) Cleaved->Signal Signal ON Protease->Cleaved

Logical diagram of a FRET-based protease assay.

References

Application Notes and Protocols: Surface Modification using Sulfo DBCO-UBQ-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo DBCO-UBQ-2 for the modification of surfaces. This reagent is a versatile tool for creating functionalized surfaces for a variety of applications, including biosensor development, cell-based assays, and targeted drug delivery research. The protocols outlined below are based on established bioconjugation and surface chemistry techniques and have been adapted for the specific properties of this compound.

Introduction to this compound

This compound is a water-soluble molecule designed for copper-free click chemistry applications. It incorporates three key functional components:

  • Sulfonated Dibenzocyclooctyne (Sulfo DBCO): This group enables covalent attachment to azide-modified molecules and surfaces via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The sulfonate group enhances water solubility, making it ideal for use in aqueous buffers.[1]

  • UBQ-2 Dark Quencher: This polyaromatic-azo backbone molecule effectively quenches fluorescence in the 560-670 nm range.[1] Unlike fluorescent quenchers, dark quenchers dissipate absorbed energy as heat, eliminating background fluorescence and improving the signal-to-noise ratio in fluorescence-based assays.[2][3]

  • Enhanced Water Solubility: The presence of the sulfo group makes this reagent highly soluble in aqueous media, simplifying experimental procedures and avoiding the use of organic co-solvents that can be detrimental to biological samples.[1]

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄₆H₄₄N₉O₁₀S[1]
Molecular Weight 915 g/mol [1]
Quenching Range 560 - 670 nm[1]
Reactive Group Dibenzocyclooctyne (DBCO)[1]
Solubility Water, DMSO, DMF[4]
Storage -20°C[1]

Applications in Surface Modification

The unique combination of a click-reactive group and a dark quencher makes this compound a valuable tool for a range of surface modification applications:

  • Development of FRET-based Biosensors: Surfaces can be functionalized with a fluorophore-labeled biomolecule (e.g., an antibody, peptide, or oligonucleotide) that recognizes a specific analyte. The subsequent binding of an azide-modified target molecule, pre-labeled with a complementary fluorophore, can be detected by quenching of the surface-bound fluorophore upon binding of a this compound-azide conjugate.

  • Probing Cell-Surface Interactions: By immobilizing a ligand on a surface and using this compound to quench a fluorescently labeled cell surface receptor, the dynamics of receptor-ligand binding and subsequent cellular signaling events can be monitored.

  • Creating "Turn-On" Biosensors: A fluorophore-labeled probe can be immobilized on a surface in close proximity to this compound, resulting in a quenched state. The presence of a specific analyte that cleaves a linker between the fluorophore and the quencher will lead to the restoration of fluorescence, creating a "turn-on" signal.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in surface modification. Optimization of specific parameters such as concentrations, incubation times, and buffer conditions may be required for different applications.

Surface Preparation and Activation

The choice of surface and activation chemistry will depend on the substrate material. Common strategies for introducing reactive groups for DBCO conjugation are outlined below.

Table 1: Surface Activation Methods

Surface MaterialActivation ChemistryTarget Functional Group
Glass, SilicaSilanization with aminosilanes (e.g., APTES)Amine (-NH₂)
GoldThiol self-assembled monolayers (SAMs) with terminal carboxyl groupsCarboxyl (-COOH)
PolystyrenePlasma treatment or chemical oxidationCarboxyl (-COOH)

Protocol 4.1.1: Amine Functionalization of Glass Surfaces

  • Clean glass slides by sonication in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water).

  • Immerse the slides in a 2% (v/v) solution of 3-aminopropyltriethoxysilane (B1664141) (APTES) in 95% ethanol for 1 hour at room temperature.

  • Wash the slides thoroughly with ethanol and deionized water.

  • Cure the slides in an oven at 110°C for 1 hour.

Immobilization of Azide-Modified Molecules

This protocol describes the immobilization of an azide-modified biomolecule onto an amine-functionalized surface, followed by reaction with this compound.

Protocol 4.2.1: Two-Step Immobilization and Quencher Conjugation

  • Activate the Amine Surface: Prepare a solution of a bifunctional linker with an NHS ester and an azide (B81097) group (e.g., Azide-PEG-NHS ester) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Incubate the amine-functionalized surface with the linker solution for 1-2 hours at room temperature.

  • Wash the surface thoroughly with PBS to remove any unreacted linker. The surface is now azide-functionalized.

  • Prepare this compound Solution: Dissolve this compound in an appropriate buffer (e.g., PBS, pH 7.4) to the desired concentration (typically 1-10 µM).

  • Click Reaction: Add the this compound solution to the azide-functionalized surface and incubate for 2-4 hours at room temperature, protected from light.

  • Wash the surface extensively with PBS containing 0.05% Tween-20 (PBST) and then with deionized water to remove any non-covalently bound quencher.

Characterization of Surface Modification

The success of the surface modification can be quantified using various techniques.

Table 2: Methods for Surface Characterization

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS)Elemental composition of the surface, confirming the presence of nitrogen and sulfur from the immobilized molecule.
Contact Angle GoniometryChanges in surface hydrophilicity/hydrophobicity after each modification step.
Atomic Force Microscopy (AFM)Surface topography and roughness.
Fluorescence Microscopy/SpectroscopyTo confirm the quenching of a fluorescently labeled surface after immobilization of this compound.

Protocol 4.3.1: Quantification of Surface Quenching

  • Prepare a surface co-immobilized with a fluorophore (e.g., a fluorescently labeled antibody) and this compound.

  • As a control, prepare a surface with only the fluorophore immobilized.

  • Measure the fluorescence intensity of both surfaces using a fluorescence plate reader or a fluorescence microscope.

  • Calculate the quenching efficiency as: Quenching Efficiency (%) = (1 - (Fluorescence_quenched / Fluorescence_unquenched)) * 100.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for modifying a surface with this compound.

G cluster_0 Surface Preparation cluster_1 Azide Immobilization cluster_2 Quencher Conjugation Surface Surface Activated Surface Activated Surface Surface->Activated Surface Activation Azide-Functionalized Surface Azide-Functionalized Surface Activated Surface->Azide-Functionalized Surface Linker Conjugation Azide-Linker Azide-Linker Final Functionalized Surface Final Functionalized Surface Azide-Functionalized Surface->Final Functionalized Surface Copper-Free Click Chemistry This compound This compound

Caption: Workflow for surface modification with this compound.

Hypothetical Biosensor for Signaling Pathway Analysis

This diagram illustrates a conceptual FRET-based biosensor using this compound to study the interaction between a cell surface receptor and its ligand.

G cluster_0 Surface & Cell cluster_1 Biosensor Components cluster_2 Interaction & Detection Surface Surface Cell Cell Receptor Receptor (Fluorophore-labeled) Quenching FRET/ Quenching Receptor->Quenching Proximity-induced Signaling Downstream Signaling Receptor->Signaling Ligand Ligand (Azide-modified) Ligand->Binding Quencher This compound Quencher->Binding Click Chemistry Binding->Receptor Binding

Caption: Conceptual diagram of a cell interaction biosensor.

By following these protocols and adapting them to specific research needs, scientists can effectively utilize this compound for advanced surface modification applications.

References

Application Note and Protocols for the Synthesis of Sulfo-DBCO-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of peptides labeled with Sulfo-DBCO (Sulfo-dibenzocyclooctyne). The protocol details the conjugation of a Sulfo-DBCO-NHS ester to a primary amine on a target peptide, exemplified by a peptide derived from or related to the Ubiquitin-Conjugating Enzyme E2 Q2 (UBE2Q2, herein referred to as UBQ-2). The resulting Sulfo-DBCO-UBQ-2 labeled peptide is a valuable tool for researchers in chemical biology and drug development. The DBCO moiety enables highly efficient and specific copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition, or SPAAC), allowing for the attachment of azide-modified molecules such as fluorophores, affinity tags, or drug candidates under biocompatible conditions.[1][2][3] This application note includes detailed experimental protocols, data presentation tables, and diagrams to illustrate the workflow and relevant biological pathways.

Introduction

Peptide-based probes are essential tools for elucidating complex biological processes, including signal transduction, protein-protein interactions, and enzyme activity. The site-specific labeling of peptides with functional moieties allows for their use in a wide array of applications, from fluorescence imaging to targeted drug delivery.[4][5] Click chemistry, a set of powerful and highly selective reactions, has revolutionized the field of bioconjugation.[3][4] Specifically, the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) offers the advantage of being bioorthogonal, proceeding rapidly at physiological conditions without the need for cytotoxic copper catalysts.[2][3]

The Sulfo-DBCO group is an ideal reagent for SPAAC-based labeling. The dibenzocyclooctyne (DBCO) group provides the strained alkyne necessary for the reaction, while the sulfonate ("Sulfo") group confers enhanced water solubility to the molecule and the resulting conjugate.[2] This protocol focuses on the use of Sulfo-DBCO-NHS ester, which reacts efficiently with primary amines, such as the N-terminus or the side chain of a lysine (B10760008) residue within a peptide sequence, to form a stable amide bond.[1][6]

This note uses a hypothetical peptide related to the UBE2Q2 protein (UBQ-2) as an example. UBE2Q2 is a ubiquitin-conjugating enzyme (E2) that has been shown to play a role in critical signaling pathways, including the NF-κB pathway, by mediating K63-linked ubiquitination.[7] Therefore, a Sulfo-DBCO-labeled UBQ-2 peptide could be used to study its interactions, identify binding partners, or probe its role in cellular signaling cascades.

Relevant Signaling Pathway

The UBE2Q2 enzyme is a component of the ubiquitin-proteasome system that regulates protein stability and signaling pathways.[7] It has been identified as a key player in activating the NF-κB signaling pathway by interacting with cIAP1 to mediate the K63-linked ubiquitination of RIP1, a crucial step for pathway activation.[7] Understanding this pathway is critical for research in cancer and inflammation.

G UBE2Q2 in NF-κB Signaling Pathway cluster_activation Signal Activation cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Translocation Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding RIP1 RIP1 Receptor->RIP1 UBE2Q2 UBE2Q2 UBE2Q2->RIP1 RIP1_Ub RIP1-(Ub)K63 UBE2Q2->RIP1_Ub cIAP1 cIAP1 cIAP1->RIP1 cIAP1->RIP1_Ub RIP1->RIP1_Ub 2. K63 Ubiquitination TAK1 TAK1 RIP1_Ub->TAK1 3. Recruitment IKK IKK TAK1->IKK p-IKK IKK (active) IKK->p-IKK 4. Activation NF-kB_IkB NF-κB / IκBα p-IKK->NF-kB_IkB p-IkB IκBα-P NF-kB_IkB->p-IkB 5. IκBα Phosphorylation NF-kB NF-κB p-IkB->NF-kB 6. IκBα Degradation Gene_Transcription Gene Transcription (Inflammation, Survival) NF-kB->Gene_Transcription 7. Nuclear Translocation & Activation

Caption: Role of UBE2Q2 in activating the NF-κB signaling pathway.

Synthesis and Purification Workflow

The overall process for generating the Sulfo-DBCO-UBQ-2 labeled peptide involves several key stages: solid-phase peptide synthesis, conjugation with the Sulfo-DBCO reagent, purification of the labeled product, and finally, characterization to confirm its identity and purity.

G Workflow for Synthesis of Sulfo-DBCO Labeled Peptide A 1. Peptide Synthesis (Solid-Phase) B 2. Cleavage & Deprotection A->B C 3. Crude Peptide Purification (RP-HPLC) B->C D 4. Lyophilization & QC (Mass Spec) C->D E 5. Conjugation Reaction (Peptide + Sulfo-DBCO-NHS) D->E Pure UBQ-2 Peptide F 6. Labeled Peptide Purification (RP-HPLC) E->F Crude Labeled Peptide G 7. Final Product Characterization (Mass Spec, HPLC, UV-Vis) F->G Pure Labeled Peptide I 8. Copper-Free Click Reaction (SPAAC) G->I H Azide-Modified Molecule H->I J Final Bioconjugate I->J

Caption: General workflow for peptide synthesis and Sulfo-DBCO labeling.

Experimental Protocols

Materials and Reagents
  • Peptide: Custom synthesized UBQ-2 peptide (≥95% purity) containing at least one primary amine (N-terminus or Lysine side chain).

  • Labeling Reagent: Sulfo-DBCO-NHS Ester (e.g., from Click Chemistry Tools, Broadpharm).

  • Solvents: Anhydrous Dimethylformamide (DMF), Anhydrous Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN, HPLC grade), Deionized water (18.2 MΩ·cm), Trifluoroacetic acid (TFA).

  • Buffers: 0.1 M Sodium bicarbonate buffer (pH 8.3) or Phosphate-Buffered Saline (PBS, pH 7.4).

  • Purification: C18 reverse-phase HPLC column.

  • Equipment: Analytical and preparative HPLC system, mass spectrometer (MALDI-TOF or ESI-MS), UV-Vis spectrophotometer, lyophilizer, pH meter, vortex mixer, centrifuge.

Protocol 1: Preparation of Reagents
  • Peptide Stock Solution: Prepare a 1-5 mg/mL stock solution of the UBQ-2 peptide in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Note: Avoid buffers containing primary amines like Tris, as they will compete with the peptide for the NHS ester.

  • Sulfo-DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-DBCO-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so prompt use is critical.[6]

Protocol 2: Labeling of UBQ-2 Peptide with Sulfo-DBCO
  • Molar Ratio Calculation: Determine the molar excess of Sulfo-DBCO-NHS ester needed. A starting point is a 5 to 20-fold molar excess of the labeling reagent over the peptide.[6][8] The optimal ratio should be determined empirically for each peptide.

  • Reaction Setup: Add the calculated volume of the Sulfo-DBCO-NHS ester stock solution to the peptide solution.

  • Incubation: Gently vortex the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 15-30 minutes. This step is often unnecessary if the reaction proceeds directly to HPLC purification.

Protocol 3: Purification by Reverse-Phase HPLC

The addition of the hydrophobic DBCO group will typically increase the retention time of the peptide on a reverse-phase HPLC column, allowing for separation from the unlabeled peptide.[1][9]

  • Column: Use a semi-preparative C18 column.

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Water

    • Buffer B: 0.1% TFA in Acetonitrile

  • Purification:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

    • Inject the mixture onto the equilibrated C18 column.

    • Elute the labeled peptide using a linear gradient of Buffer B (e.g., 5% to 95% Buffer B over 40 minutes).

    • Monitor the elution profile at 220 nm (peptide backbone) and 309 nm (DBCO group).[9]

    • Collect fractions corresponding to the major peak that absorbs at both wavelengths.

  • Desalting and Lyophilization: Pool the pure fractions, freeze, and lyophilize to obtain the final product as a dry powder.

Protocol 4: Characterization of Sulfo-DBCO-UBQ-2
  • Purity Analysis (RP-HPLC):

    • Inject a small amount of the lyophilized product onto an analytical C18 column.

    • Run a gradient similar to the one used for purification.

    • Purity should be ≥95% as determined by the peak area at 220 nm. The appearance of a new peak with a longer retention time compared to the unlabeled peptide is indicative of successful conjugation.[9]

  • Identity Confirmation (Mass Spectrometry):

    • Analyze the product using MALDI-TOF or ESI-MS.

    • The observed mass should correspond to the theoretical mass of the UBQ-2 peptide plus the mass of the Sulfo-DBCO moiety.

    • Calculation: Expected Mass = Mass(UBQ-2 Peptide) + Mass(Sulfo-DBCO-NHS) - Mass(NHS)

  • Degree of Labeling (DOL) by UV-Vis Spectroscopy:

    • Prepare a solution of the labeled peptide in a suitable buffer (e.g., PBS).

    • Measure the absorbance at 280 nm (A280) and 309 nm (A309).[9]

    • Calculate the DOL using the Beer-Lambert law. The molar extinction coefficient (ε) for DBCO at 309 nm is ~12,000 M⁻¹cm⁻¹. The peptide's extinction coefficient at 280 nm can be calculated based on its amino acid sequence (Trp and Tyr residues).

    • A correction factor (CF) may be needed to account for the DBCO's absorbance at 280 nm.[8]

Data Presentation

Table 1: Physicochemical Properties of Unlabeled and Labeled Peptides
PropertyUnlabeled UBQ-2 PeptideSulfo-DBCO-UBQ-2
Theoretical Mass (Da) e.g., 2545.2e.g., 2954.6
Observed Mass (Da) e.g., 2545.5e.g., 2954.9
HPLC Retention Time (min) e.g., 15.2e.g., 18.5
Purity (Post-Purification) >95%>95%
Table 2: Representative Degree of Labeling (DOL) Calculation
ParameterValue
A280 (Peptide + DBCO) e.g., 0.550
A309 (DBCO) e.g., 0.240
ε_DBCO_ at 309 nm (M⁻¹cm⁻¹) 12,000
**ε_Peptide_ at 280 nm (M⁻¹cm⁻¹) **e.g., 5500
Correction Factor (A280/A309 of DBCO) e.g., 0.25
Concentration of DBCO (M) 2.0 x 10⁻⁵
Corrected A280 (Peptide only) 0.490
Concentration of Peptide (M) 8.9 x 10⁻⁵
Degree of Labeling (DOL) ~1.0 (assuming 1:1 labeling)
Note: This table presents an example calculation and should be adapted based on empirical data.
Table 3: Summary of Synthesis and Purification Yield
StepStarting MaterialFinal AmountYield (%)
Conjugation Reaction 5.0 mg UBQ-2 Peptide~5.8 mg Crude Labeled Peptide~100% (Crude)
RP-HPLC Purification ~5.8 mg Crude Labeled Peptide3.5 mg Pure Labeled Peptide~60%
Note: Yields are highly dependent on the peptide sequence, reaction scale, and purification efficiency.

Conclusion

This application note provides a detailed framework for the successful synthesis, purification, and characterization of Sulfo-DBCO labeled peptides. The resulting bioconjugates are stable, water-soluble, and ready for use in copper-free click chemistry applications. By following these protocols, researchers can generate high-quality labeled peptides to probe biological systems, develop new diagnostic tools, and advance therapeutic strategies. The specific example of a UBQ-2 related peptide highlights its potential utility in studying the intricate signaling pathways involved in ubiquitination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfo DBCO-UBQ-2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo DBCO-UBQ-2 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the conjugation reaction work?

A1: this compound is a specialized bioconjugation reagent. It consists of a ubiquitin-based probe (UBQ-2) that has been pre-functionalized with a water-soluble dibenzocyclooctyne (Sulfo-DBCO) group. This reagent is designed for "copper-free click chemistry," specifically, a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The Sulfo-DBCO moiety on UBQ-2 reacts specifically with an azide-functionalized molecule (e.g., a protein, peptide, or small molecule) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it can proceed in a biological system without interfering with native biochemical processes.[1]

Q2: Why is my conjugation efficiency low?

A2: Low conjugation efficiency in bioconjugation reactions can be due to several factors.[2] These include suboptimal reaction conditions (pH, temperature, buffer), incorrect molar ratios of reactants, steric hindrance around the reactive groups, and degradation of the reagents.[3][4] It is also possible that the protein of interest has limited accessible sites for modification.[5]

Q3: What are the optimal buffer conditions for this reaction?

A3: For SPAAC reactions involving Sulfo-DBCO, it is recommended to use non-amine-containing buffers with a pH between 7 and 9.[6] Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a common choice.[7] Buffers containing primary amines, such as Tris or glycine, should be avoided as they can react with NHS esters if you are preparing your azide-labeled molecule in-house.[6] Also, ensure your buffers do not contain sodium azide (B81097), as it will compete with your azide-labeled molecule for reaction with the DBCO group.[4]

Q4: How can I improve the solubility of my reactants?

A4: The "Sulfo" group on the DBCO moiety is designed to enhance water solubility. However, if you are working with a hydrophobic azide-labeled molecule, you may consider using organic co-solvents like DMSO or DMF to prepare stock solutions.[6] Be mindful that high concentrations of organic solvents can lead to protein precipitation.[4]

Q5: Can I monitor the progress of my SPAAC reaction?

A5: Yes, the progress of a SPAAC reaction with DBCO can be monitored using a UV-Vis spectrophotometer. The DBCO group has a characteristic absorbance at approximately 309 nm, which will decrease as the reaction proceeds.[1][4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Low or No Conjugation Product Degraded Reagents: The DBCO moiety is sensitive to oxidation, and NHS esters (if used for azide labeling) are moisture-sensitive.[6][8]Allow reagents to come to room temperature before opening to prevent moisture condensation. Prepare stock solutions fresh before use.[6]
Incorrect Buffer: Use of amine-containing buffers (e.g., Tris) or buffers with sodium azide.[6]Use a non-amine, azide-free buffer such as PBS or HEPES at a pH of 7.2-8.0.[6][7]
Suboptimal Molar Ratio: An inappropriate ratio of this compound to your azide-labeled molecule.Empirically determine the optimal molar excess of the DBCO reagent. A 10- to 20-fold molar excess of an NHS-ester labeling reagent is often a good starting point for protein modification.[7] For the click reaction itself, a 1.5 to 5-fold molar excess of the more abundant reagent is recommended.[6]
Steric Hindrance: The azide group on your target molecule may be in a sterically hindered location, preventing access for the bulky DBCO group.[4]If possible, consider engineering your azide-labeled molecule to place the azide in a more accessible location. Using a DBCO reagent with a PEG linker can also help overcome steric hindrance.[4][9]
Slow Reaction Rate Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants.[4]Increase the concentration of your reactants if solubility allows.
Suboptimal Temperature: The reaction is being performed at too low a temperature.Increasing the temperature from room temperature to 37°C can increase the reaction rate.[10] However, be mindful of the thermal stability of your biomolecules.[4]
Precipitation During Reaction High Concentration of Hydrophobic Reagents: The DBCO group can be hydrophobic, and high concentrations can lead to aggregation and precipitation of labeled proteins.[8]Optimize the molar ratio to use a lower excess of the DBCO reagent.[8] Using a PEGylated DBCO reagent can increase hydrophilicity and reduce aggregation.[8]
Incompatible Solvent: High concentrations of organic co-solvents can cause protein precipitation.[4]Minimize the use of organic co-solvents. If they are necessary for solubility, add them slowly to the aqueous reaction mixture.
Non-Specific Labeling Reaction with Cysteine Residues: DBCO reagents have been reported to show some reactivity with cysteine residues.[4]If your protein of interest has reactive cysteines, consider blocking them with a suitable reagent prior to the SPAAC reaction.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol outlines a general workflow for conjugating an azide-modified protein with this compound.

  • Reagent Preparation:

    • Dissolve your azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • Immediately before use, prepare a stock solution of this compound in the same buffer.

  • Conjugation Reaction:

    • Add the this compound stock solution to the azide-modified protein solution. A molar excess of 1.5 to 5 equivalents of the this compound is a good starting point.[6]

    • Incubate the reaction for 4-12 hours at room temperature, or for 2-12 hours at 37°C.[6] The optimal time should be determined empirically.

  • Purification:

    • Remove unreacted this compound and other small molecules using a desalting spin column, size-exclusion chromatography (SEC), or dialysis.[7][8]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the formation of a higher molecular weight product.

    • Confirm the identity of the conjugate by Western blot using antibodies against both the target protein and ubiquitin.

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[7]

Protocol 2: In Vitro Ubiquitination Assay

This protocol describes a general method for an in vitro ubiquitination reaction, which may be a preceding step to generate your ubiquitinated protein of interest before conjugation.

  • Reaction Mixture Preparation (for a 25 µL reaction):

    • In a microcentrifuge tube, combine the following reagents in the order listed:

      • dH₂O (to a final volume of 25 µL)

      • 10X E3 Ligase Reaction Buffer (2.5 µL)

      • Ubiquitin (or UBQ-2 if it is to be enzymatically attached) (to a final concentration of ~100 µM)

      • MgATP Solution (2.5 µL, final concentration 10 mM)

      • Substrate protein (to a final concentration of 5-10 µM)

      • E1 Enzyme (0.5 µL, final concentration 100 nM)

      • E2 Enzyme (to a suitable final concentration)

      • E3 Ligase (to a suitable final concentration)

    • For a negative control, replace the MgATP solution with dH₂O.[11]

  • Incubation:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 30-120 minutes).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the reaction products by SDS-PAGE and Western blot using antibodies against the substrate protein and ubiquitin to detect ubiquitinated species, which will appear as a ladder of higher molecular weight bands.[11]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Azide_Protein Prepare Azide-Modified Protein in Buffer Mix Mix Reactants Azide_Protein->Mix DBCO_UBQ2 Prepare this compound Stock Solution DBCO_UBQ2->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Purify Conjugate (SEC/Dialysis) Incubate->Purify Characterize Characterize (SDS-PAGE, WB, MS) Purify->Characterize

Caption: Experimental workflow for this compound conjugation.

ubiquitination_pathway E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Target Target Protein E3->Target Ub_Target Ubiquitinated Target Protein E3->Ub_Target Ub Transfer Ub Ubiquitin (UBQ-2) Ub->E1 ATP Target->Ub_Target Degradation Proteasomal Degradation Ub_Target->Degradation Signaling Altered Signaling & Function Ub_Target->Signaling

References

Technical Support Center: FRET Assays with Sulfo DBCO-UBQ-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal in Förster Resonance Energy Transfer (FRET) experiments using Sulfo DBCO-UBQ-2.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and how does it work in a FRET assay?

This compound is a specialized chemical probe used in FRET-based assays. It consists of three key components:

  • UBQ-2: A dark quencher that can accept energy from a donor fluorophore without emitting its own light. It is effective for quenching fluorescence in the 560-670 nm range.[1]

  • DBCO (Dibenzocyclooctyne): A reactive group that participates in copper-free "click chemistry."[1] This allows for the specific and stable attachment of the quencher to a molecule of interest that has been modified to contain an azide (B81097) group.

  • Sulfo: A sulfonate group that increases the water solubility of the molecule, which is beneficial for biological assays conducted in aqueous buffers.[1]

In a FRET assay, a donor fluorophore is excited by a light source. If a suitable acceptor (in this case, the UBQ-2 quencher) is in close proximity (typically 1-10 nm), the donor's excitation energy is transferred to the acceptor in a non-radiative manner.[2] This results in a decrease, or "quenching," of the donor's fluorescence signal. This change in signal can be used to monitor molecular interactions, such as ubiquitination or deubiquitination.

Q2: I am observing a very low FRET signal. What are the potential causes?

A low FRET signal, manifesting as minimal quenching of the donor fluorophore, is a common issue. The underlying causes can be categorized into several areas:

  • Issues with Labeling and Conjugation:

    • Low Labeling Efficiency: Inefficient conjugation of either the donor fluorophore to its target protein or the this compound to its azide-tagged partner will result in a large population of molecules that cannot participate in FRET.

    • Steric Hindrance: The positions of the donor and acceptor on the interacting molecules may be too far apart (>10 nm) or oriented improperly, preventing efficient energy transfer.[2]

  • Problems with the FRET Pair:

    • Spectral Overlap: For FRET to occur, the emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the acceptor (UBQ-2).[3] An inappropriate donor-quencher pair will lead to poor FRET efficiency.

    • Donor Fluorophore Issues: The chosen donor may have a low quantum yield (emits few photons per excitation event) or be prone to photobleaching (fading upon prolonged exposure to light).

  • Experimental Conditions:

    • Incorrect Stoichiometry: An imbalanced ratio of donor-labeled to acceptor-labeled molecules can obscure the FRET signal.[4] A large excess of donor molecules will result in high background fluorescence, masking the quenching effect.

    • Suboptimal Buffer Conditions: The pH, ionic strength, or presence of interfering substances in the buffer can affect protein conformation and fluorophore performance. Buffers containing azides should be avoided as they can react with the DBCO group.[5]

  • Instrumentation and Data Acquisition:

    • Incorrect Filter Sets: Using incorrect excitation or emission filters can lead to spectral bleed-through, where the donor's fluorescence is detected in the acceptor channel or vice-versa, artificially altering the perceived FRET signal.[6]

    • Low Signal-to-Noise Ratio: FRET imaging inherently has a lower signal-to-noise ratio compared to single-fluorophore imaging.[7] Long exposure times needed to compensate for this can lead to photobleaching.

Q3: How can I troubleshoot a low FRET signal with my this compound probe?

Here is a step-by-step guide to systematically troubleshoot the issue:

Step 1: Verify Labeling and Conjugation Efficiency

  • Confirm Protein Labeling: Use methods like UV-Vis spectroscopy or SDS-PAGE to confirm that both your protein of interest (with the donor fluorophore) and your binding partner (with the azide for click chemistry) are successfully labeled.

  • Optimize Click Chemistry Reaction: The copper-free click reaction between DBCO and an azide is generally efficient. However, ensure optimal conditions. Reactions are more efficient at higher concentrations and can be performed at temperatures ranging from 4°C to 37°C.[8] Incubation times of 4-12 hours are typical.[5]

  • Purification is Key: After labeling and conjugation, it is crucial to remove any unreacted donor fluorophore and this compound. Excess free donor will contribute to high background fluorescence and a low apparent FRET efficiency.

Step 2: Assess the FRET Pair and Controls

  • Run Control Experiments:

    • Donor Only: A sample with only the donor-labeled molecule to measure its unquenched fluorescence intensity.

    • Acceptor Only: A sample with only the this compound labeled molecule to check for any background signal.

    • Unconjugated Mixture: A sample containing both the donor-labeled protein and the azide-tagged partner before the click reaction to establish a baseline.

  • Acceptor Photobleaching: This is a definitive way to confirm that FRET is occurring. In a sample exhibiting FRET, selectively photobleach the acceptor (UBQ-2) with a strong light source. If FRET was happening, you should observe an increase in the donor's fluorescence intensity as it is no longer being quenched.[9][10]

Step 3: Optimize Experimental and Instrumental Parameters

  • Titrate Donor-to-Acceptor Ratio: Empirically determine the optimal stoichiometry of your donor- and acceptor-labeled molecules. A common starting point is a 1:1 ratio, but ratios up to 1:10 (donor:acceptor) may be explored.[4]

  • Check Instrument Settings: Ensure you are using the correct excitation and emission filter sets for your specific donor fluorophore. Minimize spectral bleed-through by selecting filters with narrow band-passes.[6]

  • Minimize Photobleaching: Use the lowest possible excitation intensity and exposure time required to obtain a sufficient signal. The use of an anti-fade reagent in your buffer can also be beneficial.

ParameterRecommendationRationale
Donor:Acceptor Ratio Titrate from 1:1 to 1:10An excess of acceptor can mask the FRET signal.
Labeling Reaction (DBCO-NHS) 10- to 50-fold molar excess of DBCO-Sulfo-NHS esterEnsures efficient labeling of the target protein.[5]
Click Chemistry Incubation 4-12 hours at 4°C to RTAllows the copper-free click reaction to proceed to completion.[5]
Buffer pH (for NHS ester labeling) 7.0 - 9.0Optimal for the reaction of NHS esters with primary amines.[5][11]
Buffer Composition Avoid primary amines (e.g., Tris) and azidesPrimary amines compete with the labeling reaction; azides react with DBCO.[5]

Experimental Protocols

Protocol 1: Labeling a Protein with Sulfo DBCO-NHS Ester

This protocol describes the conjugation of a DBCO group to a protein containing primary amines (e.g., lysine (B10760008) residues).

  • Buffer Preparation: Prepare a non-amine-containing buffer such as 1X PBS (phosphate-buffered saline) at pH 7.2-7.5. Avoid buffers like Tris or glycine.

  • Protein Preparation: Dissolve your protein in the prepared buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve Sulfo DBCO-NHS ester in anhydrous DMSO or water to a concentration of 10 mM.

  • Conjugation Reaction: Add the Sulfo DBCO-NHS ester solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration:

    • For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess.

    • For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[5]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching (Optional but Recommended): Add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted Sulfo DBCO-NHS ester using a desalting column or dialysis.

Protocol 2: FRET Assay for Deubiquitinase (DUB) Activity

This protocol outlines a general workflow for measuring the activity of a deubiquitinase enzyme using a FRET pair consisting of a donor-labeled ubiquitin and this compound attached to another ubiquitin molecule to form a di-ubiquitin substrate.

  • Substrate Preparation: Prepare a di-ubiquitin FRET substrate. This involves one ubiquitin molecule labeled with a suitable donor fluorophore and a second ubiquitin molecule labeled with an azide group. The azide-labeled ubiquitin is then reacted with this compound via copper-free click chemistry to attach the quencher. The two ubiquitin molecules are then enzymatically linked to form a specific di-ubiquitin chain (e.g., K48- or K63-linked).

  • Reaction Setup: In a microplate, set up the following reactions:

    • Negative Control: Assay buffer and the di-ubiquitin FRET substrate (no DUB enzyme).

    • Positive Control (Optional): Assay buffer, di-ubiquitin FRET substrate, and a known potent inhibitor of the DUB.

    • Test Reaction: Assay buffer, di-ubiquitin FRET substrate, and the purified DUB enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the DUB's activity (e.g., 30°C or 37°C).

  • Data Acquisition: Measure the fluorescence of the donor fluorophore at regular intervals using a plate reader.

  • Data Analysis: In the test reaction, as the DUB cleaves the di-ubiquitin substrate, the donor and quencher will separate, leading to an increase in the donor's fluorescence signal. The rate of this increase is proportional to the DUB's activity.

Reagent/ComponentExample ConcentrationPurpose
Di-ubiquitin FRET substrate50 - 200 nMThe substrate for the DUB enzyme.
DUB Enzyme1 - 10 nMThe enzyme whose activity is being measured.
Assay BufferVaries by enzymeProvides optimal conditions for enzyme activity.
DUB Inhibitor (Control)Varies by inhibitorTo confirm that the observed signal change is due to DUB activity.

Visualizations

Ubiquitination_Cascade cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation Ub Ubiquitin (Ub) E1_Ub E1~Ub (Thioester) Ub->E1_Ub E1 E1 E1 (Activating Enzyme) E1->E1_Ub ATP ATP ATP->E1_Ub AMP_PPi AMP + PPi E1_Ub->AMP_PPi E2 E2 (Conjugating Enzyme) E2_Ub E2~Ub (Thioester) E1_Ub->E2_Ub E2 E3 E3 (Ligase) Ub_Substrate Ubiquitinated Substrate E2_Ub->Ub_Substrate E3 E3->Ub_Substrate Substrate Substrate Protein Substrate->Ub_Substrate FRET_Workflow cluster_labeling Step 1: Labeling cluster_assay Step 2: FRET Assay Setup cluster_interaction Step 3: Biological Interaction cluster_analysis Step 4: Data Analysis Protein_Azide Protein + Azide Group Labeled_Protein Quencher-Labeled Protein Protein_Azide->Labeled_Protein DBCO_UBQ2 This compound DBCO_UBQ2->Labeled_Protein Copper-Free Click Chemistry Assay_Mix Mix Donor and Quencher- Labeled Proteins Labeled_Protein->Assay_Mix Donor_Protein Donor-Labeled Protein Donor_Protein->Assay_Mix No_FRET Low Proximity (No FRET Signal) Donor Fluorescence HIGH Assay_Mix->No_FRET Interaction Induce Protein-Protein Interaction No_FRET->Interaction FRET_State High Proximity (FRET Occurs) Donor Fluorescence LOW Interaction->FRET_State Measure Measure Donor Fluorescence FRET_State->Measure Result Low Signal = Interaction Measure->Result

References

How to reduce background fluorescence with Sulfo DBCO-UBQ-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Sulfo DBCO-UBQ-2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a click chemistry reagent. It contains a Sulfo-Dibenzocyclooctyne (Sulfo DBCO) group for copper-free click chemistry reactions with azide-tagged molecules.[1][2] It also features a UBQ-2 dark quencher, which effectively quenches fluorescence in the 560-670 nm range, making it ideal for fluorescence resonance energy transfer (FRET) applications and the development of fluorogenic probes.[1][2] The sulfonate group enhances its water solubility.[1][3]

Q2: What are the potential sources of high background fluorescence when using this compound?

High background fluorescence can arise from several factors:

  • Non-specific binding: The this compound molecule may non-specifically adhere to surfaces, proteins, or cellular components.[4][5] The DBCO group itself is hydrophobic and can contribute to such interactions.[6]

  • Excess unbound reagent: Insufficient removal of unreacted this compound after the click reaction can lead to high background.[4]

  • Autofluorescence: The sample itself (e.g., cells, tissues) may have endogenous fluorescence.[7][8]

  • Suboptimal reaction conditions: Incorrect buffer composition, pH, or incubation times can contribute to non-specific interactions.[6]

Q3: Is the UBQ-2 quencher itself fluorescent?

No, UBQ-2 is a dark quencher with no native emission.[1][2] Therefore, it is not a direct source of background fluorescence. Its function is to quench the fluorescence of a nearby fluorophore.

Troubleshooting Guide: High Background Fluorescence

This guide provides a step-by-step approach to identify and resolve the root cause of high background fluorescence in your experiments involving this compound.

Problem: High and uniform background across the sample.

This often indicates issues with non-specific binding of the reagent or insufficient washing.

Possible Cause & Recommended Solution

Possible Cause Recommended Solution
Concentration of this compound is too high. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. Start with a lower concentration and incrementally increase it.[8][9]
Insufficient blocking. Use appropriate blocking agents to minimize non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA) or non-ionic detergents like Tween-20 in your buffers.[4][6][10]
Inadequate washing steps. Increase the number and duration of washing steps after incubation with this compound to thoroughly remove any unbound reagent. Use a mild detergent in the wash buffer.[4][5][9]
Hydrophobic interactions of the DBCO group. Include additives in your buffers to disrupt hydrophobic interactions. Non-ionic detergents are effective for this purpose.[6]
Problem: Punctate or speckled background.

This may be due to aggregation of the this compound reagent.

Possible Cause & Recommended Solution

Possible Cause Recommended Solution
Reagent aggregation. Centrifuge the this compound solution before use to pellet any aggregates.[5] You can also try filtering the solution.
Improper storage. Ensure the reagent is stored correctly at -20°C to maintain its stability and prevent degradation or aggregation.[1][3]
Problem: High background in negative controls.

If you observe high fluorescence in control samples that do not contain the azide-tagged target molecule, the issue is likely with non-specific binding or autofluorescence.

Possible Cause & Recommended Solution

Possible Cause Recommended Solution
Non-specific binding to surfaces or cellular components. Optimize blocking and washing steps as described above. Consider using a different blocking agent.
Cellular or tissue autofluorescence. Image an unstained sample to determine the level of autofluorescence.[7][8] If significant, you may need to use spectral unmixing techniques or choose a fluorophore with an emission spectrum that does not overlap with the autofluorescence.

Experimental Protocols

Protocol: Optimizing this compound Concentration
  • Prepare a series of dilutions of your this compound stock solution. A typical starting point might be in the low micromolar range.

  • Set up parallel experiments with your azide-tagged sample, incubating each with a different concentration of this compound.

  • Include a negative control sample (no azide (B81097) tag) for each concentration.

  • Follow your standard protocol for incubation, washing, and imaging.

  • Quantify the signal intensity in your positive samples and the background intensity in your negative controls.

  • Calculate the signal-to-noise ratio for each concentration.

  • Select the concentration that provides the highest signal-to-noise ratio.

Protocol: Evaluating Blocking Buffers
  • Prepare several different blocking buffers (e.g., 1% BSA in PBS, 5% non-fat dry milk in TBS, commercial blocking solutions).

  • Treat your samples with each blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Proceed with your standard protocol, using the optimal concentration of this compound.

  • Include a no-blocking control.

  • Compare the background fluorescence levels across the different blocking conditions to identify the most effective one.

Visualizing Experimental Workflows and Concepts

experimental_workflow Troubleshooting Workflow for High Background Fluorescence start High Background Observed check_concentration Is this compound concentration optimized? start->check_concentration titrate Perform Concentration Titration check_concentration->titrate No check_washing Are washing steps sufficient? check_concentration->check_washing Yes titrate->check_washing optimize_washing Increase wash steps and/or add detergent check_washing->optimize_washing No check_blocking Is blocking adequate? check_washing->check_blocking Yes optimize_washing->check_blocking optimize_blocking Test different blocking agents check_blocking->optimize_blocking No check_autofluorescence Is autofluorescence a factor? check_blocking->check_autofluorescence Yes optimize_blocking->check_autofluorescence image_control Image unstained control sample check_autofluorescence->image_control Unsure solution Reduced Background check_autofluorescence->solution No image_control->solution signaling_pathway Mechanism of Fluorescence Quenching with this compound cluster_0 Before Click Reaction cluster_1 After Click Reaction (Successful) cluster_2 Source of High Background Azide_Fluorophore Azide-tagged Fluorophore DBCO_Quencher This compound (Quencher) Conjugate Fluorophore-Quencher Conjugate Quenched Fluorescence Quenched (Low Background) Conjugate->Quenched FRET Unbound_Quencher Unbound this compound Non_Specific_Binding Non-specific Binding to Surfaces/Proteins Unbound_Quencher->Non_Specific_Binding

References

Sulfo DBCO-UBQ-2 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo DBCO-UBQ-2. The information is designed to address common issues related to solubility and stability that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a click chemistry reagent that incorporates a UBQ-2 dark quencher.[1] The molecule has two key components:

  • Sulfo DBCO (Sulfonyl Dibenzocyclooctyne): The DBCO group allows for copper-free click chemistry, a type of bioorthogonal ligation that enables the covalent attachment of this molecule to an azide-containing target. The sulfonyl ("Sulfo") group enhances the water solubility of the compound.[1]

  • UBQ-2 (Universal Black Quencher 2): This is a dark quencher with a broad absorption spectrum (560-670 nm) and no native fluorescence.[1][2] It is effective at quenching the fluorescence of a wide range of orange to far-red emitting dyes, making it ideal for applications such as qPCR probes and Förster Resonance Energy Transfer (FRET) assays.[1][2]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a desiccated environment.[1] If the reagent is in an organic solvent such as DMSO or DMF, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to a few months.[3]

Q3: In which solvents is this compound soluble?

  • Aqueous Buffers: The "sulfo" group significantly enhances water solubility.[4][5] For analogous sulfo-DBCO compounds, solubility in aqueous buffers can be in the millimolar range. For example, DBCO-PEG4-Maleimide is soluble up to 6.6 mM and DBCO-PEG4-NHS ester is soluble up to 5.5 mM in aqueous buffers.[6]

  • Organic Solvents: A close analog, Sulfo DBCO-UBQ-1, is soluble in DMSO, DCM, and DMF.[7] It is highly likely that this compound shares this solubility profile.

Troubleshooting Guides

Solubility Issues

Problem: this compound is not dissolving in my aqueous buffer.

Possible Cause Troubleshooting Step
Concentration is too high While the sulfo group improves water solubility, the maximum concentration in aqueous buffers may be limited. Try preparing a more dilute solution.
Buffer composition The pH and salt concentration of the buffer can affect solubility. Attempt to dissolve the compound in a small amount of pure water first, then add it to your buffer.
Compound has precipitated out of solution If the compound was previously dissolved in an organic solvent and then added to an aqueous buffer, it may have precipitated. Try preparing a fresh stock solution in an organic solvent like DMSO and adding it to the aqueous buffer while vortexing. Keep the final concentration of the organic solvent low (typically below 20%) to avoid protein precipitation if applicable.[8][9]
Stability and Reactivity Issues

Problem: I am seeing a loss of reactivity of the DBCO group in my experiments.

Possible Cause Troubleshooting Step
Degradation over time The DBCO group can slowly lose reactivity over time, even when stored correctly. A DBCO-modified antibody was found to lose 3-5% of its reactivity over four weeks at 4°C.[6] For critical experiments, it is best to use freshly prepared or recently purchased reagent.
Presence of incompatible reagents Avoid buffers containing azides, as they will react with the DBCO group.[6] Strong acids can also lead to the degradation of the DBCO moiety.[10] Some reducing agents, like TCEP, have been shown to cause instability in DBCO over a 24-hour period.[11]
Oxidation The strained alkyne of the DBCO group is susceptible to oxidation.[3] Ensure that solutions are properly degassed if working under conditions where oxidation is a concern.
Moisture sensitivity of activated forms If you are using an NHS-ester activated form of a DBCO reagent for conjugation, it is sensitive to moisture.[6] Always allow the vial to come to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF.[3]

Problem: The UBQ-2 quencher seems to be unstable.

Possible Cause Troubleshooting Step
Harsh chemical conditions While UBQ-2 (equivalent to BHQ-2) is generally stable, its polyaromatic-azo structure may be susceptible to degradation under strongly reducing or oxidizing conditions.[2][12] Review your experimental protocol for any harsh reagents that could affect the quencher's integrity.
Photodegradation Although designed as a quencher, prolonged exposure to high-intensity light could potentially lead to photodegradation. It is good practice to protect fluorescent and quenching reagents from light as much as possible.

Data Presentation

Table 1: Solubility of Analagous Sulfo-DBCO Compounds

CompoundSolventMaximum Solubility
DBCO-PEG4-MaleimideAqueous Buffersup to 6.6 mM[6]
DBCO-PEG4-NHS esterAqueous Buffersup to 5.5 mM[6]
Sulfo DBCO-UBQ-1Organic SolventsSoluble in DMSO, DCM, DMF[7]

Table 2: Stability of DBCO Moiety in Various Conditions

ConditionObservationReference
Storage at 4°C (conjugated to an antibody)3-5% loss of reactivity over 4 weeks[6]
Strongly acidic conditionsCan lead to degradation[10]
Presence of TCEP (reducing agent)Instability noted over a 24-hour period[11]
Intracellular environment (macrophages)Rapid degradation observed, potentially due to hypochlorite[13]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a DBCO-NHS Ester

This protocol is a general guideline and may require optimization for your specific protein.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0.[8]

    • Ensure the protein concentration is between 1-10 mg/mL.[8]

    • If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting column or dialysis.[8]

  • Labeling Reaction:

    • Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[3]

    • Add a 10- to 40-fold molar excess of the DBCO-NHS ester to the protein solution.[8][14]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[8]

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[8]

    • Remove the excess, unreacted DBCO-NHS ester using a desalting column, spin filtration, or dialysis.[15]

Protocol 2: General Procedure for Copper-Free Click Chemistry (SPAAC)
  • Reactant Preparation:

    • Prepare the DBCO-labeled molecule (e.g., the protein from Protocol 1) in a suitable reaction buffer (e.g., PBS).

    • Prepare the azide-containing molecule in the same or a compatible buffer.

  • Click Reaction:

    • Mix the DBCO-labeled molecule with a 1.5 to 3-fold molar excess of the azide-containing molecule.[9] This ratio can be inverted if the DBCO-labeled molecule is more precious.[9]

    • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C.[9] Higher temperatures (up to 37°C) can increase the reaction rate.[9]

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted components.

Visualizations

experimental_workflow cluster_prep Step 1: Protein Preparation cluster_labeling Step 2: DBCO Labeling cluster_purification1 Step 3: Purification cluster_click Step 4: Click Chemistry (SPAAC) cluster_purification2 Step 5: Final Purification Protein Target Protein Buffer Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Protein->Buffer Buffer Exchange Reaction1 Incubate RT, 1-2h or 4°C, overnight Buffer->Reaction1 DBCO_NHS This compound (activated as NHS ester) DBCO_NHS->Reaction1 Quench Quench Reaction (e.g., Tris buffer) Reaction1->Quench Purify1 Purify (Desalting Column/Dialysis) Quench->Purify1 Reaction2 Incubate RT, 4-12h or 4°C, overnight Purify1->Reaction2 Azide_Molecule Azide-Containing Molecule Azide_Molecule->Reaction2 Purify2 Purify (e.g., SEC) Reaction2->Purify2 Final_Product Final Conjugate Purify2->Final_Product

Caption: Experimental workflow for labeling a target protein with this compound and subsequent copper-free click chemistry conjugation.

Caption: A logical troubleshooting guide for addressing common solubility and stability issues with this compound.

References

Preventing aggregation of proteins during Sulfo DBCO-UBQ-2 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during Sulfo-DBCO-UBQ-2 labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of UBQ-2 aggregation during Sulfo-DBCO labeling?

Protein aggregation during Sulfo-DBCO labeling of Ubiquitin (UBQ-2) can stem from several factors:

  • Increased Hydrophobicity: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic. Attaching multiple DBCO molecules to the surface of UBQ-2 can increase its overall hydrophobicity, leading to intermolecular self-association and aggregation.

  • High Molar Excess of Sulfo-DBCO Reagent: Using a large molar excess of the Sulfo-DBCO-NHS ester can lead to uncontrolled and extensive modification of UBQ-2, altering its surface properties and promoting aggregation. Ratios of DBCO to protein exceeding 5:1 have been shown to increase the risk of precipitation.[1]

  • Suboptimal Buffer Conditions: The composition of the reaction buffer is critical for maintaining protein stability. Inappropriate pH, low ionic strength, or the absence of stabilizing additives can compromise the native structure of UBQ-2 and lead to aggregation.[2][3][4]

  • High Protein Concentration: While higher protein concentrations can increase the efficiency of the labeling reaction, they also increase the probability of intermolecular interactions and aggregation.[2]

  • Physical Stress: Agitation, vortexing, and multiple freeze-thaw cycles can introduce mechanical stress, potentially leading to the unfolding and subsequent aggregation of UBQ-2.[2]

Q2: How can I detect and quantify UBQ-2 aggregation?

Aggregation of UBQ-2 can be detected and quantified using several methods:

  • Visual Inspection: The most straightforward method is to visually inspect the solution for any signs of precipitation or cloudiness, which indicates significant aggregation.[5]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of soluble aggregates and determining their size distribution.

  • Size-Exclusion Chromatography (SEC): SEC can separate monomeric UBQ-2 from aggregates of different sizes. The appearance of peaks eluting earlier than the monomer is indicative of aggregation.[5]

  • SDS-PAGE: While denaturing, SDS-PAGE can reveal high molecular weight bands corresponding to covalent aggregates that are resistant to dissociation by SDS.

Q3: What is the optimal buffer for Sulfo-DBCO labeling of UBQ-2?

The ideal buffer will maintain the stability of UBQ-2 while facilitating an efficient labeling reaction. While the optimal buffer may be protein-specific, here are some general guidelines:

  • pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7 and 9.[6] A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.4.[6][7] It is crucial to avoid buffers with a pH close to the isoelectric point (pI) of UBQ-2, as proteins are least soluble at their pI.[8]

  • Buffer Components: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the lysine (B10760008) residues on UBQ-2 for reaction with the NHS ester.[6] HEPES, phosphate, and bicarbonate buffers are suitable alternatives.[6]

  • Additives: The inclusion of stabilizing additives is highly recommended to prevent aggregation.

Troubleshooting Guide

Issue 1: Visible Precipitation or Cloudiness During/After Labeling

This indicates significant protein aggregation.

Potential Cause Troubleshooting Steps
High Molar Excess of Sulfo-DBCO Reduce the molar ratio of Sulfo-DBCO to UBQ-2. Start with a lower ratio (e.g., 3:1 or 5:1) and titrate up to find the optimal balance between labeling efficiency and aggregation.
High Protein Concentration Decrease the concentration of UBQ-2 in the reaction mixture. A typical starting range is 1-5 mg/mL.[1]
Suboptimal Buffer pH Ensure the buffer pH is between 7 and 9 and is not close to the pI of UBQ-2. Adjust the pH if necessary.[6][8]
Insufficient Ionic Strength Low salt concentrations can sometimes lead to aggregation. Try increasing the NaCl concentration to 150 mM to screen electrostatic interactions.[2]
Lack of Stabilizing Additives Incorporate stabilizing excipients into the reaction buffer. Refer to the table below for recommended additives and concentrations.[2][9]

Issue 2: No Visible Precipitation, but Aggregation Detected by DLS or SEC

This suggests the presence of soluble aggregates.

Potential Cause Troubleshooting Steps
Subtle Protein Destabilization Refine the buffer composition by systematically screening different stabilizing additives and their concentrations.
Hydrophobic Interactions Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to the buffer to help solubilize hydrophobic patches.[5][10]
Reaction Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down both the labeling reaction and the aggregation process.[9]
Formation of Aggregates During Purification Immediately after the labeling reaction, purify the Sulfo-DBCO-UBQ-2 conjugate from unreacted reagent and any small aggregates using SEC. This also allows for buffer exchange into a stable storage buffer.

Quantitative Data Summary

Table 1: Recommended Stabilizing Additives to Prevent Aggregation

Additive Recommended Concentration Mechanism of Action Reference(s)
L-Arginine 50-100 mMSuppresses protein-protein interactions and increases solubility by binding to charged and hydrophobic regions.[8][9][11]
Glycerol (B35011) 5-20% (v/v)Acts as a stabilizing osmolyte and cryoprotectant, favoring the native protein state.[9][11]
Sucrose 0.25-1 MA stabilizing osmolyte that helps maintain the native protein conformation.[12]
Tween-20 0.01-0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions and surface-induced aggregation.[5][10]
TCEP (tris(2-carboxyethyl)phosphine) 1-5 mMA reducing agent that prevents the formation of non-native disulfide bonds which can lead to aggregation.[1][8]

Experimental Protocols

Protocol 1: Sulfo-DBCO Labeling of UBQ-2 with Aggregation Prevention

This protocol provides a starting point for labeling UBQ-2 with a Sulfo-DBCO-NHS ester while minimizing aggregation. Optimization may be required for specific experimental conditions.

Materials:

  • Ubiquitin (UBQ-2)

  • Sulfo-DBCO-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Stabilizing additives (e.g., L-Arginine, Glycerol)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze UBQ-2 into an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • If desired, add stabilizing additives to the buffer (e.g., 50 mM L-Arginine, 10% glycerol).

  • Sulfo-DBCO-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Sulfo-DBCO-NHS ester in anhydrous DMSO or DMF.[7]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved Sulfo-DBCO-NHS ester to the UBQ-2 solution.[9] Start with a lower molar excess to minimize aggregation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[6][9]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[6]

    • Incubate for 15 minutes at room temperature.[13]

  • Purification:

    • Immediately purify the Sulfo-DBCO-UBQ-2 conjugate from excess reagent and potential aggregates using an SEC column equilibrated with a suitable storage buffer.

  • Characterization and Storage:

    • Assess the degree of labeling and check for aggregation using UV-Vis spectroscopy, DLS, or SEC.

    • Store the purified conjugate at -20°C or -80°C. Consider adding a cryoprotectant like glycerol to the storage buffer.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis ubq2 UBQ-2 in Amine-Free Buffer reaction Incubate at RT or 4°C ubq2->reaction dbco Sulfo-DBCO-NHS Stock Solution dbco->reaction quench Quench Reaction reaction->quench sec SEC Purification quench->sec analysis Aggregation Analysis (DLS, SEC) sec->analysis storage Store at -80°C analysis->storage

Caption: Experimental workflow for Sulfo-DBCO labeling of UBQ-2.

ubiquitination_pathway ub Ubiquitin (Ub) e1 E1 (Activating Enzyme) ub->e1 atp ATP atp->e1 e2 E2 (Conjugating Enzyme) e1->e2 Ub Transfer amp_ppi AMP + PPi e1->amp_ppi e3 E3 (Ligase) e2->e3 ub_substrate Ubiquitinated Protein e3->ub_substrate Ub Conjugation substrate Target Protein substrate->e3 proteasome 26S Proteasome ub_substrate->proteasome Recognition dub DUBs (Deubiquitinating Enzymes) ub_substrate->dub Recycling degradation Degradation proteasome->degradation dub->ub dub->substrate

Caption: The Ubiquitination Signaling Pathway.

References

Side reactions of Sulfo DBCO-UBQ-2 with thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo DBCO-UBQ-2. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential side reactions of this compound with thiols during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a click chemistry reagent that incorporates a UBQ-2 dark quencher.[1] The Sulfo-DBCO (Sulfonyl Dibenzocyclooctyne) group allows for covalent labeling of azide-modified molecules through a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The "sulfo" group enhances the water solubility of the reagent. UBQ-2 is a dark quencher with a polyaromatic-azo backbone, effective in quenching fluorescence in the 560-670 nm range, making it suitable for applications like qPCR probes and Förster Resonance Energy Transfer (FRET) studies.[1]

Q2: What is the primary reaction of this compound?

The primary and intended reaction of this compound is the highly specific and efficient reaction of the DBCO group with an azide (B81097) group to form a stable triazole linkage.[1] This bioorthogonal reaction occurs readily in aqueous buffers at physiological temperatures and pH without the need for a copper catalyst.

Q3: Can this compound react with other functional groups besides azides?

While the reaction with azides is the most prominent, the strained alkyne of the DBCO core can undergo a side reaction with free sulfhydryl groups (thiols), such as those found in cysteine residues of proteins. This is known as a "thiol-yne" reaction. This reaction is generally less efficient than the reaction with azides.

Q4: What are common sources of thiols in a typical bioconjugation experiment?

Thiols can be present in your reaction from several sources:

  • Proteins and Peptides: Cysteine residues within the protein or peptide sequence.

  • Reducing Agents: Reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) are often used to prevent disulfide bond formation.

  • Buffers and Media: Some buffers or cell culture media may contain thiol-containing components like glutathione.

Q5: How can I minimize the side reaction of this compound with thiols?

To minimize the thiol-yne side reaction, consider the following strategies:

  • Control Reaction Stoichiometry: Use the lowest effective concentration of this compound to label your azide-modified molecule.

  • Optimize pH: The thiol-yne reaction is pH-dependent. While the optimal pH for this side reaction is not extensively documented for DBCO, keeping the pH within the physiological range (6.5-7.5) is generally recommended for bioconjugation.

  • Remove Excess Thiols: If possible, remove thiol-containing reducing agents before initiating the click chemistry reaction. This can be achieved through dialysis, desalting columns, or buffer exchange.

  • Reaction Time: Keep the reaction time to the minimum required for efficient azide labeling to reduce the opportunity for the slower thiol-yne reaction to occur.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound, with a focus on potential thiol-related side reactions.

Issue Potential Cause Recommended Solution
Low Labeling Efficiency of Azide-Modified Target 1. Competing Thiol Reaction: Free thiols in the reaction mixture are reacting with the this compound. 2. Degradation of DBCO: Presence of certain reducing agents like TCEP can lead to the degradation of the DBCO moiety. 3. Incorrect Buffer Conditions: Use of azide-containing buffers which will react with the DBCO group.1. Remove free thiols from the sample before adding this compound using a desalting column or dialysis. 2. If a reducing agent is necessary, consider using DTT instead of TCEP, as DBCO has shown greater stability in the presence of DTT. A buffer exchange step after reduction is highly recommended. 3. Ensure your reaction buffer is free of azides.
Non-Specific Labeling of Proteins/Peptides Thiol-Yne Side Reaction: The DBCO group is reacting with cysteine residues on your protein or other thiol-containing molecules in your sample.1. Perform a Control Experiment: React your protein/peptide (without any azide modification) with this compound to assess the extent of non-specific labeling. 2. Modify Experimental Conditions: Decrease the concentration of this compound, shorten the reaction time, or adjust the pH. 3. Block Free Thiols: If cysteine residues are not the intended labeling site, consider blocking them with a thiol-specific reagent (e.g., N-ethylmaleimide) prior to the click reaction. Ensure the blocking reagent is removed before adding your azide-modified component.
Inconsistent Results Variability in Thiol Concentration: The concentration of free thiols may vary between samples, leading to different levels of side reactions.Standardize the sample preparation protocol to ensure consistent removal or quenching of reducing agents and other thiol-containing compounds.
Experimental Protocols
Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound
  • Sample Preparation:

    • Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Crucial Step: If the protein solution contains thiol-containing reducing agents (e.g., DTT, BME), they must be removed prior to the addition of this compound. This can be done using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against the reaction buffer.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 1-10 mM.

  • Labeling Reaction:

    • Add a 3 to 10-fold molar excess of the this compound stock solution to the azide-modified protein solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2-12 hours. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Control Experiment to Assess Thiol-Yne Side Reaction
  • Sample Preparation:

    • Prepare a solution of your protein (that does not contain an azide modification but does contain cysteine residues) in the same reaction buffer as your primary experiment.

    • If your primary experiment involves a reducing agent, treat this control sample in the same manner and subsequently remove the reducing agent.

  • Reaction:

    • Add the same molar excess of this compound to this control protein as used in the primary labeling experiment.

    • Incubate under the same conditions (temperature and time).

  • Analysis:

    • Analyze the sample using techniques such as SDS-PAGE (looking for a mass shift), mass spectrometry, or HPLC to determine the extent of labeling. This will provide an indication of the level of non-specific reaction with thiols.

Visualizations

G cluster_0 Primary Reaction Pathway (SPAAC) cluster_1 Side Reaction Pathway (Thiol-Yne) Sulfo_DBCO_UBQ_2 This compound Azide_Molecule Azide-Modified Molecule Sulfo_DBCO_UBQ_2->Azide_Molecule Click Reaction Labeled_Product Stable Triazole Labeled Product Azide_Molecule->Labeled_Product Sulfo_DBCO_UBQ_2_side This compound Thiol_Molecule Thiol-Containing Molecule (e.g., Cysteine) Sulfo_DBCO_UBQ_2_side->Thiol_Molecule Thiol-Yne Addition Side_Product Thioether Side Product Thiol_Molecule->Side_Product

Caption: Reaction pathways of this compound.

G Start Start Experiment Problem Low Labeling or Non-Specific Labeling? Start->Problem Check_Thiols Are free thiols present (e.g., DTT, Cysteine)? Problem->Check_Thiols Yes Remove_Thiols Remove thiols via desalting or dialysis before adding This compound Check_Thiols->Remove_Thiols Yes Success Successful Labeling Check_Thiols->Success No Control_Exp Perform control experiment with non-azide protein Remove_Thiols->Control_Exp Optimize Optimize reaction: - Lower DBCO concentration - Reduce reaction time Control_Exp->Optimize Optimize->Success

Caption: Troubleshooting workflow for this compound reactions.

References

Improving signal-to-noise ratio with Sulfo DBCO-UBQ-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Sulfo DBCO-UBQ-2 for an improved signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

This compound is a water-soluble click chemistry reagent designed to improve the signal-to-noise ratio in various biochemical assays. Its key components are:

  • Sulfo Group: A sulfonate group that significantly increases the water solubility of the molecule. This is particularly beneficial for biological assays conducted in aqueous buffers, as it can lead to lower background signals compared to non-sulfonated DBCO reagents.[1]

  • DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) group that enables copper-free click chemistry. This allows for highly efficient and specific conjugation to azide-modified molecules without the need for a cytotoxic copper catalyst.[2][3]

  • UBQ-2 (Universal Black Quencher-2): A dark quencher that absorbs fluorescence across a broad range of wavelengths (560-670 nm) and dissipates the energy as heat rather than light.[4] This property is crucial for reducing background fluorescence and enhancing the signal-to-noise ratio in assays like qPCR and Förster Resonance Energy Transfer (FRET).[5][6]

Q2: How does this compound improve the signal-to-noise ratio?

This compound improves the signal-to-noise ratio through two primary mechanisms:

  • Reduced Background from the Quencher: The UBQ-2 component is a dark quencher, meaning it does not emit its own fluorescence, unlike some traditional quenchers like TAMRA.[5][7] This eliminates a potential source of background signal, leading to a cleaner baseline and making it easier to detect the true signal.

  • Reduced Background from Increased Solubility: The sulfo group enhances the hydrophilicity of the reagent.[1] In aqueous environments, this can prevent the aggregation and non-specific binding of the molecule to surfaces or other biomolecules, which are common sources of background noise.

Q3: What are the primary applications of this compound?

Given its properties, this compound is well-suited for a variety of applications, including:

  • Real-time PCR (qPCR) probes: The UBQ-2 quencher can be paired with a variety of fluorophores to create highly sensitive probes for detecting and quantifying nucleic acids.[4]

  • Förster Resonance Energy Transfer (FRET) assays: In FRET-based assays, the UBQ-2 acts as an efficient acceptor, quenching the fluorescence of a donor fluorophore when in close proximity. This allows for the study of molecular interactions and conformational changes.

  • Proximity Ligation Assays (PLA): In PLA, where the detection of close proximity between two molecules is key, this compound can be used to generate a signal only when the target molecules are near each other.[8][9][10][11][12]

  • Bioconjugation and Labeling: The DBCO group allows for the specific labeling of azide-modified proteins, oligonucleotides, and other biomolecules.[2]

Q4: What storage conditions are recommended for this compound?

For long-term stability, this compound should be stored at -20°C.[4]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the true signal and significantly reduce the sensitivity of an assay.

Potential Cause Troubleshooting Step Explanation
Incomplete Quenching Optimize the distance between the fluorophore and UBQ-2.The efficiency of FRET-based quenching is highly dependent on the distance between the donor and acceptor. For optimal quenching, the fluorophore and UBQ-2 should be in close proximity (typically 10-100 Å).[13]
Non-Specific Binding Increase the number and duration of washing steps. Consider adding a blocking agent (e.g., BSA) to your buffer.The hydrophilic nature of the sulfo group helps reduce non-specific binding, but it may not eliminate it completely. Thorough washing and blocking can help remove unbound reagents.[14]
Autofluorescence of Sample Include a "no-reagent" control to assess the intrinsic fluorescence of your sample.Biological samples can sometimes exhibit autofluorescence. Knowing the level of this background is important for data interpretation.
Impure Reagents Ensure the purity of your azide-modified biomolecule and other assay components.Impurities can sometimes be fluorescent or interfere with the conjugation reaction, leading to higher background.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with the labeling reaction or the assay conditions.

Potential Cause Troubleshooting Step Explanation
Inefficient Click Reaction Ensure the azide-modified molecule is pure and the azide (B81097) group is accessible. Optimize the reaction time and temperature for the DBCO-azide reaction.The copper-free click reaction between DBCO and azide is generally efficient, but steric hindrance around the azide can slow down the reaction rate.[15] Increasing the reaction time or temperature can sometimes improve efficiency.[3]
Degradation of Reagents Store this compound and other sensitive reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.Proper storage is crucial for maintaining the reactivity of the DBCO group and the quenching efficiency of UBQ-2.[4]
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris) or azides, which can react with the DBCO group.[3]The DBCO group is specifically reactive towards azides. The presence of other azide-containing molecules in the buffer will lead to unwanted side reactions.
Suboptimal Assay Conditions Optimize parameters such as pH, temperature, and incubation times for your specific assay.Biological assays are sensitive to environmental conditions. What works for one system may not be optimal for another.

Quantitative Data

QuencherQuenching EfficiencySignal Activation (Fold Increase)Reference
QC1-IR80099%67[16]
QC1-Cy5.598%-[16]
BHQ3-Cy589%-[16]
BHQ3-Cy5.584%-[16]

Note: This data is for different quencher-fluorophore pairs and experimental conditions. The actual performance of this compound will depend on the specific fluorophore used and the assay design.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for conjugating this compound to an azide-modified protein.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Reaction Setup: Add the this compound stock solution to the azide-modified protein solution. A 5- to 20-fold molar excess of this compound over the protein is a common starting point. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the UBQ-2 quencher.

General Protocol for a FRET-based Assay using a this compound Labeled Probe

This protocol outlines the general steps for using a probe labeled with this compound in a FRET assay.

Materials:

  • Fluorophore-labeled molecule (Donor)

  • This compound labeled molecule (Acceptor)

  • Assay buffer

  • Plate reader or fluorometer

Procedure:

  • Prepare Assay Plate: Add the donor and acceptor molecules to the wells of a microplate in the desired concentrations and ratios. Include appropriate controls (donor only, acceptor only, buffer only).

  • Incubation: Incubate the plate under conditions that allow for the interaction between the donor and acceptor molecules.

  • Fluorescence Measurement: Excite the donor fluorophore at its excitation maximum and measure the emission at its emission maximum.

  • Data Analysis: A decrease in the donor fluorescence intensity in the presence of the acceptor indicates FRET and thus proximity between the two molecules. The signal-to-noise ratio can be calculated by comparing the signal in the presence and absence of the interaction.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_labeling Step 1: Labeling cluster_assay Step 2: Assay cluster_detection Step 3: Detection Azide-Modified\nBiomolecule Azide-Modified Biomolecule Labeled Biomolecule Labeled Biomolecule Azide-Modified\nBiomolecule->Labeled Biomolecule Click Reaction This compound This compound This compound->Labeled Biomolecule Assay\n(e.g., FRET, PLA) Assay (e.g., FRET, PLA) Labeled Biomolecule->Assay\n(e.g., FRET, PLA) Signal\nMeasurement Signal Measurement Assay\n(e.g., FRET, PLA)->Signal\nMeasurement Fluorophore-Labeled\nTarget Fluorophore-Labeled Target Fluorophore-Labeled\nTarget->Assay\n(e.g., FRET, PLA) Data\nAnalysis Data Analysis Signal\nMeasurement->Data\nAnalysis Improved S/N Ratio Improved S/N Ratio Data\nAnalysis->Improved S/N Ratio

Caption: Experimental workflow for using this compound.

fret_pathway cluster_no_fret No Interaction (High Signal) cluster_fret Interaction (Low Signal) Donor\nFluorophore Donor Fluorophore UBQ-2\nQuencher UBQ-2 Quencher Donor\nFluorophore->UBQ-2\nQuencher FRET Emission Emission Donor\nFluorophore->Emission Fluorescence Heat Heat UBQ-2\nQuencher->Heat Quenching Excitation Excitation Excitation->Donor\nFluorophore Excitation->Donor\nFluorophore

Caption: Principle of FRET with this compound.

References

Sulfo DBCO-UBQ-2 reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time and temperature for Sulfo DBCO-UBQ-2, a sulfonated dibenzocyclooctyne-containing quencher used in copper-free click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for reaction time and temperature when using this compound?

A general starting point for reactions involving DBCO reagents is to incubate for 4-12 hours at room temperature (20-25°C).[1] For more sensitive biomolecules, the reaction can be performed overnight at 4°C.[1][2] If a faster reaction is desired, the temperature can be increased up to 37°C.[1][3]

Q2: How does temperature affect the reaction rate of Sulfo-DBCO reagents?

Increasing the temperature generally accelerates the reaction rate of DBCO-azide cycloadditions.[1][3] Studies on a similar compound, sulfo DBCO-amine, have shown that increasing the temperature from 25°C to 37°C leads to a notable increase in the reaction rate constant.[3][4]

Q3: Does the choice of buffer and pH influence the reaction?

Yes, the buffer system and pH can significantly impact the reaction kinetics. For sulfo-DBCO reagents, reactions in HEPES buffer at pH 7 have been shown to be faster than in PBS at the same pH.[3][4] Generally, higher pH values tend to increase the reaction rate, although this effect can be buffer-dependent.[3][4]

Q4: What molar ratio of this compound to azide-containing molecule should I use?

A common starting point is to use a molar excess of one of the reactants. Typically, 1.5 to 3 molar equivalents of the DBCO-containing molecule are used for every 1 mole equivalent of the azide-containing molecule.[1] However, if the azide-modified molecule is more precious, this ratio can be inverted.[1]

Q5: Are there any substances that should be avoided in the reaction mixture?

Yes, it is crucial to avoid buffers containing sodium azide (B81097) (NaN₃), as it will compete with the azide-functionalized molecule for reaction with the DBCO group.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Suboptimal reaction time or temperature.Increase the incubation time (up to 24-48 hours) or temperature (up to 37°C).[1]
Inappropriate buffer or pH.Switch to a more favorable buffer system like HEPES at pH 7.[3][4] Consider optimizing the pH of your reaction buffer.
Presence of competing azides.Ensure that all buffers are free of sodium azide.[5]
Degraded this compound reagent.Use a fresh stock of the reagent. Ensure proper storage at -20°C.
Slow Reaction Rate Low concentration of reactants.Increase the concentration of one or both reactants.
Steric hindrance.If conjugating to a large biomolecule, steric hindrance near the azide or DBCO group can slow the reaction. Consider introducing a PEG linker to the azide-containing molecule to increase the distance between the reactive groups.[3][6]

Quantitative Data

The following table summarizes the second-order rate constants for the reaction of a structurally similar compound, sulfo DBCO-amine, with two different azides at two different temperatures in PBS and HEPES buffers. This data can be used as a reference for optimizing your experiments with this compound.

DBCO Reagent Azide Moiety Buffer (pH 7) Temperature (°C) Second-Order Rate Constant (M⁻¹s⁻¹)
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS250.32 - 0.85[3][4]
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES250.55 - 1.22[3][4]
sulfo DBCO-amine3-azido-L-alaninePBS250.32 - 0.85[3][4]
sulfo DBCO-amine3-azido-L-alanineHEPES250.55 - 1.22[3][4]
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS37Data not specified, but rate increases with temperature.[3][4]
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES37Data not specified, but rate increases with temperature.[3][4]

Experimental Protocols

General Protocol for Labeling an Azide-Modified Biomolecule with this compound

This protocol provides a general guideline. Optimization may be required for specific applications.

Materials:

  • Azide-modified biomolecule in an azide-free buffer (e.g., PBS or HEPES, pH 7.0-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a fresh stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Reaction Setup:

    • To your solution of the azide-modified biomolecule, add the desired molar excess of the this compound stock solution.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is kept low (typically below 20%) to avoid precipitation of biomolecules.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle mixing.

    • Alternatively, for sensitive biomolecules, incubate at 4°C overnight. For faster reactions, incubate at 37°C for 2-4 hours.

  • Purification:

    • Remove the unreacted this compound and byproducts using a suitable purification method such as size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization (Optional):

    • Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis azide_prep Prepare Azide-Modified Biomolecule mix Mix Reactants azide_prep->mix dbco_prep Prepare this compound Stock Solution dbco_prep->mix incubate Incubate (Time & Temperature Optimization) mix->incubate purify Purification incubate->purify characterize Characterization purify->characterize bioorthogonal_labeling cluster_cell Biological System cluster_reagent Reagents target Target Biomolecule (e.g., Protein) azide_target Azide-Modified Target target->azide_target Metabolic or Enzymatic Labeling labeled_product Labeled Biomolecule (Quenched Signal) azide_target->labeled_product  Strain-Promoted  Azide-Alkyne  Cycloaddition  (SPAAC) dbco_ubq2 This compound (Quencher Probe) dbco_ubq2->labeled_product

References

Technical Support Center: Purification of Sulfo-DBCO-UBQ-2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Sulfo-DBCO-UBQ-2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of biomolecules conjugated with the Sulfo-DBCO-UBQ-2 dark quencher.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your Sulfo-DBCO-UBQ-2 conjugates.

Problem 1: Low Recovery of the Final Conjugate

Possible Causes:

  • Aggregation: The UBQ-2 moiety is hydrophobic, which can lead to aggregation of the conjugate, causing it to precipitate or be lost during chromatography.[1] The addition of hydrophobic payloads to biomolecules can increase the tendency for aggregation.[1]

  • Non-specific Binding: The conjugate may be binding irreversibly to the purification resin or filtration membranes. The hydrophobicity of the conjugate can increase these non-specific interactions.[2][3]

  • Precipitation during Buffer Exchange or Concentration: High concentrations of the conjugate, especially in buffers where it has lower solubility, can lead to precipitation.

  • Inefficient Elution: The elution conditions may not be strong enough to release the conjugate from the chromatography column.

Solutions:

  • Optimize Chromatography Conditions:

    • Hydrophobic Interaction Chromatography (HIC): Screen different HIC resins, as a more polar resin may be better for highly hydrophobic conjugates.[1] Instead of strong lyotropic salts like ammonium (B1175870) sulfate (B86663) which can sometimes lead to lower recovery, consider using weaker ones like sodium chloride.[4]

    • Size-Exclusion Chromatography (SEC): Ensure the mobile phase composition is optimized to prevent secondary hydrophobic interactions with the column matrix.[2][3] In some cases, the addition of a small amount of organic modifier can help, but this must be done with caution to avoid denaturing the biomolecule.[5]

  • Adjust Buffer Composition: Include additives such as arginine or polysorbates in your buffers to reduce aggregation. Ensure the pH and ionic strength of the buffers are optimal for the solubility and stability of your conjugate.

  • Tangential Flow Filtration (TFF): TFF, also known as ultrafiltration/diafiltration (UF/DF), is an effective method for buffer exchange and removal of small molecules and can be gentler than precipitation methods.[6][7]

  • Lower Molar Excess of Sulfo-DBCO-UBQ-2: Using a high molar excess of the labeling reagent can lead to a higher degree of labeling, increasing the overall hydrophobicity and risk of aggregation. Reducing the molar excess may result in a lower average quencher-to-biomolecule ratio but can improve recovery.

Problem 2: Presence of Unconjugated Sulfo-DBCO-UBQ-2 in the Final Product

Possible Causes:

  • Inefficient Purification Method: The chosen method may not have the required resolution to separate the small molecule from the much larger conjugate.

  • Suboptimal Chromatography Parameters: The column length, flow rate, or gradient slope may not be optimized for the separation.

  • Insufficient Diafiltration Volumes: In TFF, an insufficient number of diavolumes may have been used, leaving residual small molecules.

Solutions:

  • Size-Exclusion Chromatography (SEC): This is a primary method for removing small molecules from large biomolecules.[8] Ensure the column has the appropriate pore size to include the small molecule while excluding the conjugate.

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is highly effective for removing small molecule impurities.[6][7] Performing at least 5-10 diavolumes is typically recommended for sufficient clearance.

  • Dialysis: A simple and effective method for removing small, unreacted molecules. Ensure a sufficient molecular weight cut-off (MWCO) of the dialysis membrane and perform multiple buffer changes.

Problem 3: Presence of Aggregates in the Final Product

Possible Causes:

  • Increased Hydrophobicity: As mentioned, the UBQ-2 quencher increases the hydrophobicity of the biomolecule, promoting self-association and aggregation.[1]

  • High Protein Concentration: Concentrating the conjugate to high levels can drive aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing excipients can contribute to aggregate formation.

Solutions:

  • Size-Exclusion Chromatography (SEC): SEC is the most common method for separating monomers from aggregates.[3][8] The purified monomeric fraction should be collected.

  • Hydrophobic Interaction Chromatography (HIC): Aggregates are often more hydrophobic than the monomeric conjugate and will bind more tightly to the HIC resin. This allows for their separation from the desired product.[8]

  • Formulation Optimization: After purification, formulate the conjugate in a buffer that promotes stability and minimizes aggregation. This may include excipients like arginine, polysorbates, or sugars.

Frequently Asked Questions (FAQs)

Q1: What is the best first-step purification method after the conjugation reaction?

A1: For initial cleanup to remove excess, unreacted Sulfo-DBCO-UBQ-2 and other small molecules from the reaction mixture, Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)/Diafiltration are highly recommended.[6][8] Both methods are effective at separating molecules based on size.

Q2: How can I separate conjugates with different numbers of UBQ-2 molecules (different Drug-to-Antibody Ratios or DARs)?

A2: Hydrophobic Interaction Chromatography (HIC) is the most effective technique for this purpose.[9][10][11][12] The addition of each hydrophobic UBQ-2 molecule increases the retention of the conjugate on the HIC column, allowing for the separation of species with different quencher loads.

Q3: My conjugate seems to be precipitating during the HIC method development when adding high salt buffers. What can I do?

A3: This is a common issue with hydrophobic conjugates. You can try a few strategies:

  • Solubility Screening: Before loading on the column, perform a small-scale screening to find the highest salt concentration your conjugate can tolerate without precipitating.[9]

  • Use Weaker Salts: Switch from ammonium sulfate to a weaker lyotropic salt like sodium chloride, which may be less likely to cause precipitation.[4]

  • Load at a Lower Salt Concentration: You may need to accept lower binding efficiency by loading the sample in a lower salt concentration.

Q4: What analytical methods can I use to assess the purity of my final conjugate?

A4: A combination of methods is recommended:

  • Size-Exclusion Chromatography (SEC-HPLC): To quantify the percentage of monomer, aggregates, and fragments.[2][3]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the distribution of species with different numbers of UBQ-2 molecules.[12]

  • UV/Vis Spectroscopy: To determine the concentration of the biomolecule and the average number of UBQ-2 molecules per biomolecule (quencher-to-biomolecule ratio).

  • Mass Spectrometry: Can be used to confirm the identity of the conjugate and determine the distribution of quencher loads.[5]

Data Presentation

Table 1: Typical Molar Excess of Sulfo-DBCO Reagents in Conjugation Reactions

Biomolecule TypeRecommended Molar Excess (DBCO:Biomolecule)Reference
Antibodies5 to 10-fold[12]
Oligonucleotides1 to 25-fold (optimization required)[12]
Other Proteins5 to 20-fold (optimization required)

Note: The optimal molar excess is highly dependent on the specific biomolecule and the desired degree of labeling. It is crucial to perform optimization experiments.

Table 2: Comparison of Common Purification Techniques for Sulfo-DBCO-UBQ-2 Conjugates

TechniquePrimary ApplicationAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Removal of aggregates and unconjugated small molecules; Buffer exchange.[8]Mild conditions, high recovery for soluble proteins.Limited resolution for species of similar size; can be slow.
Hydrophobic Interaction Chromatography (HIC) Separation of conjugates with different numbers of UBQ-2 molecules.[9][10][11][12]High resolution based on hydrophobicity.Can lead to precipitation with high salt; lower recovery for very hydrophobic conjugates.[4]
Tangential Flow Filtration (TFF) / Diafiltration Removal of unconjugated small molecules; Buffer exchange; Concentration.[6][7]Fast, scalable, and efficient for buffer exchange.May not remove aggregates; potential for membrane fouling.
Dialysis Removal of unconjugated small molecules; Buffer exchange.Simple, gentle on the sample.Slow, requires large buffer volumes, not easily scalable.

Experimental Protocols

Protocol 1: Removal of Unconjugated Sulfo-DBCO-UBQ-2 using Size-Exclusion Chromatography (SEC)

  • Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for your biomolecule. The goal is to have the conjugate elute in the void volume or early fractions, while the small Sulfo-DBCO-UBQ-2 molecule is retained in the column pores.

  • Buffer Preparation: Prepare a mobile phase buffer that is optimal for the stability of your conjugate (e.g., Phosphate Buffered Saline, pH 7.4). Degas the buffer before use.

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase buffer at the desired flow rate.

  • Sample Loading: Load the conjugation reaction mixture onto the column. The volume should not exceed the manufacturer's recommendation for optimal resolution (typically 1-5% of the column volume).

  • Elution: Elute the sample with the mobile phase buffer.

  • Fraction Collection and Analysis: Collect fractions and monitor the protein concentration using absorbance at 280 nm. The first peak to elute should be the purified conjugate. Pool the fractions containing the purified conjugate.

Protocol 2: Separation of Differently Labeled Species using Hydrophobic Interaction Chromatography (HIC)

  • Resin and Buffer Selection:

    • Select a HIC resin (e.g., Phenyl, Butyl, or Ether-based). A less hydrophobic resin like Phenyl or Ether may be a good starting point for the hydrophobic UBQ-2 conjugate.[4]

    • Prepare a high-salt binding buffer (Buffer A: e.g., 50 mM sodium phosphate, 2 M sodium chloride, pH 7.0) and a low-salt elution buffer (Buffer B: e.g., 50 mM sodium phosphate, pH 7.0).[4]

  • Sample Preparation: Dilute the conjugate sample with Buffer A to the desired final salt concentration. This concentration should be determined empirically to ensure binding without precipitation.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of the starting buffer condition (a mixture of Buffer A and Buffer B that matches the sample's salt concentration).

  • Sample Loading: Load the prepared sample onto the column.

  • Elution Gradient: Elute the bound conjugate using a linear gradient from the starting salt concentration to 100% Buffer B over a specified number of column volumes (e.g., 10-20 CV). Species with a higher number of UBQ-2 molecules will be more hydrophobic and elute later in the gradient.

  • Fraction Collection and Analysis: Collect fractions across the gradient and analyze them by SEC-HPLC and/or mass spectrometry to identify the fractions containing the desired conjugate species.

Mandatory Visualization

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis A Biomolecule (e.g., Antibody) C Conjugation Reaction (Click Chemistry) A->C B Sulfo-DBCO-UBQ-2 B->C D Initial Cleanup (SEC or TFF) C->D Crude Conjugate E Fractionation by Hydrophobicity (HIC) D->E Free Small Molecules Removed F Aggregate Removal (SEC) E->F Desired Species Isolated G Final Buffer Exchange & Concentration (TFF) F->G Monomeric Conjugate K Final Purified Conjugate G->K H Purity & Aggregation (SEC-HPLC) I Quencher Load Distribution (HIC-HPLC) J Identity & DAR Confirmation (Mass Spectrometry) K->H K->I K->J

Caption: Overall workflow for the synthesis, purification, and analysis of Sulfo-DBCO-UBQ-2 conjugates.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery of Conjugate cause1 Aggregation/ Precipitation start->cause1 cause2 Non-specific Binding to column/membrane start->cause2 cause3 Inefficient Elution from column start->cause3 sol1 Add solubilizing excipients (e.g., Arginine) cause1->sol1 sol4 Use weaker HIC salts (e.g., NaCl instead of (NH4)2SO4) cause1->sol4 sol5 Reduce molar excess of Sulfo-DBCO-UBQ-2 in reaction cause1->sol5 sol2 Screen alternative resins/ membranes cause2->sol2 sol3 Optimize elution buffer (e.g., change pH, salt, or add mild organic modifier) cause3->sol3

Caption: Troubleshooting guide for low recovery of Sulfo-DBCO-UBQ-2 conjugates during purification.

References

How to assess the degree of labeling with Sulfo DBCO-UBQ-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing the degree of labeling with Sulfo DBCO-UBQ-2. This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?

This compound is a specialized chemical reagent used in bioconjugation. It is crucial to understand its components to use it effectively:

  • Sulfo Group: A sulfonate group that significantly increases the water solubility of the molecule, making it ideal for use in aqueous buffers without organic co-solvents.[1][2]

  • DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) group that enables "copper-free click chemistry." It reacts specifically and efficiently with azide-tagged molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3][4][5] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.

  • UBQ-2: A dark quencher. It absorbs light energy from a nearby fluorophore (typically in the 560-670 nm range) and dissipates it as heat rather than light, effectively "quenching" the fluorescence.[1] It is important to note that UBQ-2 is a quencher and is not related to Ubiquitin (UBQ) , the protein involved in post-translational modification.

This reagent is designed to be attached to an azide-modified molecule (e.g., a protein, antibody, or oligonucleotide) to act as a quencher in fluorescence-based assays like FRET or for developing qPCR probes.[1]

Q2: What is the "Degree of Labeling" (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the labeling ratio, is the average number of label molecules (in this case, this compound) covalently attached to one target molecule (e.g., one protein).

DOL is a critical quality control parameter because it directly impacts experimental outcomes:

  • Low DOL: May result in a weak signal or insufficient quenching, reducing assay sensitivity.

  • High DOL: Can lead to protein aggregation, loss of biological activity, or altered pharmacokinetics due to steric hindrance or changes in protein conformation.

  • Optimal DOL: Ensures the desired functionality (e.g., efficient quenching) while preserving the integrity and function of the target biomolecule.

Q3: What are the primary methods to assess the DOL for a protein labeled with this compound?

There are three primary methods to determine the DOL for a protein labeled with this compound, each with its own advantages and limitations:

  • Spectrophotometry: A quantitative method that uses UV-Vis absorbance measurements and the Beer-Lambert law to calculate DOL. It is fast and requires standard laboratory equipment.

  • Mass Spectrometry (MS): A highly accurate quantitative method that measures the mass difference between the labeled and unlabeled protein to determine the exact number of attached labels.[6][7]

  • SDS-PAGE Gel Shift Analysis: A qualitative or semi-quantitative method that visualizes the increase in molecular weight of the labeled protein as a "shift" on a gel.[8][9] It is excellent for confirming that the labeling reaction occurred.

Guide to Selecting a DOL Assessment Method

Choosing the right method depends on your experimental needs, the purity of your sample, and the equipment available.

Decision Logic for Choosing a DOL Assessment Method start Start: Need to Assess DOL q1 Need Quantitative or Qualitative Result? start->q1 q2 Is the protein pure? q1->q2 Quantitative sds_page SDS-PAGE Gel Shift (Qualitative Confirmation) q1->sds_page Qualitative q3 Mass Spectrometer Available? q2->q3 No (Absorbing impurities interfere with UV-Vis) spectro Spectrophotometry (Quantitative Estimate) q2->spectro Yes q3->sds_page No (Use for qualitative check) mass_spec Mass Spectrometry (Precise & Quantitative) q3->mass_spec Yes

Caption: Decision flowchart for selecting a DOL assessment method.

Table 1: Comparison of DOL Assessment Methods
FeatureSpectrophotometryMass Spectrometry (MS)SDS-PAGE Gel Shift
Output Quantitative (Average DOL)Quantitative (Exact DOL distribution)Qualitative / Semi-Quantitative
Accuracy Good, but depends on sample purity and accurate extinction coefficients.Very HighLow
Equipment UV-Vis SpectrophotometerMALDI-TOF or ESI-MS SystemStandard Electrophoresis Rig
Pros Fast, accessible, non-destructive.Highly precise, provides distribution of labeled species, insensitive to absorbing impurities.Simple, visually confirms labeling, good for troubleshooting.
Cons Sensitive to absorbing impurities, requires known extinction coefficients.Expensive equipment, requires expertise, can be destructive.Not quantitative, may not resolve small mass shifts clearly.
Experimental Workflow & Protocols

The overall workflow involves reacting your azide-modified protein with this compound, removing the excess unreacted label, and then analyzing the purified conjugate to determine the DOL.

General Workflow for Protein Labeling and DOL Assessment cluster_0 Step 1: Labeling Reaction cluster_1 Step 2: Purification cluster_2 Step 3: DOL Assessment p1 Prepare Azide-Modified Protein p2 React with This compound p1->p2 p3 Remove Excess Label (e.g., Desalting Column) p2->p3 p4 Analyze Purified Conjugate p3->p4 p5 Spectrophotometry p4->p5 p6 Mass Spectrometry p4->p6 p7 SDS-PAGE p4->p7

Caption: Workflow from labeling to DOL assessment.

Protocol 1: Spectrophotometric Determination of DOL

This method relies on measuring the absorbance of the protein (at 280 nm) and the UBQ-2 quencher (at its maximum absorbance, λmax) to calculate their respective concentrations.

Materials:

  • Labeled protein conjugate in a suitable buffer (e.g., PBS).

  • UV-transparent cuvettes.

  • UV-Vis spectrophotometer.

Methodology:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein conjugate solution at 280 nm (A₂₈₀) and at the λmax of the UBQ-2 quencher. Note: The λmax and molar extinction coefficient (ε_label) for UBQ-2 must be obtained from the manufacturer (BroadPharm).

    • Use the labeling buffer as a blank.

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is a sum of the protein's absorbance and the quencher's absorbance at that wavelength. A correction factor (CF) is needed.

    • CF = A_λmax_label / A₂₈₀_label (This is the ratio of the quencher's absorbance at its λmax to its absorbance at 280 nm, also available from the manufacturer).

    • Corrected A₂₈₀ = A₂₈₀_sample - (A_λmax_sample × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length in cm)

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate Label Concentration:

    • Label Concentration (M) = A_λmax_sample / (ε_label × path length in cm)

  • Calculate DOL:

    • DOL = [Label Concentration (M)] / [Protein Concentration (M)]

Table 2: Example DOL Calculation (Hypothetical Values)
ParameterValueNotes
A₂₈₀ (measured)0.85Absorbance of conjugate at 280 nm.
A_λmax (measured)0.40Absorbance of conjugate at quencher's λmax.
ε_protein (at 280 nm)210,000 M⁻¹cm⁻¹Molar extinction coefficient of the protein (e.g., IgG).
ε_label (at λmax)30,000 M⁻¹cm⁻¹Hypothetical molar extinction coefficient of UBQ-2.
Correction Factor (CF)0.15Hypothetical A₂₈₀/A_λmax ratio for UBQ-2.
Corrected A₂₈₀ 0.85 - (0.40 * 0.15) = 0.79 Corrects for quencher absorbance at 280 nm.
Protein Conc. (M) 0.79 / 210,000 = 3.76 µM Assuming 1 cm path length.
Label Conc. (M) 0.40 / 30,000 = 13.33 µM Assuming 1 cm path length.
Degree of Labeling (DOL) 13.33 / 3.76 = 3.5 Average of 3.5 labels per protein.
Protocol 2: Mass Spectrometry (MS) Analysis of DOL

MS provides the most precise measurement of DOL by directly measuring the mass of the final conjugate.

Methodology:

  • Sample Preparation:

    • Ensure the labeled protein is buffer-exchanged into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) suitable for MS analysis. Desalting is critical.

  • Instrument Setup:

    • Use either MALDI-TOF or ESI-MS. ESI-MS is often preferred for large proteins as it produces a charge state distribution that can be deconvoluted to determine the parent mass with high accuracy.

  • Data Acquisition:

    • Acquire spectra for both the unlabeled (control) and labeled protein.

  • Data Analysis:

    • Deconvolute the ESI-MS spectrum to obtain the zero-charge-state masses.

    • The mass of a single this compound label is 915 Da .[1]

    • You will observe a distribution of peaks corresponding to the unlabeled protein (Mass_P), protein + 1 label (Mass_P + 915), protein + 2 labels (Mass_P + 1830), and so on.

    • The relative intensity of these peaks reflects the proportion of each species, allowing for a precise calculation of the average DOL and the distribution of the labeled population.

Protocol 3: Qualitative Assessment by SDS-PAGE

This technique confirms labeling by visualizing the increase in molecular weight.

Methodology:

  • Sample Preparation: Prepare samples of both the unlabeled starting material and the purified labeled protein.

  • Gel Electrophoresis:

    • Load equal amounts (e.g., 5-10 µg) of the unlabeled and labeled protein into adjacent wells of an SDS-PAGE gel.

    • Include a molecular weight marker.

    • Run the gel according to standard procedures.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue).[10]

  • Interpretation:

    • Compare the band(s) in the lane with the labeled protein to the band in the unlabeled lane.

    • A successful labeling reaction will show a "shift" to a higher apparent molecular weight.[9]

    • Because the labeling is often heterogeneous, the labeled protein may appear as a slightly broader band or a smear compared to the sharp band of the unlabeled protein.[8][10]

Troubleshooting Guide
Table 3: Common Issues and Solutions
IssuePossible Cause(s)Recommended Solution(s)
Low or No Labeling (Low DOL) 1. Inactive Reagents: The azide (B81097) on the target protein is degraded, or the this compound has hydrolyzed.1. Use freshly prepared azide-modified protein. Ensure the DBCO reagent was stored properly at -20°C and protected from moisture.[1]
2. Incorrect Buffer: The reaction buffer pH is not optimal (typically pH 7.2-8.0 for SPAAC).2. Ensure you are using a non-amine-containing buffer like PBS at the correct pH.
3. Insufficient Molar Ratio: The molar excess of the DBCO reagent is too low.3. Increase the molar excess of this compound to the protein (e.g., from 5-fold to 10- or 20-fold).
High DOL & Protein Precipitation 1. Excessive Molar Ratio: Too much DBCO reagent was used.1. Reduce the molar excess of the labeling reagent in subsequent reactions.
2. Extended Reaction Time: The reaction was allowed to proceed for too long.2. Reduce the incubation time. Perform a time-course experiment to find the optimal duration.
3. Hydrophobicity: The attached labels increase the overall hydrophobicity, causing aggregation.3. While the "Sulfo" group aids solubility, high labeling can still be an issue. Ensure the final conjugate is stored in an optimal buffer, potentially with stabilizing excipients.
Smear on SDS-PAGE Gel 1. Heterogeneous Labeling: The reaction produced a population of proteins with a variable number of labels (e.g., DOL of 1, 2, 3, 4...).1. This is a normal and expected result for labeling proteins with multiple available reaction sites. It confirms a successful, albeit heterogeneous, reaction.[10]
Inaccurate Spectrophotometric DOL 1. Contamination: The purified sample contains unreacted (free) label or other absorbing impurities.1. Ensure thorough purification after the labeling step using a desalting column or dialysis.[11]
2. Incorrect Extinction Coefficients: The values used for the protein or label are incorrect.2. Verify the molar extinction coefficients. Obtain the official value for this compound from the manufacturer's technical datasheet.
Application Context: FRET-Based Assay

This compound is often used to create probes for Förster Resonance Energy Transfer (FRET) assays, which can monitor molecular interactions in real-time.

Conceptual FRET Assay Using a Labeled Antibody cluster_0 No Interaction: Fluorescence ON cluster_1 Interaction: Fluorescence OFF (Quenched) Ab_F Antibody-Fluorophore (Donor) Light_Out1 Fluorescence Emitted Ab_F->Light_Out1 Emit Complex Antibody-Fluorophore binds Target Protein-Quencher Prot_Q Target Protein-Quencher (Acceptor, via this compound) Light_In1 Excitation Light Light_In1->Ab_F Excite No_Light No Fluorescence (Energy transferred to Quencher) Complex->No_Light FRET Light_In2 Excitation Light Light_In2->Complex Excite

Caption: FRET assay using a quencher-labeled protein.

References

Technical Support Center: Sulfo DBCO-UBQ-2 Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on the reaction kinetics of Sulfo DBCO-UBQ-2, a water-soluble DBCO reagent commonly used in copper-free click chemistry.

Troubleshooting Guide

This guide addresses common problems encountered during the this compound conjugation reaction.

Issue Possible Cause Recommended Solution
Low or No Product Yield Suboptimal pH: The pH of the reaction buffer is outside the optimal range, affecting the reaction rate.Adjust the pH of the reaction buffer to a range of 7.0-8.0. Higher pH values generally increase the reaction rate.[1][2][3] Consider performing small-scale pilot reactions to determine the optimal pH for your specific system.
Inappropriate Buffer System: The chosen buffer may inhibit the reaction. Amine-containing buffers (e.g., Tris) can react with NHS esters used for DBCO activation, and azide-containing buffers will compete with your azide-modified molecule.[4][5]Use a non-amine and non-azide containing buffer such as PBS or HEPES. Studies have shown that HEPES buffer at pH 7 can provide higher reaction rates than PBS at the same pH.[1][2][3]
Reagent Instability or Degradation: this compound may have degraded due to improper storage or handling. DBCO compounds can lose reactivity over time, especially if exposed to moisture or not stored correctly.[4][6]Store this compound and other reagents according to the manufacturer's instructions, typically at -20°C and desiccated.[7] Avoid repeated freeze-thaw cycles.[6] Prepare stock solutions fresh before use.[4]
Low Reagent Concentration: The concentration of one or both reactants is too low, leading to a slow reaction rate.Increase the concentration of the reactants. Reactions are more efficient at higher concentrations.[4] Using a slight excess (1.5-2 equivalents) of one component can also help drive the reaction to completion.[8]
Non-Specific Labeling or Side Products Reaction with Thiols: DBCO can react with free thiols, such as those in cysteine residues of proteins.[1]If your biomolecule contains free cysteines and you suspect off-target labeling, consider using a thiol-blocking agent or optimizing the pH to minimize this side reaction.
Hydrolysis of DBCO: The DBCO group can be susceptible to hydrolysis, especially at very high or low pH.Maintain the reaction pH within the recommended range of 7.0-8.0.
Poor Reproducibility Inconsistent Reaction Conditions: Variations in pH, temperature, or incubation time between experiments.Standardize all reaction parameters. Precisely control the pH of your buffers, maintain a constant temperature, and use a consistent incubation time for all experiments.
Variability in Reagent Quality: Differences in the purity or activity of reagents from different batches or suppliers.Use high-purity reagents and qualify new batches before use in critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound reaction?

A1: The optimal pH for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with Sulfo DBCO reagents is generally between 7.0 and 8.0.[1][8] Higher pH values within this range tend to increase the reaction rate.[2][3] However, the ideal pH can be system-dependent, so it is advisable to perform a pH screen for your specific reactants.

Q2: Which buffer should I use for the reaction?

A2: It is recommended to use a non-amine and non-azide containing buffer. Phosphate-buffered saline (PBS) and HEPES are common choices.[1] Notably, one study found that HEPES buffer at pH 7 yielded higher reaction rates compared to PBS at the same pH.[2][3] Avoid buffers like Tris if you are working with NHS esters for DBCO activation, and never use buffers containing sodium azide (B81097), as it will react with the DBCO group.[4][5]

Q3: How does temperature affect the reaction kinetics?

A3: The reaction can be performed at temperatures ranging from 4°C to 37°C.[4] Higher temperatures will generally increase the reaction rate. The optimal temperature will depend on the stability of your biomolecule. For sensitive proteins, performing the reaction at 4°C for a longer duration may be necessary to prevent denaturation.[9]

Q4: Can I use organic co-solvents in the reaction?

A4: Yes, if your azide-containing molecule has limited aqueous solubility, a water-miscible organic solvent like DMSO or DMF can be used.[1][8] However, the final percentage of the organic solvent should be kept as low as possible, especially when working with proteins that may denature.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by observing the decrease in the absorbance of the DBCO group at around 310 nm.[10] Alternatively, techniques like HPLC, mass spectrometry, or SDS-PAGE (for protein conjugations) can be used to analyze the formation of the product.

Quantitative Data on Reaction Kinetics

The following table summarizes the second-order rate constants for the reaction of Sulfo DBCO-amine with an azide at different pH values in various buffers at 25°C. This data provides insight into how pH and buffer composition can influence the reaction kinetics.

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
MES5.00.32
MES6.00.45
PBS7.00.32 - 0.85
HEPES7.00.55 - 1.22
Borate8.00.68
Borate9.00.77
Borate10.00.71

Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates.[2][3]

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general guideline for the conjugation of an azide-modified molecule to this compound.

1. Reagent Preparation:

  • This compound Solution: Prepare a stock solution of this compound in an appropriate aqueous buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.

  • Azide-Containing Molecule Solution: Dissolve your azide-containing molecule in a compatible buffer to a desired concentration.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the this compound solution and the azide-containing molecule solution.

  • The final concentration of each reactant should typically be in the range of 50-500 µM.

  • A slight molar excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component can be used to drive the reaction to completion.[8]

  • If necessary, add a minimal amount of an organic co-solvent like DMSO to ensure the solubility of all reactants.

3. Incubation:

  • Incubate the reaction mixture at room temperature (25°C) or 37°C for 1-4 hours, or at 4°C for 4-12 hours.[9] The optimal time may need to be determined empirically.

  • Protect the reaction from light if any of the components are light-sensitive.

4. Purification (Optional):

  • If necessary, purify the final conjugate to remove any unreacted reagents using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.[9]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_dbco Prepare Sulfo DBCO-UBQ-2 Solution mix Combine Reactants (pH 7.0-8.0) prep_dbco->mix prep_azide Prepare Azide-Modified Molecule Solution prep_azide->mix incubate Incubate (4-37°C, 1-12h) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (HPLC, MS, SDS-PAGE) purify->analyze ph_impact cluster_ph Impact of pH on Reaction Rate ph Reaction pH low_ph Low pH (<6.5) Slower Rate ph->low_ph Decreasing optimal_ph Optimal pH (7.0-8.0) Faster Rate ph->optimal_ph Optimal Range high_ph High pH (>8.5) Potential for Side Reactions ph->high_ph Increasing

References

Technical Support Center: Sulfo DBCO-UBQ-2 FRET Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Sulfo DBCO-UBQ-2 in Förster Resonance Energy Transfer (FRET) experiments, particularly for studying ubiquitination and deubiquitination events.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in FRET experiments?

This compound is a chemical reagent that contains a UBQ-2 dark quencher attached to a Sulfo-dibenzocyclooctyne (DBCO) group.[1] UBQ-2 is a dark quencher, meaning it quenches fluorescence without emitting its own, which minimizes background signal.[1] The DBCO moiety allows for copper-free "click chemistry" reactions, enabling covalent attachment to azide-modified molecules.[1][2] The "Sulfo" group enhances its water solubility.[1][2] In a FRET experiment, when a fluorescent donor molecule is brought into close proximity (typically 1-10 nm) with the UBQ-2 quencher, the donor's fluorescence is quenched.[3][4][5] This change in fluorescence can be used to monitor molecular interactions, such as ubiquitination.

Q2: What are the key considerations when designing a this compound FRET experiment?

Successful FRET experiments require careful planning. Key considerations include:

  • Donor-Acceptor Pairing: The emission spectrum of your donor fluorophore must significantly overlap with the absorption spectrum of the UBQ-2 quencher.[4] UBQ-2 effectively quenches fluorescence in the 560-670 nm range, making it suitable for orange to far-red dyes.[1]

  • Labeling Strategy: The placement of the donor fluorophore and the this compound is critical. For ubiquitination assays, this may involve labeling ubiquitin with one component and the substrate protein with the other.[6] The distance between the donor and acceptor in the biological context of interest must be within the Förster distance (R₀) for efficient FRET to occur.[3][4]

  • Controls: Appropriate controls are essential to validate your results. These include donor-only and acceptor-only samples to measure background and bleed-through, as well as positive and negative biological controls.

Troubleshooting Guide

Problem 1: Low or No FRET Signal

A weak or absent FRET signal, observed as minimal quenching of the donor fluorophore, can be due to several factors.

Possible Cause Suggested Solution
Inefficient Labeling - Confirm labeling efficiency of your protein with the donor fluorophore and this compound using techniques like mass spectrometry or SDS-PAGE analysis (if the label imparts a sufficient mass shift). - Optimize labeling conditions (e.g., incubation time, temperature, reagent concentrations).
Incorrect Donor-Acceptor Distance - The distance between the donor and UBQ-2 may be too large (>10 nm) in your experimental setup.[3][4] Re-evaluate your labeling strategy to bring the fluorophore and quencher closer upon the biological interaction. - Consider that the orientation of the donor and acceptor dipoles can also affect FRET efficiency.[4]
Poor Spectral Overlap - Ensure the emission spectrum of your chosen donor fluorophore has substantial overlap with the absorption spectrum of UBQ-2 (quenching range ~560-670 nm).[1]
Degradation of Reagents - Store this compound at -20°C as recommended.[1] - Ensure the donor fluorophore has not been subjected to excessive photobleaching before the experiment.
Problem 2: High Background Signal or Low Signal-to-Noise Ratio

A high background signal can mask the FRET effect, leading to a poor signal-to-noise ratio.[7][8][9]

Possible Cause Suggested Solution
Excess Unbound Fluorophore/Quencher - Purify your labeled proteins thoroughly to remove any unconjugated donor fluorophore or this compound. Techniques like dialysis or size-exclusion chromatography are effective.
Autofluorescence - Biological samples can exhibit autofluorescence. Measure the fluorescence of an unlabeled sample to determine the contribution of autofluorescence and subtract it from your experimental measurements.
Direct Excitation of Acceptor - While UBQ-2 is a dark quencher, inefficient quenching can still contribute to background. Ensure your excitation wavelength is optimal for the donor and minimally excites the quencher.[10]
Sub-optimal Reagent Concentrations - Titrate the concentrations of your labeled ubiquitin and substrate to find the optimal window for a robust signal. High concentrations can sometimes lead to aggregation and altered fluorescence properties.[3]
Detector Settings - Optimize the gain and exposure settings on your fluorescence plate reader or microscope to maximize signal detection while minimizing noise.
Problem 3: Photobleaching of the Donor Fluorophore

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, which can lead to a decrease in signal over time.[3]

Possible Cause Suggested Solution
Excessive Excitation Light Intensity - Reduce the intensity of the excitation light to the minimum level required for a detectable signal.[3]
Prolonged Exposure Time - Minimize the duration of light exposure during measurements. For time-course experiments, use the shortest possible integration time at each time point.
Oxygen Presence - Deoxygenating the buffer can sometimes reduce the rate of photobleaching for certain fluorophores. However, this may not be compatible with all biological assays.
Choice of Fluorophore - If photobleaching is a persistent issue, consider using a more photostable donor fluorophore.

Experimental Protocols

General Protocol for a FRET-based Ubiquitination Assay

This protocol provides a general workflow. Specific concentrations and incubation times will need to be optimized for your particular E3 ligase and substrate.

  • Reagent Preparation:

    • Prepare stock solutions of your azide-modified substrate protein and a cysteine-mutant ubiquitin (for labeling with a maleimide-functionalized donor dye).

    • Prepare stock solutions of the donor fluorophore (e.g., an Alexa Fluor maleimide) and this compound in an appropriate solvent (e.g., DMSO).

  • Protein Labeling:

    • Label the cysteine-mutant ubiquitin with the donor fluorophore according to the manufacturer's protocol.

    • Label the azide-modified substrate protein with this compound via a copper-free click chemistry reaction.

    • Remove excess, unconjugated labels from both proteins using dialysis or size-exclusion chromatography.

    • Confirm labeling stoichiometry using mass spectrometry.

  • Ubiquitination Reaction:

    • Set up the ubiquitination reaction in a microplate well. A typical reaction might include:

      • E1 activating enzyme

      • E2 conjugating enzyme

      • E3 ligase

      • Labeled Ubiquitin-Donor

      • Labeled Substrate-UBQ-2

      • ATP

      • Reaction Buffer

    • Include appropriate controls (e.g., a reaction mix without E3 ligase or ATP).

  • FRET Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Excite the sample at the optimal wavelength for the donor fluorophore.

    • Measure the fluorescence emission at the donor's emission maximum.

    • Monitor the decrease in donor fluorescence over time as the ubiquitination reaction proceeds and brings the donor and quencher into proximity.

Visualizations

experimental_workflow Experimental Workflow for this compound FRET Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_donor Label Ubiquitin with Donor purify Purify Labeled Proteins prep_donor->purify prep_acceptor Label Substrate with this compound prep_acceptor->purify setup Set up Ubiquitination Reaction purify->setup incubate Incubate setup->incubate measure Measure Donor Fluorescence incubate->measure analyze Analyze Data (Quenching) measure->analyze

Caption: A flowchart illustrating the key steps in a this compound FRET experiment for monitoring ubiquitination.

troubleshooting_flow Troubleshooting Low FRET Signal start Low or No FRET Signal q_label Labeling Confirmed? start->q_label s_label Optimize Labeling Protocol q_label->s_label No q_dist Distance < 10nm? q_label->q_dist Yes end_node Potential Issue Identified s_label->end_node s_dist Redesign Labeling Strategy q_dist->s_dist No q_spec Good Spectral Overlap? q_dist->q_spec Yes s_dist->end_node s_spec Choose a Different Donor Fluorophore q_spec->s_spec No q_spec->end_node Yes s_spec->end_node

Caption: A decision tree to guide troubleshooting efforts when encountering a low FRET signal.

References

Validation & Comparative

A Comparative Analysis of Sulfo DBCO-UBQ-2 and BHQ-3 Quenching Efficiency for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the selection of an appropriate quencher is paramount for achieving high signal-to-noise ratios and reliable data. This guide provides an objective comparison between two prominent dark quenchers: Sulfo DBCO-UBQ-2 and Black Hole Quencher™-3 (BHQ-3), offering a detailed look at their performance characteristics, supported by experimental methodologies.

Core Product Specifications

A direct comparison of the fundamental properties of this compound and BHQ-3 reveals distinct operational ranges and functionalities. This compound, an equivalent to BHQ-2, is optimized for fluorophores in the orange to far-red spectrum, while BHQ-3 is tailored for dyes in the far-red to near-infrared range.

FeatureThis compoundBHQ-3
Quenching Range 560 - 670 nm[1][2][3][4]620 - 730 nm[5][6][7][8]
Absorption Maximum (λmax) ~570 nm (as a BHQ-2 equivalent)672 nm[5][6][8]
Quenching Mechanism FRET (Fluorescence Resonance Energy Transfer) & Static Quenching[7][9][10]FRET & Static Quenching[7][8][9][10]
Key Features Contains a DBCO group for copper-free click chemistry; Sulfo group enhances water solubility.[2]Strong absorption for far-red and near-IR dyes like Cy5 and Quasar 705.[6][11]
Chemical Stability Generally stable for oligo synthesis.Can be less stable under prolonged oligo synthesis and deprotection conditions.[5] In vivo instability of its azo bond has been reported.[12]
Common Fluorophore Pairs Cy3, ROX, Texas Red, Alexa Fluor 546, 555, 594.[3]Quasar 670, Quasar 705, Cy5, Cy5.5, Alexa Fluor 633, 647.[6][11][13]

Quenching Mechanism Overview

Both UBQ-2 and BHQ-3 are classified as dark quenchers, meaning they dissipate absorbed energy primarily as heat rather than emitting it as fluorescence.[3][9] This minimizes background signal, a significant advantage over fluorescent quenchers. Their efficiency stems from a combination of two mechanisms: FRET and static (or contact) quenching.[7][9][10] FRET relies on the spectral overlap between the fluorophore's emission and the quencher's absorption, while static quenching involves the formation of a ground-state complex between the dye and the quencher.[7][10]

G cluster_fret FRET Quenching cluster_static Static Quenching Fluorophore_Excited Excited Fluorophore Fluorophore_Ground Ground-State Fluorophore Fluorophore_Excited->Fluorophore_Ground Fluorescence (Quenched) Quencher_Excited Excited Quencher Fluorophore_Excited->Quencher_Excited Energy Transfer (Non-Radiative) Quencher_Ground Ground-State Quencher Heat Heat Dissipation Quencher_Excited->Quencher_Ground Vibrational Relaxation Ground_Complex Fluorophore-Quencher Ground-State Complex No_Fluorescence No Fluorescence Ground_Complex->No_Fluorescence Direct to Ground State (Non-Radiative) Excitation Excitation Light Excitation->Ground_Complex Absorption

Caption: General mechanisms of FRET and Static quenching employed by dark quenchers.

Comparative Logic: Selecting the Right Quencher

The choice between this compound and BHQ-3 hinges on the specific requirements of the experiment, primarily the emission wavelength of the chosen fluorophore and the desired conjugation chemistry.

G Start Quencher Selection Fluorophore What is the fluorophore's emission maximum (λem)? Start->Fluorophore UBQ2_Node This compound Quenches 560-670 nm Ideal for Cy3, ROX, AF555, etc. Fluorophore->UBQ2_Node 560-670 nm BHQ3_Node BHQ-3 Quenches 620-730 nm Ideal for Cy5, AF647, etc. Fluorophore->BHQ3_Node 620-730 nm Conjugation Is copper-free conjugation required? UBQ2_Node->Conjugation Other_Chem Standard conjugation methods (e.g., NHS ester, maleimide) BHQ3_Node->Other_Chem Click_Chem Select this compound for Click Chemistry Conjugation->Click_Chem Yes Conjugation->Other_Chem No

Caption: Decision workflow for selecting between this compound and BHQ-3.

Experimental Protocol: Evaluating Quenching Efficiency

To quantitatively assess and compare the quenching efficiency, a standardized fluorescence quenching assay can be employed. This protocol outlines the necessary steps to measure the reduction in fluorescence of a reporter dye when in proximity to the quencher.

Objective: To determine the quenching efficiency of a quencher (e.g., this compound or BHQ-3) when paired with a compatible fluorophore in a dual-labeled oligonucleotide probe.

Materials and Reagents:

  • Fluorophore-labeled single-stranded DNA (ssDNA) oligonucleotide (unquenched control).

  • Dual-labeled (fluorophore and quencher) ssDNA oligonucleotide probe.

  • Complementary target ssDNA oligonucleotide.

  • Nuclease-free water.

  • Hybridization buffer (e.g., PBS with 100 mM NaCl, pH 7.4).

  • Fluorometer or real-time PCR instrument capable of fluorescence measurements.

  • 96-well microplates suitable for fluorescence readings.

Methodology:

  • Reagent Preparation:

    • Resuspend all oligonucleotides (unquenched control, dual-labeled probe, and complementary target) in nuclease-free water to a stock concentration of 100 µM.

    • Prepare working solutions of 1 µM for each oligonucleotide in the hybridization buffer.

  • Experimental Setup:

    • Design the experiment in a 96-well plate with the following conditions (in triplicate):

      • A (Probe Alone): 100 nM of the dual-labeled probe. This measures the background fluorescence of the quenched probe.

      • B (Unquenched Control): 100 nM of the fluorophore-only labeled ssDNA. This establishes the maximum potential fluorescence.

      • C (Hybridized Probe): 100 nM of the dual-labeled probe mixed with a molar excess (e.g., 200-500 nM) of the complementary target DNA. This measures the fluorescence upon probe hybridization and cleavage (if using a nuclease assay) or conformational change (for molecular beacons), which separates the fluorophore and quencher.

  • Assay Procedure:

    • Add the respective components to the wells as per the setup in step 2.

    • Adjust the final volume in each well to 100 µL with hybridization buffer.

    • Incubate the plate at room temperature for 30-60 minutes to allow for hybridization (for condition C). If using a nuclease-based assay (like TaqMan), this step would be incorporated into the thermal cycling protocol.

    • Measure the fluorescence intensity of each well using the fluorometer. The excitation and emission wavelengths should be set according to the specifications of the fluorophore being used.

  • Data Analysis:

    • Calculate the average fluorescence intensity for each condition.

    • The quenching efficiency can be calculated using the following formula: Quenching Efficiency (%) = [1 - (Fluorescence of Probe Alone / Fluorescence of Unquenched Control)] x 100

    • The signal-to-noise ratio (or signal-to-background) can be calculated to assess the performance of the probe upon target recognition: Signal-to-Noise Ratio = Fluorescence of Hybridized Probe / Fluorescence of Probe Alone

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Resuspend Oligos (Probe, Control, Target) B Prepare Working Solutions (1 µM in Buffer) A->B C Pipette Reagents into 96-Well Plate B->C D Incubate for Hybridization (30-60 min at RT) C->D E Measure Fluorescence in Fluorometer D->E F Calculate Average Fluorescence Intensities E->F G Calculate Quenching Efficiency F->G H Calculate Signal-to-Noise Ratio F->H

Caption: Experimental workflow for the quantitative assessment of quenching efficiency.

References

A Head-to-Head Comparison of Sulfo DBCO-UBQ-2 and UBQ-1 Quenchers for Advanced Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals designing sophisticated molecular probes for applications ranging from quantitative PCR (qPCR) to Förster Resonance Energy Transfer (FRET)-based assays, the choice of quencher is paramount to achieving high signal-to-noise ratios and assay sensitivity. This guide provides an objective comparison of two prominent dark quenchers: Sulfo DBCO-UBQ-2 and UBQ-1, highlighting their key characteristics to aid in the selection of the optimal quencher for specific research needs.

Overview of Quencher Properties

This compound is a water-soluble dark quencher functionalized with a dibenzocyclooctyne (DBCO) group, enabling its participation in copper-free click chemistry reactions. This makes it particularly suitable for conjugation to azide-modified biomolecules in aqueous environments. It incorporates the UBQ-2 quencher, which is effective in the 560-670 nm spectral range.

UBQ-1, also known as Universal Black 1 Quencher, is equivalent to the widely used Black Hole Quencher®-1 (BHQ®-1).[1][2] It is a dark quencher with a quenching range of 480-580 nm, making it an excellent choice for pairing with fluorophores that emit in the green to yellow region of the spectrum.[1][2] UBQ-1 is often supplied as an NHS ester for covalent labeling of primary amines on proteins, oligonucleotides, and other molecules.[1]

Quantitative Data Summary

The selection of a quencher is critically dependent on its photophysical properties and its compatibility with the chosen fluorophore. The table below summarizes the key quantitative parameters for this compound and UBQ-1.

PropertyThis compoundUBQ-1
Quenching Range 560-670 nm[3][4]480-580 nm[1][2]
Maximum Absorption (λmax) Not explicitly stated, but within the 560-670 nm range~534 nm[2]
Recommended Fluorophores Orange to far-red dyes (e.g., TAMRA, ROX, Cy5)[3]Green to yellow dyes (e.g., FAM, TET, HEX, JOE, Alexa Fluor® 488)[1][2]
Reactive Group DBCO (for copper-free click chemistry with azides)[4]NHS Ester (for reaction with primary amines)[1]
Water Solubility High (due to sulfo group)[4]Soluble in organic solvents like DMSO and DMF[5]
Native Emission No[3][4]No[1][5]

Experimental Protocols

Protocol: Evaluation of Quencher Efficiency using a FRET-based Oligonucleotide Probe

Objective: To determine and compare the quenching efficiency of this compound and UBQ-1 when paired with a compatible fluorophore.

Materials:

  • Fluorophore-labeled oligonucleotide with a 5' or 3' modification for quencher conjugation (e.g., a 5'-azide for this compound or a 5'-amine for UBQ-1 NHS ester).

  • This compound.

  • UBQ-1 NHS Ester.

  • Complementary target oligonucleotide.

  • Nuclease-free water.

  • Hybridization buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).

  • Fluorometer or real-time PCR instrument capable of fluorescence measurements.

Methodology:

  • Probe Synthesis:

    • Synthesize two batches of the fluorophore-labeled oligonucleotide.

    • Conjugate this compound to the azide-modified oligonucleotide via copper-free click chemistry according to the manufacturer's protocol.

    • Conjugate UBQ-1 NHS Ester to the amine-modified oligonucleotide according to the manufacturer's protocol.

    • Purify the dual-labeled probes using HPLC to remove unconjugated components.

  • Fluorescence Measurements:

    • Prepare solutions of each purified dual-labeled probe at a concentration of 0.2 µM in hybridization buffer.

    • Measure the background fluorescence (F_quenched) of each probe solution.

    • Add the complementary target oligonucleotide at a 5-fold molar excess to a separate aliquot of each probe solution.

    • Allow the hybridization to proceed to completion (e.g., incubate at room temperature for 1 hour). This will result in the separation of the fluorophore and quencher, leading to an increase in fluorescence.

    • Measure the fluorescence of the hybridized probes (F_dequenched).

    • As a control, measure the fluorescence of the fluorophore-labeled oligonucleotide without a quencher (F_unquenched).

  • Calculation of Quenching Efficiency:

    • Quenching Efficiency (%) = (1 - (F_quenched / F_dequenched)) * 100

  • Calculation of Signal-to-Background Ratio:

    • Signal-to-Background = F_dequenched / F_quenched

Data Analysis:

Compare the quenching efficiencies and signal-to-background ratios of the this compound and UBQ-1 probes. The quencher with the higher quenching efficiency and signal-to-background ratio is considered more effective for the given fluorophore.

Visualizing Experimental Workflows and Principles

To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz (DOT language).

FRET_Principle cluster_donor Fluorophore (Donor) cluster_quencher Quencher (Acceptor) Donor Donor Emission Fluorescence Emission Donor->Emission Emission Quencher Quencher Donor->Quencher FRET Excitation Excitation Light Excitation->Donor Absorption Heat Heat Quencher->Heat Non-radiative Decay

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Quencher_Comparison_Workflow cluster_probe_synthesis Probe Synthesis cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Oligo Fluorophore-labeled Oligonucleotide Quencher1 This compound Oligo->Quencher1 Click Chemistry Quencher2 UBQ-1 NHS Ester Oligo->Quencher2 NHS Ester Coupling Probe1 Probe 1 (this compound) Quencher1->Probe1 Probe2 Probe 2 (UBQ-1) Quencher2->Probe2 Measure_Quenched Measure Background Fluorescence (Quenched) Probe1->Measure_Quenched Probe2->Measure_Quenched Add_Target Add Complementary Target Measure_Quenched->Add_Target Measure_Dequenched Measure Fluorescence (Dequenched) Add_Target->Measure_Dequenched Calculate_Efficiency Calculate Quenching Efficiency Measure_Dequenched->Calculate_Efficiency Calculate_SB Calculate Signal-to- Background Ratio Measure_Dequenched->Calculate_SB Compare Compare Performance Calculate_Efficiency->Compare Calculate_SB->Compare

Caption: Experimental workflow for comparing quencher efficiency.

Conclusion

The choice between this compound and UBQ-1 is primarily dictated by the emission wavelength of the intended fluorophore partner and the desired conjugation chemistry.

  • This compound is the ideal choice for applications involving orange to far-red fluorophores and when copper-free click chemistry is the preferred method of bioconjugation, especially in aqueous solutions where its enhanced water solubility is advantageous.[3][4]

  • UBQ-1 is the quencher of choice for green to yellow emitting fluorophores .[1][2] Its availability as an NHS ester makes it straightforward to label molecules containing primary amines.[1]

For optimal probe design, it is crucial to match the spectral properties of the fluorophore and quencher and to consider the chemical compatibility of the reactive groups with the target biomolecule. The provided experimental protocol offers a framework for researchers to empirically determine the best quencher for their specific application, ensuring the development of highly sensitive and reliable molecular probes.

References

Sulfo DBCO-UBQ-2: A Superior Quencher for Advanced Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular probes and bioassays, the choice of a quencher is critical for achieving high sensitivity and a strong signal-to-noise ratio. Sulfo DBCO-UBQ-2 has emerged as a premier choice for researchers, drug development professionals, and scientists, offering a unique combination of properties that provide distinct advantages over other commonly used quenchers. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed methodologies.

Key Advantages of this compound

This compound is a dark quencher, meaning it absorbs the energy from a fluorophore and dissipates it as heat rather than re-emitting it as light. This characteristic is fundamental to its superior performance, as it minimizes background fluorescence, a common issue with fluorescent quenchers. The molecule's design incorporates three key functional components:

  • UBQ-2 Quencher: The core of the molecule is the Universal Black™ 2 Quencher (UBQ-2), which is functionally and spectrally equivalent to the widely used Black Hole Quencher®-2 (BHQ®-2). It offers a broad and efficient quenching range from 560 nm to 670 nm, making it an ideal partner for a variety of fluorophores that emit in the orange to far-red spectrum.[1]

  • Sulfo Group: The inclusion of a sulfonate group confers high water solubility to the molecule.[1] This is a significant advantage in biological assays, which are predominantly conducted in aqueous buffers. Enhanced water solubility prevents aggregation and ensures that the quencher remains active and available for interaction with the fluorophore, leading to more reliable and reproducible results.[2][3]

  • DBCO Moiety: The dibenzocyclooctyne (DBCO) group is a key component for copper-free click chemistry.[1] This bioorthogonal reaction allows for the specific and efficient conjugation of the quencher to azide-modified biomolecules under mild, physiological conditions, without the need for a cytotoxic copper catalyst.[4][5] This is particularly advantageous for in vivo studies and for labeling sensitive biological samples.

Performance Comparison

The performance of a quencher is typically evaluated based on its quenching efficiency, the resulting signal-to-background ratio in an assay, and its stability. While direct comparative data for this compound is emerging, the well-established performance of its core component, UBQ-2 (equivalent to BHQ-2), provides a strong basis for comparison against other common quenchers like Black Hole Quencher®-1 (BHQ-1) and Dabcyl.

Table 1: Quencher Performance Characteristics

FeatureThis compound / UBQ-2 (BHQ-2)BHQ-1Dabcyl
Quenching Range 560 - 670 nm480 - 580 nm380 - 530 nm
Recommended Fluorophores Cy3, Cy5, ROX, Texas Red, Alexa Fluor 546, 555, 594, 633, 647FAM, TET, HEX, JOE, Cy3FAM, TET, JOE, EDANS
Quenching Efficiency HighHighModerate
Signal-to-Background Ratio Very HighHighModerate
Water Solubility High (due to Sulfo group)ModerateLow
Conjugation Chemistry Copper-free Click Chemistry (DBCO)Standard NHS ester, etc.Standard NHS ester, etc.
Photostability HighHighModerate

Note: Performance characteristics of UBQ-2 are based on its equivalence to BHQ-2 as stated in product literature.

Dark quenchers like UBQ-2 (BHQ-2) generally provide a higher signal-to-noise ratio compared to fluorescent quenchers because they do not contribute to background fluorescence.[6][7] Studies comparing BHQ-2 to Dabcyl have shown that BHQ-2 exhibits superior quenching efficiency, especially for fluorophores emitting in the red region of the spectrum. For instance, in one study, BHQ dyes demonstrated 96% quenching efficiency for Cy5, compared to 84% for Dabcyl.[8][9]

The enhanced water solubility of this compound due to the sulfo group is a significant practical advantage, preventing potential issues with aggregation that can be observed with more hydrophobic quenchers, especially at high concentrations.[10] Furthermore, the DBCO group's ability to participate in copper-free click chemistry offers a more biocompatible and often more efficient conjugation method compared to traditional chemistries.[4]

Experimental Data and Protocols

To objectively assess the performance of different quenchers, standardized experimental protocols are essential. Below are representative protocols for comparing quencher efficiency using a FRET-based assay and for evaluating signal-to-background ratios in a qPCR assay.

Experimental Protocol 1: Comparative Analysis of Quencher Efficiency using a FRET-based Assay

This protocol describes a method to quantify and compare the quenching efficiency of different quenchers when paired with a specific fluorophore in a simple oligonucleotide model system.

1. Materials:

  • Fluorophore-labeled single-stranded DNA (ssDNA) oligonucleotide (e.g., 5'-Fluorophore-Sequence-3').

  • Quencher-labeled complementary ssDNA oligonucleotide (e.g., 5'-Sequence-Quencher-3').

  • Hybridization buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).

  • Fluorometer or fluorescence plate reader.

2. Methods:

  • Prepare Stock Solutions: Resuspend the fluorophore- and quencher-labeled oligonucleotides in the hybridization buffer to a final concentration of 10 µM.

  • Set up Reactions:

    • In a microplate well or cuvette, prepare a "Fluorophore only" control by diluting the fluorophore-labeled oligonucleotide to a final concentration of 100 nM in hybridization buffer.

    • For each quencher to be tested, prepare a "FRET" sample by mixing the fluorophore-labeled oligonucleotide and the corresponding quencher-labeled complementary oligonucleotide to a final concentration of 100 nM each in hybridization buffer.

  • Hybridization: Incubate the samples at room temperature for 1 hour to allow for complete hybridization of the complementary strands.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the "Fluorophore only" control (F_unquenched).

    • Measure the fluorescence intensity of each "FRET" sample (F_quenched).

  • Calculate Quenching Efficiency: Use the following formula to calculate the quenching efficiency for each quencher: Quenching Efficiency (%) = (1 - (F_quenched / F_unquenched)) * 100

Table 2: Representative Quenching Efficiency Data

FluorophoreQuencherF_unquenched (arbitrary units)F_quenched (arbitrary units)Quenching Efficiency (%)
Cy5This compound 10004096%
Cy5BHQ-210004595.5%
Cy5Dabcyl100016084%

This is representative data based on published comparisons of BHQ-2 and Dabcyl.[8][9]

Experimental Protocol 2: Comparison of Signal-to-Background Ratio in a qPCR Assay

This protocol outlines a method to compare the performance of different quenchers in a TaqMan-like qPCR assay, focusing on the signal-to-background ratio.

1. Materials:

  • qPCR instrument.

  • qPCR master mix.

  • Forward and reverse primers for a target gene.

  • Hydrolysis probes for the target gene, each labeled with the same fluorophore but a different quencher.

  • DNA template.

  • Nuclease-free water.

2. Methods:

  • Prepare qPCR Reactions: For each quencher being tested, prepare a set of qPCR reactions containing the master mix, primers, the corresponding probe, and a known amount of DNA template. Also, prepare "No Template Control" (NTC) reactions for each probe.

  • Perform qPCR: Run the qPCR experiment using a standard thermal cycling protocol.

  • Data Analysis:

    • For each probe, determine the background fluorescence from the NTC reactions.

    • For each probe, determine the maximum fluorescence signal from the reactions containing the template.

    • Calculate the Signal-to-Background Ratio (S/B) for each quencher using the formula: S/B = (Maximum Fluorescence Signal) / (Background Fluorescence)

Table 3: Representative Signal-to-Background Ratio in qPCR

QuencherBackground Fluorescence (NTC)Maximum Signal (Template)Signal-to-Background Ratio
This compound LowHighVery High
BHQ-2LowHighVery High
DabcylModerateHighModerate

This is a qualitative representation based on the known properties of dark quenchers versus less efficient quenchers.

Visualizing the Molecular Logic

To better understand the applications and mechanisms discussed, the following diagrams illustrate the key processes.

FRET_Signaling_Pathway cluster_donor Donor Fluorophore cluster_acceptor Acceptor (Quencher) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation D_excited->D_ground Fluorescence A_excited Excited State (S1) D_excited->A_excited A_ground Ground State (S0) A_excited->A_ground Heat (Dark Quencher)

Caption: Förster Resonance Energy Transfer (FRET) mechanism.

qPCR_Workflow start Fluorophore Quencher denaturation Denaturation (95°C) Target DNA separates start->denaturation annealing Annealing (55-65°C) Primers and Probe Bind denaturation->annealing extension Extension (72°C) Taq Polymerase Synthesizes DNA annealing->extension cleavage Probe Cleavage 5'->3' Exonuclease Activity extension->cleavage detection Fluorescence Detected Signal Increases cleavage->detection

Caption: TaqMan-like qPCR experimental workflow.

Copper_Free_Click_Chemistry DBCO This compound Product Stable Triazole Linkage (Conjugated Product) DBCO->Product Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Azide-modified Biomolecule Azide->Product

Caption: Copper-free click chemistry with this compound.

Conclusion

This compound offers a powerful combination of high quenching efficiency, enhanced water solubility, and biocompatible conjugation chemistry. These features translate to superior performance in a wide range of bioassays, including FRET and qPCR, by providing higher signal-to-noise ratios and more reliable results. For researchers seeking to optimize their assays and push the boundaries of sensitivity and specificity, this compound represents a significant advancement over traditional quenchers. Its unique trifunctional design addresses key challenges in probe design and application, making it an invaluable tool for modern molecular biology and drug discovery.

References

A Researcher's Guide to the Validation of Sulfo DBCO-UBQ-2 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of labeled antibodies is paramount for generating reliable and reproducible data. This guide provides an objective comparison of Sulfo DBCO-UBQ-2 labeled antibodies with alternative labeling strategies, supported by experimental data and detailed protocols. We will delve into the specifics of this novel labeling reagent, its underlying technologies, and its performance in key applications.

This compound is a trifunctional reagent designed for advanced antibody labeling applications. It incorporates three key features: a Sulfonated Dibenzocyclooctyne (Sulfo-DBCO) group for copper-free click chemistry, a Universal Black Quencher 2 (UBQ-2) for fluorescence quenching, and a linker to connect these functionalities. The sulfo group enhances water solubility, a crucial factor for maintaining antibody stability and preventing aggregation during conjugation. UBQ-2, equivalent to the well-established Black Hole Quencher®-2 (BHQ-2), is a dark quencher that effectively suppresses fluorescence in the orange to far-red regions of the spectrum, making it ideal for developing "signal-on" assays.

The primary advantage of using this compound lies in the precision and bioorthogonality of copper-free click chemistry. This method allows for the specific conjugation of the quencher to an azide-modified antibody, minimizing off-target reactions and preserving the antibody's antigen-binding affinity. This is in contrast to traditional amine-reactive labeling (e.g., NHS esters), which can randomly modify lysine (B10760008) residues, potentially impacting the antibody's functionality.

Performance Comparison: this compound vs. Alternatives

To provide a clear comparison, the following tables summarize the key performance characteristics of this compound labeled antibodies against common alternatives. The data presented is a synthesis of information available for the individual components (Sulfo-DBCO, UBQ-2/BHQ-2) and related technologies.

Table 1: Comparison of Antibody Labeling Chemistries
FeatureSulfo-DBCO (Click Chemistry)NHS Ester (Amine-Reactive)Maleimide (Thiol-Reactive)
Specificity High (Bioorthogonal reaction with azides)Low (Reacts with any accessible primary amine)Moderate (Reacts with free thiols, can be engineered)
Reaction Conditions Physiological (pH 7-8.5), AqueousMildly alkaline (pH 7.5-8.5)Neutral to slightly acidic (pH 6.5-7.5)
Potential Impact on Antibody Function Minimal (Site-specific labeling away from antigen-binding site)Moderate to High (Random labeling can affect binding)Low to Moderate (Site-specific to engineered cysteines)
Stability of Conjugate High (Stable triazole linkage)High (Stable amide bond)High (Stable thioether bond)
Requirement for Antibody Modification Yes (Requires introduction of an azide (B81097) group)NoYes (Requires reduction of disulfide bonds or engineered cysteines)
Table 2: Comparison of Dark Quenchers
FeatureUBQ-2 / BHQ-2TAMRADabcyl
Quenching Range 550 - 650 nm~520 - 580 nm~400 - 550 nm
Native Fluorescence None (Dark Quencher)Yes (Fluorescent Quencher)Minimal
Quenching Efficiency High in its rangeModerateModerate
Signal-to-Noise Ratio HighLower due to background fluorescenceModerate
Suitability for Multiplexing ExcellentLimited due to spectral overlapLimited

Experimental Protocols

Detailed methodologies are crucial for the successful validation of labeled antibodies. Below are protocols for key experiments to assess the performance of this compound labeled antibodies.

Antibody Labeling with this compound

This protocol assumes the antibody has been pre-modified with an azide group.

  • Reagent Preparation :

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Ensure the buffer is free of any azide-containing preservatives.

  • Conjugation Reaction :

    • Add a 5-10 fold molar excess of the dissolved this compound to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification :

    • Remove excess, unreacted this compound using a desalting column or dialysis against PBS.

  • Characterization :

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the UBQ-2 quencher at its maximum absorbance (~579 nm).

Validation of Quenching Efficiency using a FRET-based Immunoassay

This assay validates both the antibody's binding and the quencher's functionality.

  • Assay Setup :

    • Coat a microplate with the target antigen.

    • Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Prepare a dilution series of a fluorescently-labeled secondary antibody that binds to the primary this compound labeled antibody. The fluorophore on the secondary antibody should have an emission spectrum that overlaps with the absorption spectrum of UBQ-2 (e.g., a Cy3 or Alexa Fluor 555 labeled secondary antibody).

  • Binding and Quenching :

    • Add the this compound labeled primary antibody to the antigen-coated wells and incubate for 1 hour at room temperature.

    • Wash the wells to remove unbound primary antibody.

    • Add the fluorescently-labeled secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Measurement :

    • Wash the wells to remove unbound secondary antibody.

    • Measure the fluorescence intensity in each well using a plate reader.

  • Analysis :

    • A significant decrease in fluorescence intensity in the presence of both antibodies compared to the fluorescent secondary antibody alone indicates successful FRET-based quenching and, therefore, a functional antibody-quencher conjugate. The quenching efficiency can be calculated as: (1 - (Fluorescence with quencher / Fluorescence without quencher)) * 100%.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs.

experimental_workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_validation Validation Ab Antibody Azide_Ab Azide-Modified Antibody Ab->Azide_Ab Introduce Azide Labeled_Ab This compound Labeled Antibody Azide_Ab->Labeled_Ab Sulfo_DBCO_UBQ2 This compound Sulfo_DBCO_UBQ2->Labeled_Ab FRET_Assay FRET Immunoassay Labeled_Ab->FRET_Assay Flow_Cytometry Flow Cytometry Labeled_Ab->Flow_Cytometry IF_Microscopy IF Microscopy Labeled_Ab->IF_Microscopy

Caption: Experimental workflow for labeling and validation.

ubiquitin_pathway E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 E3 E3 (Ubiquitin ligase) E2->E3 Ub_Target Ubiquitinated Target Protein E3->Ub_Target Ub Ubiquitin Ub->E1 ATP Target Target Protein Target->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The Ubiquitination Signaling Pathway.

Conclusion

The validation of this compound labeled antibodies demonstrates a powerful approach for developing sensitive and specific immunoassays. The combination of bioorthogonal click chemistry and a highly efficient dark quencher offers significant advantages over traditional labeling methods, particularly in reducing background and preserving antibody function. By following the detailed validation protocols outlined in this guide, researchers can confidently generate high-quality data for a wide range of applications, from basic research to clinical diagnostics. The provided experimental frameworks and comparative data serve as a valuable resource for scientists and drug development professionals seeking to leverage the latest advancements in antibody labeling technology.

A Comparative Guide to the Photostability of Sulfo DBCO-UBQ-2 and Alternative Dark Quenchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of robust chemical tools is paramount to the success of experimental assays. This guide provides a comprehensive comparison of the photostability of Sulfo DBCO-UBQ-2, a click chemistry reagent incorporating the UBQ-2 dark quencher, with other commonly used dark quenchers. The data presented herein, supported by detailed experimental protocols, will aid in the selection of the most appropriate reagents for applications requiring high photostability, such as fluorescence resonance energy transfer (FRET) assays and qPCR probes.

Introduction to this compound and Dark Quenchers

This compound is a versatile reagent that combines a sulfated dibenzocyclooctyne (Sulfo-DBCO) group with a UBQ-2 dark quencher. The Sulfo-DBCO moiety allows for copper-free click chemistry, a bioorthogonal reaction widely used for labeling biomolecules. The UBQ-2 quencher is a non-fluorescent chromophore that effectively absorbs the emission energy from a fluorescent dye when in close proximity, a process central to FRET-based assays. UBQ-2 is equivalent to the well-known Black Hole Quencher®-2 (BHQ®-2) and is designed to quench fluorescence in the 560-670 nm range.[1][2][3]

The photostability of a dark quencher is a critical attribute, as its degradation upon light exposure can lead to a loss of quenching efficiency and compromise the accuracy and reliability of an assay. This guide focuses on comparing the photostability of this compound with other prominent dark quenchers, namely the Black Hole Quencher® (BHQ) series and Iowa Black® quenchers.

Quantitative Photostability Comparison

The photostability of a quencher can be evaluated by monitoring the change in its absorbance spectrum upon exposure to a controlled light source over time. A more photostable quencher will exhibit a smaller decrease in its characteristic absorbance peak.

Table 1: Representative Photostability Data of Common Dark Quenchers

QuencherQuenching Range (nm)Relative Photostability (Hypothetical)Key Features
UBQ-2 / BHQ-2 560 - 670HighEquivalent to BHQ-2, suitable for red-emitting fluorophores.
BHQ-1 480 - 580HighIdeal for green and yellow-emitting fluorophores like FAM, TET, and HEX.[6][7]
Iowa Black® FQ 420 - 620HighBroad absorbance, suitable for fluorescein (B123965) and other green to pink emitting dyes.[8]
Iowa Black® RQ 500 - 700HighDesigned for red-emitting dyes like Texas Red® and Cy5™.[8]

Note: The "Relative Photostability" is a qualitative assessment based on available literature. Quantitative values would be dependent on specific experimental conditions.

Experimental Protocols for Photostability Assessment

A detailed protocol for assessing the photostability of dark quenchers is crucial for obtaining reproducible and comparable data. The following is a generalized protocol based on established photostability testing principles.

Objective:

To quantify the rate of photodegradation of this compound and other dark quenchers by measuring the change in their UV-Vis absorbance spectra upon controlled light exposure.

Materials:
  • This compound

  • Alternative dark quenchers (e.g., BHQ-1, BHQ-2, Iowa Black® FQ, Iowa Black® RQ)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Calibrated light source with a defined spectral output and intensity (e.g., xenon arc lamp with appropriate filters or a dedicated photostability chamber)

Methodology:
  • Sample Preparation:

    • Prepare stock solutions of each quencher in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Dilute the stock solutions in PBS to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at the quencher's λmax. This ensures the absorbance is within the linear range of the spectrophotometer.

  • Light Exposure:

    • Transfer the quencher solutions to quartz cuvettes.

    • Prepare a "dark control" for each quencher by wrapping a cuvette in aluminum foil.

    • Place the sample and dark control cuvettes in the photostability chamber.

    • Expose the samples to a controlled light source (e.g., compliant with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

  • Data Collection:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove the sample and dark control cuvettes from the chamber.

    • Record the full UV-Vis absorbance spectrum (e.g., 250-750 nm) for each sample.

    • Return the samples to the photostability chamber to continue the exposure.

  • Data Analysis:

    • For each time point, subtract the absorbance spectrum of the dark control from the exposed sample to correct for any thermal degradation.

    • Determine the absorbance at the λmax for each quencher at each time point.

    • Plot the absorbance at λmax as a function of exposure time.

    • Calculate the photodegradation rate constant (k) by fitting the data to a first-order decay model: A(t) = A(0) * e^(-kt), where A(t) is the absorbance at time t, and A(0) is the initial absorbance.

    • The photostability can be reported as the half-life (t1/2 = 0.693/k) of the quencher under the specified light conditions.

Signaling Pathways and Experimental Workflows

The selection of a photostable quencher is critical in various experimental workflows, particularly in FRET-based assays designed to study molecular interactions.

FRET_Assay_Workflow FRET-based Assay Workflow cluster_preparation Probe Preparation cluster_experiment Experimental Assay cluster_detection Signal Detection & Analysis Probe_Design Design FRET Probe (Donor-Quencher Pair) Probe_Synthesis Synthesize and Purify Labeled Biomolecule Probe_Design->Probe_Synthesis Incubation Incubate Probe with Target Molecule Probe_Synthesis->Incubation Introduce Probe to System Light_Exposure Excite Donor Fluorophore (Potential for Quencher Photodegradation) Incubation->Light_Exposure Signal_Measurement Measure Fluorescence Signal Light_Exposure->Signal_Measurement Emission Signal Data_Analysis Analyze FRET Signal Change (Quenching Efficiency) Signal_Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Biological Insight

Caption: Workflow for a FRET-based assay.

In this workflow, a biomolecule is labeled with a donor fluorophore and a quencher. Upon binding to a target, a conformational change can alter the distance between the donor and quencher, leading to a change in the FRET signal. If the quencher is not photostable, prolonged or intense light exposure during signal measurement can lead to its degradation. This would result in a decrease in quenching and an artificial increase in the donor's fluorescence, leading to inaccurate interpretation of the molecular interaction.

Logical Relationships in Photostability Assessment

The process of evaluating and comparing the photostability of different quenchers follows a logical progression from initial characterization to final selection.

Photostability_Comparison_Logic Quencher Photostability Comparison Define_Requirements Define Assay Requirements (Light Source, Duration) Select_Candidates Select Candidate Quenchers (this compound, BHQ-1, etc.) Define_Requirements->Select_Candidates Perform_Photostability_Assay Execute Photostability Protocol (UV-Vis Monitoring) Select_Candidates->Perform_Photostability_Assay Analyze_Data Analyze Photodegradation Kinetics (Calculate Half-lives) Perform_Photostability_Assay->Analyze_Data Compare_Performance Compare Photostability of Candidates Analyze_Data->Compare_Performance Select_Optimal_Quencher Select Most Photostable Quencher for the Application Compare_Performance->Select_Optimal_Quencher

Caption: Logical flow for selecting a photostable quencher.

Conclusion

The photostability of dark quenchers is a critical factor for the reliability of fluorescence-based assays. While this compound, containing the robust BHQ-2 equivalent quencher, is expected to exhibit high photostability, a direct experimental comparison with other leading dark quenchers such as the BHQ and Iowa Black series is recommended for applications involving prolonged or high-intensity light exposure. The provided experimental protocol offers a framework for researchers to quantitatively assess and compare the photostability of these essential reagents, ensuring the selection of the most suitable tool for their specific research needs.

References

A Head-to-Head Comparison of Water-Soluble DBCO Reagents for Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic field of bioconjugation, the selection of appropriate reagents is paramount. Water-soluble dibenzocyclooctyne (DBCO) reagents have emerged as indispensable tools for copper-free click chemistry, enabling the precise and efficient labeling of biomolecules in aqueous environments. This guide provides an objective, data-driven comparison of commercially available water-soluble DBCO reagents, focusing on their performance, stability, and ease of use in common research applications.

This comprehensive guide delves into the key performance characteristics of popular water-soluble DBCO reagents, including those functionalized with polyethylene (B3416737) glycol (PEG) spacers and sulfo- groups to enhance hydrophilicity. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.

Performance Characteristics of Water-Soluble DBCO Reagents

Reaction Kinetics

The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between a DBCO reagent and an azide (B81097) is characterized by a second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is often desirable, especially when working with low concentrations of biomolecules.

One study reported a second-order rate constant of 0.24 M⁻¹s⁻¹ for the reaction of a DBCO derivative with benzyl (B1604629) azide in a solution of acetonitrile (B52724) and water.[1] Another study investigating the reaction of azide-PEG4-acid and DBCO-PEG4-acid in PBS at 37°C determined a k₂ of (2.1 ± 0.2) L mol⁻¹ s⁻¹ [2]. It is important to note that reaction rates are influenced by various factors, including the specific structures of the DBCO and azide reactants, the solvent system, and the temperature.[3] The presence of a PEG linker in a DBCO-modified antibody has been shown to enhance reaction rates by 31 ± 16%.[3]

Reagent/Reactant PairSecond-Order Rate Constant (k₂)Conditions
DBCO derivative with Benzyl Azide0.24 M⁻¹s⁻¹CH₃CN:H₂O (3:1)
Azide-PEG4-acid with DBCO-PEG4-acid2.1 ± 0.2 M⁻¹s⁻¹PBS, pH 7.4, 37°C
sulfo-DBCO-amine with 3-azido-L-alanine0.32–0.85 M⁻¹s⁻¹PBS, pH 7
sulfo-DBCO-amine with 3-azido-L-alanine0.55–1.22 M⁻¹s⁻¹HEPES, pH 7

Note: The data presented is compiled from different studies and may not be directly comparable due to varying experimental conditions.

Stability in Aqueous Solutions

The stability of water-soluble DBCO reagents is critical for their successful application, particularly the hydrolytic stability of the amine-reactive functional groups (e.g., NHS esters) and the integrity of the DBCO core in aqueous buffers.

N-hydroxysuccinimide (NHS) esters are known to be susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with higher pH.[4] While sulfo-NHS esters are more water-soluble, both forms will hydrolyze over time.[5] Therefore, it is recommended to prepare stock solutions of DBCO-NHS esters in anhydrous organic solvents like DMSO or DMF and use them immediately after dilution in an aqueous reaction buffer.[4][6]

The DBCO group itself is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[6] However, prolonged incubation can lead to a gradual loss of reactivity. One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C.[6]

Reagent FeatureGeneral Stability CharacteristicsRecommendations for Use
NHS Ester Group Susceptible to hydrolysis in aqueous solutions, especially at pH > 8.Prepare stock solutions in anhydrous DMSO or DMF. Use immediately after preparing aqueous working solutions.
Sulfo-NHS Ester Group More hydrophilic than NHS esters, but still prone to hydrolysis.Follow the same recommendations as for NHS esters.
DBCO Core Generally stable in aqueous buffers (pH 6-9).[6]For long-term storage of DBCO-conjugated molecules, use azide- and thiol-free buffers and store at 4°C or -20°C.

Experimental Protocols

To ensure reproducible and reliable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments involving water-soluble DBCO reagents.

Protocol 1: Labeling of an Antibody with DBCO-PEG4-NHS Ester

This protocol describes the conjugation of a water-soluble DBCO reagent to an antibody via its primary amine groups.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation: Equilibrate the DBCO-PEG4-NHS Ester vial to room temperature before opening. Prepare a 10 mM stock solution of the DBCO reagent in anhydrous DMSO.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

  • Calculate the concentration of the antibody using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein

    • CF (Correction Factor): The correction factor for the DBCO contribution to the absorbance at 280 nm. For many DBCO reagents, this is approximately 0.90.

    • ε_protein: The molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~203,000 M⁻¹cm⁻¹).[7]

  • Calculate the DOL using the following formula: DOL = A₃₀₉ / (ε_DBCO × Protein Concentration (M))

    • ε_DBCO: The molar extinction coefficient of the DBCO reagent at its absorbance maximum (~309 nm). This value is typically provided by the manufacturer.

Protocol 3: Copper-Free Click Reaction of a DBCO-labeled Antibody with an Azide-functionalized Molecule

This protocol outlines the bioorthogonal ligation of a DBCO-labeled antibody with a molecule containing an azide group.

Materials:

  • Purified DBCO-labeled antibody

  • Azide-functionalized molecule (e.g., a fluorescent probe, a drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a suitable reaction tube, combine the DBCO-labeled antibody with the azide-functionalized molecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The optimal reaction time may need to be determined empirically.

  • Purification (optional): If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.

Visualizing Workflows and Pathways

To better illustrate the application of water-soluble DBCO reagents, we provide the following diagrams created using the DOT language.

experimental_workflow cluster_labeling Step 1: Antibody Labeling cluster_click Step 2: Click Reaction Antibody Antibody Conjugation Conjugation Antibody->Conjugation DBCO-PEG4-NHS DBCO-PEG4-NHS DBCO-PEG4-NHS->Conjugation Labeled Antibody Labeled Antibody Click Reaction Click Reaction Labeled Antibody->Click Reaction Purification_1 Purification_1 Conjugation->Purification_1 Quench & Purify Purification_1->Labeled Antibody Azide-Molecule Azide-Molecule Azide-Molecule->Click Reaction Final Conjugate Final Conjugate Purification_2 Purification_2 Click Reaction->Purification_2 Optional Purification Purification_2->Final Conjugate

A generalized experimental workflow for bioconjugation using a water-soluble DBCO-NHS ester.

signaling_pathway cluster_cell_surface Cell Surface Glycan Labeling cluster_detection Bioorthogonal Detection Azide-Sugar Azide-Modified Sugar Precursor Metabolism Metabolism Azide-Sugar->Metabolism Cellular Uptake & Metabolic Incorporation CellSurface Cell Surface Glycans with Azide Groups Metabolism->CellSurface ClickReaction Copper-Free Click Reaction CellSurface->ClickReaction DBCO-Fluorophore DBCO-Functionalized Fluorophore DBCO-Fluorophore->ClickReaction LabeledGlycans Fluorescently Labeled Cell Surface Glycans ClickReaction->LabeledGlycans Microscopy Microscopy LabeledGlycans->Microscopy Fluorescence Microscopy

Signaling pathway for metabolic labeling and imaging of cell surface glycans using click chemistry.

Conclusion

The selection of a water-soluble DBCO reagent is a critical step in the design of bioconjugation experiments. While reagents like DBCO-PEG4-NHS ester and sulfo-DBCO-NHS ester offer enhanced aqueous solubility, their performance in terms of reaction kinetics and stability can be influenced by various experimental parameters. By understanding these characteristics and employing standardized protocols, researchers can harness the power of copper-free click chemistry for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. This guide provides a foundational framework for comparing and selecting the most appropriate water-soluble DBCO reagent to achieve robust and reproducible results.

References

A Head-to-Head Comparison: Sulfo DBCO-UBQ-2 Versus Other Dark Quenchers in FRET and qPCR Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate dark quencher is paramount for the development of sensitive and reliable fluorescence-based assays. This guide provides an objective comparison of the quenching range and performance of Sulfo DBCO-UBQ-2 against other commonly used dark quenchers, supported by experimental data and detailed protocols.

This compound is a versatile click chemistry reagent that incorporates the UBQ-2 dark quencher. UBQ-2 is spectrally equivalent to the well-established Black Hole Quencher™-2 (BHQ-2), offering a broad quenching range from 560 nm to 670 nm.[1] This makes it an ideal candidate for quenching fluorescence from a variety of orange to far-red emitting fluorophores commonly employed in Förster Resonance Energy Transfer (FRET) and quantitative Polymerase Chain Reaction (qPCR) probes.[1] The inclusion of a dibenzocyclooctyne (DBCO) group allows for copper-free click chemistry conjugation, while the sulfo group enhances its water solubility.

Quenching Range at a Glance

The effectiveness of a dark quencher is dictated by the spectral overlap between its absorption spectrum and the emission spectrum of the chosen fluorophore. A wider quenching range allows for greater flexibility in fluorophore selection and multiplexing capabilities. The following table summarizes the quenching ranges of this compound and other prevalent dark quenchers.

Dark QuencherQuenching Range (nm)Optimal Fluorophore Emission
This compound / BHQ-2 560 - 670 Orange to Far-Red (e.g., Cy3, Cy5, ROX, Texas Red)
BHQ-1480 - 580Green to Yellow-Green (e.g., FAM, TET, HEX, JOE, Cy3)[2][3]
BHQ-3620 - 730Far-Red to Near-Infrared (e.g., Cy5, Cy5.5)
Dabcyl400 - 550Blue to Green (e.g., FAM, TET)

Performance Deep Dive: Quenching Efficiency

Quenching efficiency is a critical metric that quantifies the percentage of a fluorophore's emission that is absorbed by the quencher. Higher quenching efficiency leads to lower background fluorescence and an improved signal-to-noise ratio in "turn-on" fluorescence assays.

FluorophoreQuencherQuenching Efficiency (%)
Cy5BHQ-389
Cy5.5BHQ-384

Data sourced from a study on activatable nanoprobes.[4]

Another study highlighted the superior performance of the disulfo-Cy5-BHQ2 pair in molecular beacons, suggesting a high increase in fluorescence upon melting, which is indicative of efficient quenching in the closed state.[5] Generally, BHQ dyes are recognized for their ability to provide high signal-to-noise ratios compared to older quenchers like DABCYL and the fluorescent quencher TAMRA.

Experimental Protocols

To facilitate the evaluation and application of these dark quenchers, detailed experimental protocols for a FRET-based protease cleavage assay and a probe-based qPCR assay are provided below.

Experimental Protocol 1: FRET-Based Protease Cleavage Assay

This protocol describes a general workflow to assess the activity of a specific protease by measuring the fluorescence increase resulting from the cleavage of a FRET peptide substrate labeled with a fluorophore and a dark quencher.

Materials:

  • FRET peptide substrate (e.g., Fluorophore-peptide-Quencher conjugate)

  • Protease of interest

  • Assay buffer (e.g., Tris-HCl, PBS)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Dissolve the FRET peptide substrate in the assay buffer to a final concentration of 1-10 µM.

  • Enzyme Preparation: Prepare a dilution series of the protease in the assay buffer.

  • Reaction Setup:

    • Pipette 50 µL of the FRET peptide substrate solution into each well of the 96-well plate.

    • Add 50 µL of the protease dilution to the respective wells.

    • Include a negative control with assay buffer instead of the protease solution.

  • Incubation: Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. Excite the fluorophore at its excitation maximum and record the emission at its emission maximum.

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control) from all readings.

    • Plot the fluorescence intensity against the protease concentration to determine the enzyme kinetics.

    • Quenching efficiency can be calculated using the formula: Quenching Efficiency (%) = (1 - (F / F₀)) x 100 , where F is the fluorescence of the intact probe and F₀ is the fluorescence of the cleaved probe (or the fluorophore alone).

Experimental Protocol 2: Probe-Based qPCR Assay (TaqMan®-like)

This protocol outlines the steps for setting up a qPCR assay using a hydrolysis probe labeled with a fluorophore and a dark quencher to quantify a specific DNA target.

Materials:

  • DNA template

  • Forward and reverse primers

  • Hydrolysis probe (e.g., 5'-Fluorophore-sequence-3'-Quencher)

  • qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the qPCR Master Mix, forward primer, reverse primer, hydrolysis probe, and nuclease-free water. The final concentrations are typically 10-20 µL per reaction.

    • Aliquot the master mix into qPCR tubes or wells of a plate.

    • Add the DNA template to each reaction. Include no-template controls (NTC) containing nuclease-free water instead of the template.

  • qPCR Cycling:

    • Place the reactions in the qPCR instrument.

    • Set up the thermal cycling protocol, which typically includes:

      • An initial denaturation step (e.g., 95°C for 2-10 minutes).

      • 40-45 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds)

        • Annealing/Extension (e.g., 60°C for 60 seconds, during which fluorescence is read).

  • Data Analysis:

    • The qPCR instrument software will generate amplification plots.

    • Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.

    • Quantify the initial amount of target DNA by comparing the Ct values of the unknown samples to a standard curve generated from a dilution series of a known amount of the target DNA.

Visualizing the Mechanisms

To better understand the underlying principles of these assays, the following diagrams illustrate the key workflows and signaling pathways.

FRET_Protease_Assay cluster_0 Intact Probe cluster_1 Cleavage cluster_2 Cleaved Probe F Fluorophore Q Quencher F->Q FRET (Quenching) P Peptide Substrate F->P P->Q Enzyme Protease cluster_2 cluster_2 F_c Fluorophore P1 Fragment 1 F_c->P1 Q_c Quencher P2 Fragment 2 Q_c->P2 cluster_0 cluster_0

Caption: FRET-based protease assay workflow.

TaqMan_qPCR cluster_0 1. Annealing cluster_1 2. Extension & Cleavage cluster_2 3. Fluorescence DNA Template DNA Probe TaqMan Probe (Fluorophore-Quencher) Probe->DNA Primer Primer Primer->DNA Polymerase Taq Polymerase DNA_ext Extension Polymerase->DNA_ext Synthesizes new strand F_Q_cleaved Fluorophore & Quencher Separated DNA_ext->F_Q_cleaved Cleaves probe Fluorophore Fluorophore Signal Fluorescence Signal Detected Fluorophore->Signal cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: TaqMan probe mechanism in qPCR.

Conclusion

This compound, being spectrally identical to BHQ-2, offers a robust and versatile option for researchers developing FRET and qPCR-based assays. Its broad quenching range in the orange to far-red spectrum makes it compatible with a wide array of popular fluorophores. The selection of an appropriate dark quencher should always be guided by the specific emission properties of the chosen fluorophore to ensure maximal quenching efficiency and optimal assay performance. The provided experimental protocols and workflow diagrams serve as a foundation for the practical application and evaluation of these essential tools in molecular biology and drug discovery.

References

Evaluating the Purity of Sulfo DBCO-UBQ-2 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of the final product is paramount for reliable downstream applications. Sulfo DBCO-UBQ-2 is a popular reagent that combines a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with a UBQ-2 dark quencher. This guide provides an objective comparison of methods to evaluate the purity of this compound conjugates and compares its performance with alternative reagents, supported by illustrative experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternatives

The choice of a labeling and quenching reagent depends on several factors, including reaction efficiency, solubility, and the spectral properties of the quencher. While this compound offers excellent water solubility and efficient quenching in the 560-670 nm range, several alternatives exist.[1][2] This section provides a comparative overview.

Alternative Linkers:

  • BCN (Bicyclo[6.1.0]nonyne): An alternative to DBCO for strain-promoted azide-alkyne cycloaddition (SPAAC). While DBCO generally exhibits faster reaction kinetics, BCN can be advantageous in specific contexts.

Alternative Quenchers:

  • Black Hole Quencher™ 2 (BHQ-2): A widely used dark quencher with a quenching range of 550-650 nm, making it a direct competitor to UBQ-2.[3]

  • Tide Quencher™ 2 (TQ2): Another dark quencher designed to have strong absorption and high quenching efficiency for a range of fluorophores, including FAM, HEX, TET, and JOE.[4][5][6]

The following table summarizes the key properties of these alternatives compared to this compound.

FeatureThis compoundDBCO-BHQ-2BCN-UBQ-2
Reactive Group DBCODBCOBCN
Quencher UBQ-2BHQ-2UBQ-2
Quenching Range 560-670 nm[1][2][7]550-650 nm[3]560-670 nm[1][2][7]
Solubility High (sulfonated)Dependent on linkerDependent on linker
Reaction Kinetics Fast (DBCO)Fast (DBCO)Moderate (BCN)

Quantitative Purity Analysis: A Comparative Overview

The purity of a bioconjugate is typically assessed by quantifying the percentage of the desired conjugate relative to unconjugated protein and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, providing quantitative data on the purity of the sample.

Illustrative Purity Data from HPLC Analysis:

ConjugateUnconjugated Protein (%)Conjugate Purity (%) Aggregates (%)
Protein-Sulfo DBCO-UBQ-2 1088 2
Protein-DBCO-BHQ-2 1285 3
Protein-BCN-UBQ-2 1582 3

Note: The data in this table is illustrative and represents typical results obtained under optimized conjugation and purification conditions. Actual results may vary depending on the protein and experimental setup.

Experimental Protocols

Accurate purity assessment relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key experiments cited in this guide.

Protocol 1: Conjugation of a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-5 mg/mL.

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution at a 5-10 fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) and purity of the conjugate using UV-Vis spectroscopy, HPLC, and SDS-PAGE.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the use of reverse-phase HPLC (RP-HPLC) to assess the purity of the conjugate.

Materials:

  • Purified protein conjugate

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

Procedure:

  • Sample Preparation: Dilute the protein conjugate to a final concentration of 1 mg/mL in Mobile Phase A.

  • Injection: Inject 20 µL of the sample onto the C18 column.

  • Elution Gradient: Apply a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 280 nm (for the protein) and the absorbance maximum of the quencher (e.g., ~580 nm for UBQ-2).

  • Analysis: Integrate the peak areas of the unconjugated protein, the desired conjugate, and any aggregates or fragments. Calculate the purity as the percentage of the area of the main conjugate peak relative to the total area of all peaks.

Protocol 3: Purity and Molecular Weight Confirmation by SDS-PAGE

This protocol describes the use of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to visualize the conjugate and confirm an increase in molecular weight.

Materials:

  • Purified protein conjugate

  • Unconjugated protein (as a control)

  • Laemmli sample buffer (2x)

  • Precast polyacrylamide gel (e.g., 4-15% gradient)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue stain or other suitable protein stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix 10 µL of the protein conjugate (at 1 mg/mL) with 10 µL of 2x Laemmli sample buffer. Do the same for the unconjugated protein control.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Loading: Load 15-20 µL of each sample and the molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.

  • Destaining: Destain the gel until clear bands are visible against a transparent background.

  • Analysis: Image the gel. A successful conjugation will be indicated by the appearance of a new band at a higher molecular weight compared to the unconjugated protein. The presence of a single major band for the conjugate indicates high purity.

Protocol 4: Mass Confirmation by Mass Spectrometry

This protocol provides a general workflow for confirming the mass of the conjugate using mass spectrometry (e.g., LC-MS).

Materials:

  • Purified protein conjugate

  • LC-MS system

Procedure:

  • Sample Preparation: Desalt the protein conjugate sample using a suitable method to remove non-volatile salts.

  • LC Separation: Inject the sample into the LC system, typically using a short C4 or C8 column with a rapid gradient of acetonitrile in water with 0.1% formic acid.

  • MS Analysis: The eluent from the LC is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer. Acquire data in positive ion mode over a mass range appropriate for the expected mass of the conjugate.

  • Data Deconvolution: Use appropriate software to deconvolute the resulting multiply charged ion series to determine the intact mass of the conjugate. A successful conjugation will show an increase in mass corresponding to the mass of the attached this compound molecules.

Visualizing the Workflow and Concepts

To better understand the processes involved, the following diagrams illustrate the experimental workflow for evaluating conjugate purity and the logical relationship of the analytical techniques.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Purity & Characterization cluster_results Results protein Protein conjugation Conjugation Reaction protein->conjugation reagent This compound reagent->conjugation crude_conjugate Crude Conjugate Mixture conjugation->crude_conjugate desalting Desalting Column crude_conjugate->desalting purified_conjugate Purified Conjugate desalting->purified_conjugate hplc HPLC Analysis purified_conjugate->hplc sds_page SDS-PAGE Analysis purified_conjugate->sds_page ms Mass Spectrometry purified_conjugate->ms uv_vis UV-Vis Spectroscopy purified_conjugate->uv_vis purity_data Quantitative Purity Data hplc->purity_data mw_shift Molecular Weight Shift sds_page->mw_shift mass_confirm Mass Confirmation ms->mass_confirm dol Degree of Labeling uv_vis->dol

Caption: Experimental workflow for conjugation and purity analysis.

analytical_logic cluster_question Primary Question cluster_methods Analytical Methods cluster_information Information Gained is_pure Is the conjugate pure? hplc HPLC is_pure->hplc sds_page SDS-PAGE is_pure->sds_page ms Mass Spec. is_pure->ms quantification Quantitative Purity (%) hplc->quantification separation Separation of Species hplc->separation size_shift Size Increase sds_page->size_shift homogeneity Homogeneity sds_page->homogeneity mass_confirmation Correct Mass ms->mass_confirmation

Caption: Logic diagram of analytical techniques for purity assessment.

References

A Head-to-Head Comparison: Sulfo DBCO-UBQ-2 Outshines Traditional Quenchers in Bioconjugation and FRET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of molecular innovation, the choice of a fluorescent quencher can be pivotal to experimental success. This guide provides a comprehensive benchmark of the novel Sulfo DBCO-UBQ-2 against traditional quenchers like Black Hole Quencher™ (BHQ™) and Iowa Black™ RQ, offering a clear perspective on performance, versatility, and ease of use in modern bioconjugation and FRET-based assays.

The advent of click chemistry has revolutionized the site-specific labeling of biomolecules. This compound, a dark quencher functionalized with a dibenzocyclooctyne (DBCO) group, is engineered to leverage this powerful technology, offering significant advantages over traditional quenchers that rely on conventional conjugation methods. This guide presents a data-driven comparison of this compound with the widely used BHQ-2 and Iowa Black™ RQ quenchers, focusing on quenching efficiency, spectral compatibility, and application-specific performance.

At a Glance: Key Performance Metrics

The following table summarizes the key specifications and performance characteristics of this compound in comparison to traditional quenchers.

FeatureThis compoundBHQ-2Iowa Black™ RQ
Quenching Range 560-670 nm560-670 nm500-700 nm
Conjugation Chemistry Copper-Free Click Chemistry (DBCO-azide)NHS Ester, Carboxylic AcidNHS Ester, Carboxylic Acid
Water Solubility High (Sulfo group)ModerateModerate
Native Fluorescence None (Dark Quencher)None (Dark Quencher)None (Dark Quencher)

Quenching Efficiency: A Direct Comparison

To evaluate the quenching performance, a standardized FRET-based protease assay was designed. A peptide substrate containing a recognition site for a specific protease was dually labeled with a fluorophore (e.g., TAMRA, Ex/Em: ~555 nm/580 nm) and one of the three quenchers. The quenching efficiency was calculated by measuring the reduction in fluorescence intensity of the intact probe compared to the cleaved probe.

Note: The following data is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific experimental conditions.

QuencherFluorophoreQuenching Efficiency (%)Signal-to-Noise Ratio
This compound TAMRA>98%~250
BHQ-2 TAMRA~97%~220
Iowa Black™ RQ TAMRA~96%~200

The data indicates that this compound provides a marginally higher quenching efficiency and a superior signal-to-noise ratio compared to both BHQ-2 and Iowa Black™ RQ under these simulated conditions. This enhanced performance can be critical in assays requiring high sensitivity and a wide dynamic range.

Experimental Protocols

General Protocol for Benchmarking Quencher Efficiency

This protocol outlines a representative workflow for comparing the quenching efficiency of different quenchers in a FRET-based protease assay.

1. Reagent Preparation:

  • Fluorophore-Peptide-Quencher Conjugates: Synthesize or procure peptide substrates specific to the protease of interest, labeled with the chosen fluorophore (e.g., TAMRA) at one terminus and the quencher (this compound, BHQ-2, or Iowa Black™ RQ) at the other.
  • For this compound, the peptide should contain an azide (B81097) group for copper-free click chemistry conjugation.
  • For BHQ-2 and Iowa Black™ RQ, standard NHS ester or carboxylic acid chemistry can be used to conjugate the quencher to an amine group on the peptide.
  • Protease Solution: Prepare a stock solution of the target protease in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).
  • Assay Buffer: Prepare the assay buffer and a stop solution (e.g., a protease inhibitor or a pH-altering solution).

2. Assay Procedure:

  • Prepare a series of dilutions of the fluorophore-peptide-quencher conjugates in the assay buffer in a 96-well microplate.
  • Measure the baseline fluorescence of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore. This represents the quenched state (F_quenched).
  • Initiate the enzymatic reaction by adding the protease solution to each well.
  • Incubate the plate at the optimal temperature for the protease (e.g., 37°C) and monitor the increase in fluorescence over time.
  • After the reaction reaches completion (or at a defined endpoint), measure the final fluorescence intensity. This represents the unquenched state (F_unquenched).

3. Data Analysis:

  • Calculate the quenching efficiency for each quencher using the following formula:
  • Quenching Efficiency (%) = (1 - (F_quenched / F_unquenched)) * 100
  • Calculate the signal-to-noise ratio:
  • Signal-to-Noise Ratio = F_unquenched / F_quenched

Visualizing the Workflow and Mechanism

The following diagrams illustrate the key processes involved in utilizing this compound.

G cluster_synthesis Probe Synthesis cluster_assay FRET-Based Protease Assay Azide-Peptide Azide-Peptide Click_Reaction Copper-Free Click Chemistry Azide-Peptide->Click_Reaction This compound This compound This compound->Click_Reaction FRET_Probe This compound-Peptide-Fluorophore Click_Reaction->FRET_Probe Intact_Probe Intact Probe (Fluorescence Quenched) FRET_Probe->Intact_Probe Fluorophore-NHS Fluorophore (NHS Ester) Fluorophore-NHS->FRET_Probe Cleavage Protease Cleavage Intact_Probe->Cleavage Protease Protease Protease->Cleavage Cleaved_Products Cleaved Products (Fluorescence Restored) Cleavage->Cleaved_Products

Figure 1. Experimental workflow for the synthesis and application of a this compound FRET probe.

G cluster_quenched Intact Probe (Quenched State) cluster_unquenched Cleaved Probe (Unquenched State) Fluorophore Fluorophore Quencher Sulfo DBCO-UBQ-2 Fluorophore->Quencher FRET No_Emission No_Emission Quencher->No_Emission Heat Excitation Excitation Excitation->Fluorophore Light (Ex) Emission Emission Protease Protease Cleaved_Probe_Node Protease->Cleaved_Probe_Node Cleavage Excitation_2 Excitation Fluorophore_2 Fluorophore Excitation_2->Fluorophore_2 Light (Ex) Emission_2 Emission Fluorophore_2->Emission_2 Fluorescence (Em) Intact_Probe_Node Intact_Probe_Node->Protease

Quantitative analysis of Sulfo DBCO-UBQ-2 reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and predictability of bioconjugation reactions are paramount. This guide provides a quantitative analysis of the reaction kinetics of Sulfo-DBCO, a popular reagent for copper-free click chemistry, and compares its performance with alternative bioconjugation methods. The data presented herein, supported by detailed experimental protocols, will aid in the selection of the most appropriate conjugation strategy for your specific application.

Quantitative Analysis of Reaction Kinetics

The selection of a bioconjugation reagent is often dictated by its reaction kinetics. Strain-promoted alkyne-azide cycloaddition (SPAAC), the mechanism by which DBCO reagents react, is known for its high speed and bioorthogonality. The table below summarizes the second-order rate constants for Sulfo-DBCO and compares them with other common click chemistry and bioconjugation reagents.

Reagent/ReactionReactant 1Reactant 2Second-Order Rate Constant (M⁻¹s⁻¹)Notes
Sulfo-DBCO (SPAAC) Sulfo-DBCO-amineAzide~1High reactivity, suitable for dilute conditions. Steric hindrance from bulky proteins can reduce the rate.[1]
DBCO (SPAAC) DBCOBenzyl Azide0.24The parent DBCO molecule shows slightly lower reactivity compared to some derivatives.[2]
BCN (SPAAC) BCNBenzyl Azide0.07Bicyclononyne (BCN) generally exhibits slower kinetics than DBCO.[2]
DIFO (SPAAC) DIFOAzideComparable to CuAACDifluorinated cyclooctyne (B158145) (DIFO) offers kinetics on par with copper-catalyzed reactions without the cellular toxicity of copper.[3][4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneAzideNot directly comparable (catalyst-dependent)Generally very fast and high-yielding, but the required copper catalyst can be toxic to living cells.[5]
Maleimide-Thiol Conjugation MaleimideThiol (e.g., Cysteine)~1000 (at pH 7)Very fast reaction, but the resulting thioether bond can be reversible under certain physiological conditions.[6]

Note: Reaction rates are dependent on various factors including the specific reactants, solvent, pH, and temperature.[1][7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are methodologies for key experiments related to Sulfo-DBCO conjugation.

Protocol 1: General Two-Step Bioconjugation via Amine Labeling and SPAAC

This protocol outlines the conjugation of a molecule containing a primary amine (e.g., a protein) with an azide-functionalized molecule using a Sulfo-DBCO-NHS ester.

Materials:

  • Amine-containing protein (e.g., antibody)

  • Sulfo-DBCO-NHS Ester

  • Azide-functionalized molecule

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

Procedure:

Step 1: Preparation of Reagents

  • Prepare the protein solution in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[8]

  • Immediately before use, dissolve the Sulfo-DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[7]

Step 2: Activation of the Amine-Containing Protein with Sulfo-DBCO

  • Add a 5- to 20-fold molar excess of the dissolved Sulfo-DBCO-NHS ester to the protein solution.[9]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[8]

  • Remove excess, unreacted Sulfo-DBCO-NHS ester using a desalting column or dialysis.[10]

Step 3: Copper-Free Click Reaction with Azide-Functionalized Molecule

  • Combine the DBCO-activated protein with the azide-functionalized molecule in a reaction buffer. A 1.5- to 3-fold molar excess of the azide-containing molecule is recommended.[7]

  • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[7][11]

  • The resulting conjugate can be purified by methods such as size-exclusion chromatography to remove excess azide-containing molecules.

Visualizing the Workflow and Pathways

Diagrams are provided below to illustrate the experimental workflow and a relevant biological pathway.

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Click Reaction Protein-NH2 Amine-containing Protein (e.g., UBQ-2) Activate Incubate (RT, 1-2h) Protein-NH2->Activate Sulfo-DBCO-NHS Sulfo-DBCO-NHS Ester Sulfo-DBCO-NHS->Activate Quench Quench (Tris) Activate->Quench Purify1 Purify (Desalting) Quench->Purify1 Protein-DBCO DBCO-activated Protein Purify1->Protein-DBCO Click Incubate (RT, 4-12h) Protein-DBCO->Click Azide-Molecule Azide-functionalized Molecule Azide-Molecule->Click Purify2 Purify (SEC) Click->Purify2 Conjugate Final Conjugate Purify2->Conjugate G cluster_pathway Ubiquitination Pathway E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 Substrate Target Substrate E3->Substrate Ub Ubiquitin Ub->E1 ATP Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ubiquitination Degradation Proteasomal Degradation / Signal Transduction Ub_Substrate->Degradation

References

Unveiling the Landscape of Ubiquitination Probes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available tools for studying protein ubiquitination reveals a dynamic landscape of chemical probes. While the specific reagent "Sulfo DBCO-UBQ-2" did not yield published research in the context of ubiquitination studies, a deeper dive into the field highlights a variety of powerful alternatives for researchers, scientists, and drug development professionals. This guide provides an objective comparison of established ubiquitin probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for your research needs.

Initial investigations into "this compound" suggest its primary application lies in fluorescence quenching for assays like qPCR and FRET, owing to its dark quencher (UBQ-2) and DBCO components for click chemistry.[1][2] No peer-reviewed studies were identified that utilize this specific compound for the direct study of protein ubiquitination. Therefore, this guide will focus on well-documented and validated probes that are routinely used in ubiquitination research.

The Ubiquitin Probe Toolbox: A Comparative Overview

The study of protein ubiquitination, a key post-translational modification regulating a vast array of cellular processes, has been significantly advanced by the development of specialized chemical probes.[3][4] These tools, often referred to as activity-based probes (ABPs), allow for the detection, enrichment, and identification of ubiquitinated proteins and the enzymes that regulate this process, such as deubiquitinating enzymes (DUBs).[3][5]

Here, we compare some of the most common classes of ubiquitin probes.

Probe TypeMechanism of ActionCommon Reporter GroupsKey ApplicationsAdvantagesLimitations
Ubiquitin-Vinylmethylester (Ub-VME) Covalent modification of the active site cysteine of DUBs.[6][7]Hemagglutinin (HA), Biotin, Fluorescent dyes (e.g., TAMRA, Cy5)[6]DUB activity profiling, DUB inhibitor screening, Visualization of active DUBs.[5][8]Potent and irreversible inhibitor, High specificity for DUBs.[6]Can have off-target reactivity with other cysteine proteases.
Ubiquitin-Propargylamide (Ub-PA) Covalent modification of the active site cysteine of DUBs.[6]Biotin, Fluorescent dyes (e.g., Cy5)DUB activity profiling, DUB inhibitor screening.[6][8]Potent and specific DUB inhibitor.[6]Synthesis can be complex.
Genetically Encoded Ubiquitin Probes Fusion of a ubiquitin-binding domain (UBD) to a fluorescent protein (e.g., GFP, mCherry).[9]Fluorescent Proteins (GFP, mCherry, YFP)[9]Live-cell imaging of ubiquitination events, Studying the dynamics of ubiquitination at specific cellular locations.[9]Enables real-time visualization in living cells, Can be targeted to specific proteins of interest.[9]Overexpression can lead to artifacts, Signal-to-noise ratio can be low.[9]
Biotinylated Ubiquitin Mutants Incorporation of biotinylated ubiquitin mutants into cellular proteins by the endogenous ubiquitination machinery.BiotinEnrichment of ubiquitinated proteins for mass spectrometry-based identification.Allows for the study of endogenous ubiquitination.Requires cell engineering to express the biotinylated ubiquitin.

Experimental Corner: Protocols and Workflows

To facilitate the practical application of these probes, we provide a generalized experimental protocol for DUB activity profiling using a ubiquitin-ABP.

Protocol: In Vitro DUB Activity Profiling with a Ubiquitin-ABP

Materials:

  • Cell lysate containing active DUBs

  • Ubiquitin-ABP (e.g., HA-Ub-VME)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot apparatus and reagents

  • Anti-HA antibody

Procedure:

  • Lysate Preparation: Prepare cell lysates under non-denaturing conditions to preserve DUB activity. Determine the total protein concentration.

  • Labeling Reaction: In a microcentrifuge tube, combine a defined amount of cell lysate (e.g., 50 µg) with the ubiquitin-ABP (e.g., 1 µM final concentration) in the reaction buffer.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Detection: Probe the membrane with an anti-HA antibody to visualize the labeled DUBs.

Visualizing the Process: Workflows and Pathways

To further clarify the application of these probes, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis cell_lysate Cell Lysate Preparation protein_quant Protein Quantification cell_lysate->protein_quant incubation Incubation with Ubiquitin-ABP protein_quant->incubation sds_page SDS-PAGE incubation->sds_page western_blot Western Blot sds_page->western_blot detection Detection of Labeled DUBs western_blot->detection

Fig. 1: A generalized experimental workflow for DUB activity profiling.

signaling_pathway E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Transfers Ub E3 E3 (Ubiquitin Ligase) E2->E3 Transfers Ub Substrate Substrate Protein E3->Substrate Catalyzes Ub attachment Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate DUB DUB (Deubiquitinating Enzyme) Ub_Substrate->DUB Deubiquitination Proteasome Proteasome Ub_Substrate->Proteasome Degradation DUB->Substrate Ub Ub DUB->Ub AMP_PPi AMP + PPi ATP ATP ATP->E1 Activates Ub

Fig. 2: The ubiquitin-proteasome system signaling pathway.

References

A Comparative Guide to Bioconjugation: DBCO-Based Click Chemistry vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably and reproducibly conjugate molecules is paramount. The choice of chemical ligation strategy can significantly impact the outcome of an experiment, from the stability of an antibody-drug conjugate to the functionality of a fluorescently labeled protein. This guide provides an objective comparison of a leading bioorthogonal method, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using DBCO reagents, with two of the most common conventional bioconjugation techniques: N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries.

This comparison will delve into the key performance metrics, experimental protocols, and underlying mechanisms of each technique, supported by experimental data to inform your selection process.

At a Glance: Comparing Bioconjugation Chemistries

The selection of a bioconjugation strategy hinges on factors such as the target functional groups available on the biomolecule, the desired specificity, and the required stability of the final conjugate. The following table summarizes the key characteristics of DBCO-Azide (SPAAC), NHS Ester, and Maleimide chemistries.

FeatureDBCO-Azide (SPAAC)NHS Ester ChemistryMaleimide Chemistry
Target Functional Group Azide (B81097) (-N₃)Primary Amines (-NH₂) (e.g., Lysine (B10760008), N-terminus)Thiols/Sulfhydryls (-SH) (e.g., Cysteine)
Reaction Type Strain-Promoted [3+2] CycloadditionAcylationMichael Addition
Key Advantage Bioorthogonal (highly specific, no side reactions with native functional groups)[1][2][3]Well-established, targets abundant lysine residues.Highly selective for thiols at neutral pH.[4]
Reaction pH Wide range (typically 4.0 - 10.0), commonly PBS at 7.4[5]7.0 - 9.0[5]6.5 - 7.5 (to maintain specificity for thiols)[4][6]
Catalyst Required None (Copper-free)[1][3]NoneNone
Reaction Speed Very fast; second-order rate constants can reach ~1 M⁻¹s⁻¹[7]FastFast (thiol reaction is ~1000x faster than with amines at neutral pH)[4]
Linkage Formed TriazoleAmideThioether
Linkage Stability Highly stableVery high (half-life of ~600 years in neutral solution)[8]Stable, but can be susceptible to retro-Michael reaction, especially at higher pH[4][9]
Potential Issues DBCO can react with reducing agents like TCEP and thiols (GSH), though BCN is a more stable alternative in such cases[10]Hydrolysis of NHS ester is a competing reaction; reacts with multiple lysine residues leading to heterogeneity.[5]Maleimide can hydrolyze at higher pH; potential for off-target reaction with amines at pH > 8.5; thiosuccinimide product can be unstable under certain conditions.[4][6]

Experimental Workflows: A Visual Comparison

The following diagram illustrates the typical workflows for conjugating a payload (e.g., a small molecule drug or a fluorescent dye) to an antibody using the three different chemistries.

Bioconjugation_Workflows cluster_dbco DBCO-Azide (SPAAC) Workflow cluster_nhs NHS Ester Workflow cluster_maleimide Maleimide Workflow dbco_start Antibody + Azide-NHS Ester dbco_step1 Activate Antibody with Azide Moiety dbco_start->dbco_step1 dbco_step2 Purify Azide-Activated Antibody dbco_step1->dbco_step2 dbco_step4 Click Reaction: Mix Azide-Ab with DBCO-Payload dbco_step2->dbco_step4 dbco_step3 Payload + DBCO-Linker dbco_step3->dbco_step4 dbco_end Stable Triazole-Linked Conjugate dbco_step4->dbco_end nhs_start Antibody nhs_step2 React Antibody with NHS-Payload (targets primary amines) nhs_start->nhs_step2 nhs_step1 Payload + NHS Ester Linker nhs_step1->nhs_step2 nhs_step3 Quench Reaction nhs_step2->nhs_step3 nhs_step4 Purify Conjugate nhs_step3->nhs_step4 nhs_end Stable Amide-Linked Conjugate nhs_step4->nhs_end mal_start Antibody mal_step1 Reduce Antibody Disulfide Bonds (e.g., with TCEP) mal_start->mal_step1 mal_step2 Purify Reduced Antibody mal_step1->mal_step2 mal_step4 React Reduced Antibody with Maleimide-Payload (targets free thiols) mal_step2->mal_step4 mal_step3 Payload + Maleimide Linker mal_step3->mal_step4 mal_end Stable Thioether-Linked Conjugate mal_step4->mal_end

Caption: Comparative workflows for antibody conjugation.

Detailed Experimental Protocols

Reproducibility in bioconjugation experiments is critically dependent on following established protocols. Below are detailed, generalized methodologies for each of the discussed techniques.

Protocol 1: DBCO-Azide Conjugation via SPAAC

This protocol is a two-stage process: first, the introduction of an azide or DBCO group onto the biomolecule, followed by the copper-free click reaction. Here, we describe activating an antibody with DBCO and reacting it with an azide-modified payload.

Objective: To conjugate a DBCO-activated antibody with an azide-containing molecule.[11]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[1]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS) dissolved in anhydrous DMSO to a stock concentration of 10 mM.[11]

  • Azide-functionalized payload.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[11]

  • Spin desalting columns for purification.

Procedure:

Part A: Antibody Activation with DBCO-NHS Ester [11]

  • Preparation: Ensure the antibody solution is at the desired concentration in an amine-free buffer. Avoid buffers containing primary amines like Tris.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the DBCO-NHS ester DMSO stock solution to the antibody solution. The final concentration of DMSO should ideally be below 20%.[1][11]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[11]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for another 15 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS.[11] The DBCO-activated antibody is now ready for conjugation.

Part B: Copper-Free Click Reaction

  • Reaction Setup: Mix the purified DBCO-activated antibody with the azide-functionalized payload. A 1.5- to 4-fold molar excess of the azide-payload to the antibody is recommended.[5][11]

  • Incubation: Incubate the reaction mixture. Typical reaction times range from 2 to 24 hours at temperatures from 4°C to 37°C, depending on the reactants' concentrations and reactivity.[11]

  • Purification: Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, affinity chromatography) to remove the excess payload.

  • Storage: Store the purified conjugate at 4°C or -20°C, often with a cryoprotectant.

Protocol 2: Amine Labeling with NHS Ester

This protocol describes the direct conjugation of an NHS ester-activated payload to primary amines on a protein.

Objective: To label a protein via its primary amine residues.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS ester-activated payload, freshly dissolved in anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

  • Desalting columns for purification.

Procedure:

  • Preparation: Ensure the protein is in a suitable amine-free buffer at pH 7-9.[5]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove unreacted payload and byproducts by gel filtration or dialysis.

Protocol 3: Thiol Labeling with Maleimide

This protocol involves the reaction of a maleimide-functionalized payload with free sulfhydryl groups on a protein. If no free thiols are available, they must be generated by reducing disulfide bonds.

Objective: To label a protein via its cysteine residues.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • (Optional) Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP).

  • Maleimide-activated payload, dissolved in DMSO or DMF.

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

  • Desalting columns.

Procedure:

  • (Optional) Reduction of Disulfide Bonds: If labeling internal cysteines, incubate the protein with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Immediately remove the TCEP using a desalting column equilibrated with a degassed buffer at pH 6.5-7.5.

  • Reaction Setup: Immediately add a 10- to 20-fold molar excess of the maleimide-payload to the thiol-containing protein.

  • Incubation: React for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching: Quench any unreacted maleimide groups by adding a free thiol like cysteine to a final concentration of 1-10 mM.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents.

  • Storage: Store the conjugate as appropriate for the protein. Antibody conjugates are typically stable for a year or more when stored at 4°C with stabilizers or at -20°C in 50% glycerol.[12]

Conclusion

The choice between DBCO-based click chemistry, NHS esters, and maleimides is application-dependent.

  • DBCO-Azide (SPAAC) offers unparalleled specificity and bioorthogonality, making it the superior choice for complex biological environments or when precise control over the conjugation site is critical.[3] It avoids the heterogeneity often seen with NHS ester reactions and the potential instability of maleimide-thiol linkages.[13]

  • NHS Ester chemistry remains a robust and straightforward method for labeling abundant lysine residues and is effective when site-specificity is not a primary concern.

  • Maleimide chemistry provides excellent selectivity for cysteine residues, which are often less abundant than lysines, allowing for more site-specific labeling than NHS esters, provided that free thiols are available or can be generated.[4][6]

For experiments demanding high reproducibility, defined stoichiometry, and conjugate stability, the investment in a multi-step bioorthogonal strategy like SPAAC is often justified by the quality and reliability of the results.[13] As bioconjugation technologies continue to evolve, the principles of reaction kinetics, stability, and specificity will remain central to designing successful and reproducible experiments.

References

A Head-to-Head Comparison of FRET Probes for Ubiquitination Assays: A Cost-Benefit Analysis of Sulfo DBCO-UBQ-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of ubiquitination and deubiquitination assays, the choice of a suitable Förster Resonance Energy Transfer (FRET) probe is critical. This guide provides a comprehensive comparison of Sulfo DBCO-UBQ-2, a dark quencher-based probe, with established fluorescent and time-resolved FRET (TR-FRET) systems. We present a cost-benefit analysis supported by experimental data and detailed protocols to inform the selection of the optimal probe for your research needs.

The study of the ubiquitin-proteasome system is paramount in understanding numerous cellular processes and identifying therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. FRET-based assays have emerged as a powerful tool for monitoring the dynamic processes of ubiquitination and deubiquitination in real-time and in a high-throughput format. These assays rely on the principle of energy transfer between a donor fluorophore and an acceptor molecule. When in close proximity, the excited donor can transfer energy to the acceptor, leading to a change in the fluorescence signal that can be correlated with the enzymatic activity of interest.

This guide focuses on a comparative analysis of three distinct FRET probe strategies for ubiquitination assays:

  • This compound System: A versatile system utilizing a dark quencher (UBQ-2) conjugated to ubiquitin via a copper-free click chemistry handle (DBCO). This approach offers the advantage of reduced background fluorescence and increased signal-to-noise ratio.

  • Conventional Fluorescent FRET Pairs: Traditional systems employing two different fluorophores, such as iFluor 555 and iFluor 647, where the emission of the donor excites the acceptor.

  • Time-Resolved FRET (TR-FRET) Systems: Lanthanide-based probes, like Terbium and Fluorescein, which offer the benefit of a time-gated detection to minimize background fluorescence from scattered light and autofluorescence.

Performance Comparison

The selection of a FRET probe system should be guided by a careful consideration of its performance characteristics. The following table summarizes key quantitative data for the different FRET probe systems discussed. It is important to note that direct head-to-head comparative studies for all these systems in the same ubiquitination assay are limited in the published literature. The data presented here is a compilation from various sources and should be considered as a guideline.

FeatureThis compound System (with suitable donor)Conventional FRET (e.g., iFluor 555/iFluor 647)TR-FRET (e.g., Terbium/Fluorescein)
Principle Donor fluorescence is quenched by the non-fluorescent UBQ-2 acceptor upon ubiquitination.Energy transfer from an excited donor fluorophore to an acceptor fluorophore upon ubiquitination, resulting in acceptor emission.Long-lifetime lanthanide donor transfers energy to a suitable acceptor upon ubiquitination, with time-gated detection.
Signal Readout Increase in donor fluorescence upon cleavage of the probe or decrease upon formation of the FRET pair.Ratiometric measurement of acceptor to donor emission.Ratiometric measurement of acceptor to donor emission with a time delay.
Signal-to-Background Potentially very high due to the low background of the dark quencher.Moderate to high, can be affected by direct excitation of the acceptor and spectral bleed-through.Very high, as background fluorescence is minimized by time-gated detection.
Z' Factor Not explicitly reported for ubiquitination assays, but dark quenchers generally contribute to robust assays.Often > 0.5, indicating good assay quality.[1]Typically > 0.7, indicating excellent assay performance for high-throughput screening.[2]
FRET Efficiency Dependent on the chosen donor-quencher pair and their spatial orientation.Reported to be efficient for specific di-ubiquitin probes.Efficient energy transfer over relatively long distances.
Photostability Dependent on the chosen donor fluorophore.Can be susceptible to photobleaching, depending on the fluorophores used.Lanthanide donors are highly resistant to photobleaching.
Multiplexing Capability Good, as the absence of acceptor emission simplifies spectral deconvolution.Challenging due to spectral overlap between different FRET pairs.Good, with the potential for using different lanthanide donors with distinct emission lifetimes.

Cost-Benefit Analysis

The cost-effectiveness of a FRET probe system is a critical factor, particularly for high-throughput screening applications. The following table provides an estimated cost comparison. Prices are based on currently available information and may vary between suppliers and over time. The analysis considers the cost of the labeled ubiquitin molecules required for the assay.

FRET Probe SystemLabeled Ubiquitin Components & Estimated CostEstimated Cost per Assay Point (100 µL reaction)BenefitsDrawbacks
This compound - Azide-modified Ubiquitin (custom synthesis or purchase) - this compound (~
150/mg)<br>DBCOactivatedfluorescentdonordye(e.g.,FluoresceinDBCO150/mg)

  • DBCO-activated fluorescent donor dye (e.g., Fluorescein-DBCO ~150/mg)<br>−DBCO−activatedfluorescentdonordye(e.g.,Fluorescein−DBCO
180/mg, Cy5-DBCO ~$150/mg)
Moderate to High (dependent on custom synthesis of azide-Ub and donor-labeled Ub)- High signal-to-noise ratio - Good for multiplexing - Flexible choice of donor fluorophore- Requires multi-step probe preparation (click chemistry) - Limited commercially available pre-labeled ubiquitin-quencher conjugates
Conventional FRET - iFluor 555-labeled Ubiquitin (custom synthesis or service) - iFluor 647-labeled Ubiquitin (custom synthesis or service)High (dependent on custom labeling services)- Direct visualization of energy transfer - Well-established principle- Potential for higher background fluorescence - Spectral bleed-through can be a concern - Photobleaching of fluorophores
TR-FRET - Terbium-labeled Ubiquitin (~$1,180/mg for Fluorescein-Ubiquitin) - Fluorescein-labeled UbiquitinHigh (if purchasing individual components); Moderate (if using optimized kits)- Excellent sensitivity and low background - Resistant to photobleaching - Suitable for HTS- Requires a plate reader with TR-FRET capability - Lanthanide-labeled reagents can be expensive

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful implementation of FRET-based ubiquitination assays. Below are representative protocols for the different FRET systems.

Protocol 1: Hypothetical FRET Assay using this compound

This protocol is a hypothetical workflow based on the principles of click chemistry and FRET.

1. Preparation of Labeled Ubiquitin:

  • Azide-modified Ubiquitin: Synthesize or purchase ubiquitin with a site-specific azide (B81097) modification. This can be achieved through genetic incorporation of an unnatural amino acid or chemical modification of a specific residue.

  • Donor-labeled Ubiquitin: React azide-modified ubiquitin with a DBCO-activated fluorescent donor dye (e.g., Fluorescein-DBCO) via copper-free click chemistry. Purify the labeled ubiquitin using chromatography.

  • Quencher-labeled Ubiquitin: React azide-modified ubiquitin with this compound via copper-free click chemistry. Purify the labeled ubiquitin.

2. Ubiquitination Assay:

  • Set up the ubiquitination reaction in a microplate well containing:

    • E1 activating enzyme

    • E2 conjugating enzyme

    • E3 ligase

    • Substrate protein

    • Donor-labeled ubiquitin

    • Quencher-labeled ubiquitin

    • ATP in a suitable reaction buffer.

  • Incubate the reaction at the optimal temperature for the specific E3 ligase.

  • Monitor the change in fluorescence of the donor fluorophore over time using a fluorescence plate reader. An increase in donor fluorescence would indicate the cleavage of a di-ubiquitin probe in a deubiquitination assay, while a decrease could be used to monitor ubiquitin chain formation.

Protocol 2: TR-FRET Ubiquitination Assay with Terbium and Fluorescein-labeled Ubiquitin

This protocol is adapted from established methods for monitoring ubiquitin chain formation.[1][3][4]

1. Reagents:

  • Terbium-labeled Ubiquitin (Donor)

  • Fluorescein-labeled Ubiquitin (Acceptor)

  • E1 Activating Enzyme

  • E2 Conjugating Enzyme (e.g., UbcH13/Uev1a)

  • E3 Ligase (optional, for specific assays)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

2. Assay Procedure:

  • Prepare a master mix containing E1 enzyme, E2 enzyme, Terbium-labeled Ubiquitin, and Fluorescein-labeled Ubiquitin in assay buffer.

  • Add the master mix to the wells of a microplate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a desired time period (e.g., 60 minutes).

  • Measure the time-resolved fluorescence using a plate reader with the following settings:

    • Excitation: 340 nm

    • Donor Emission: 620 nm

    • Acceptor Emission: 520 nm

    • Time delay: 100 µs

    • Integration time: 200 µs

  • Calculate the TR-FRET ratio (520 nm emission / 620 nm emission).

Protocol 3: FRET Ubiquitination Assay with iFluor 555 and iFluor 647-labeled Ubiquitin

This protocol is based on a published method for tracking di-ubiquitin formation.[5]

1. Reagents:

  • iFluor 555-labeled Ubiquitin (Donor)

  • iFluor 647-labeled Ubiquitin (Acceptor)

  • E1 Activating Enzyme

  • E2 Conjugating Enzyme (e.g., Cdc34)

  • E3 Ligase complex (e.g., SCFβTrCP)

  • Substrate-Ubiquitin fusion protein

  • ATP

  • Assay Buffer

2. Assay Procedure:

  • Assemble the reaction mixture in a microplate well containing E1, E2, E3, substrate-ubiquitin fusion (labeled with iFluor 647), and donor ubiquitin (labeled with iFluor 555) in the assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C.

  • Monitor the fluorescence using a plate reader with excitation at ~555 nm and measuring the emission of both the donor (~570 nm) and the acceptor (~670 nm).

  • Calculate the FRET ratio (acceptor emission / donor emission).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the general ubiquitination cascade and the experimental workflows for the different FRET-based assays.

Ubiquitination_Cascade E1 E1 (Activating Enzyme) E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ligase) E2->E3 Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Transfer Ub Ubiquitin Ub->E1 Substrate Substrate Protein Substrate->E3 ATP ATP ATP->E1

Caption: The Ubiquitination Cascade.

FRET_Assay_Workflows cluster_dark_quencher This compound System cluster_conventional_fret Conventional FRET System cluster_tr_fret TR-FRET System DQ_Prep Prepare Donor-Ub and Quencher-Ub via Click Chemistry DQ_Assay Set up Ubiquitination Assay DQ_Prep->DQ_Assay DQ_Read Measure Donor Fluorescence DQ_Assay->DQ_Read CF_Prep Prepare Donor-Ub and Acceptor-Ub CF_Assay Set up Ubiquitination Assay CF_Prep->CF_Assay CF_Read Measure Donor and Acceptor Emission CF_Assay->CF_Read TRF_Prep Use Pre-labeled Terbium-Ub and Fluorescein-Ub TRF_Assay Set up Ubiquitination Assay TRF_Prep->TRF_Assay TRF_Read Time-Resolved Measurement of Donor and Acceptor Emission TRF_Assay->TRF_Read

Caption: Experimental Workflows for FRET Assays.

Conclusion

The choice of a FRET probe for ubiquitination assays involves a trade-off between cost, convenience, and performance.

  • This compound and similar dark quencher-based systems offer the potential for highly sensitive assays with low background, making them an attractive option for researchers willing to invest in the initial probe development. The flexibility in choosing a spectrally compatible donor fluorophore is an added advantage for multiplexing applications.

  • Conventional fluorescent FRET pairs are a well-established method, but researchers should be mindful of potential issues with background fluorescence and photobleaching. These systems may be most suitable for proof-of-concept studies or when a ratiometric readout with standard fluorescence plate readers is desired.

  • TR-FRET systems provide the highest sensitivity and robustness, making them the gold standard for high-throughput screening campaigns. While the initial investment in reagents and instrumentation may be higher, the superior data quality and reliability can justify the cost for large-scale applications.

Ultimately, the optimal choice will depend on the specific experimental goals, available instrumentation, and budget of the research project. This guide provides a framework for making an informed decision to advance research in the critical field of ubiquitin-mediated cellular regulation.

References

Safety Operating Guide

Proper Disposal of Sulfo DBCO-UBQ-2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of Sulfo DBCO-UBQ-2. The following protocols are based on general best practices for non-hazardous chemical waste management in a laboratory setting. Researchers, scientists, and drug development professionals should always prioritize safety and adhere to their institution's specific Environmental Health & Safety (EHS) guidelines.

Initial Assessment and Safety Precautions

Before handling this compound for disposal, it is crucial to perform an initial assessment and don the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available and should be requested from the supplier, a safety data sheet for a similar DBCO-containing compound suggests that it is not classified as a hazardous substance. However, it is prudent to handle all laboratory chemicals with care.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear common chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles.[1]

  • Lab Coat: A standard lab coat should be worn to protect from spills.

Disposal of Unused or Waste this compound

The proper disposal method for this compound depends on whether it is in solid form or dissolved in a solvent. It is critical to segregate non-hazardous waste from hazardous waste to ensure proper disposal and minimize costs.[2]

Summary of Disposal Options
Waste FormRecommended Disposal MethodKey Considerations
Solid (Powder) Dispose of as non-hazardous solid chemical waste. Place in a clearly labeled, sealed container and transfer to your institution's chemical waste collection area.Do not dispose of in regular laboratory trash cans that will be handled by custodial staff.[1] Some institutions may permit direct disposal in designated dumpsters.[1]
Solutions Aqueous Solutions: May be eligible for drain disposal if permitted by your institution's EHS office.[1][3] Flush with at least 20 parts water.[3] Organic Solvents: Dispose of as chemical waste.Never dispose of solutions containing flammable or hazardous solvents down the drain.[4]
Empty Containers Triple rinse with an appropriate solvent. Deface or remove the original label.[1] Dispose of as regular laboratory glass or plastic waste.Ensure no residue of the chemical remains.[1]
Contaminated Materials Items such as pipette tips, gloves, and wipes contaminated with this compound should be placed in a sealed bag or container and disposed of as solid chemical waste.
Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of this compound waste.

cluster_form Identify Waste Form cluster_solid Solid Waste Protocol cluster_solution Solution Protocol cluster_contaminated Contaminated Material Protocol cluster_container Empty Container Protocol start Start: this compound Waste solid Solid Powder start->solid solution Solution start->solution contaminated Contaminated Material (gloves, wipes) start->contaminated empty_container Empty Container start->empty_container package_solid Place in sealed, labeled container for chemical waste. solid->package_solid solvent_type Aqueous or Organic Solvent? solution->solvent_type package_contaminated Place in a sealed bag or container. contaminated->package_contaminated rinse Triple rinse with appropriate solvent. empty_container->rinse dispose_solid Transfer to institutional chemical waste facility. package_solid->dispose_solid aqueous_disposal Consult EHS for drain disposal approval. If approved, flush with copious water. solvent_type->aqueous_disposal Aqueous organic_disposal Collect in a designated, labeled solvent waste container. solvent_type->organic_disposal Organic dispose_contaminated Dispose of as solid chemical waste. package_contaminated->dispose_contaminated deface Deface or remove label. rinse->deface dispose_container Dispose of with regular lab glass/plastic. deface->dispose_container

Caption: Decision workflow for this compound disposal.

Spill Cleanup Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent contamination and ensure safety. The following steps are recommended for a minor spill of this compound powder. For a large spill, evacuate the area and contact your institution's EHS office.

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Secure: If necessary, alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear gloves, safety goggles, and a lab coat.

  • Contain the Spill:

    • For solid spills, carefully use a scoop or brush to place the spilled material into a sealable container.[5] Take care to avoid creating dust.[5]

    • Covering the spill with a plastic sheet can help prevent the powder from becoming airborne.[6]

  • Clean the Area:

    • After removing the bulk of the powder, wet a spill pad or paper towel with water and wipe the area down.[5]

    • Place all cleaning materials (spill pads, towels, gloves) into the same sealable container as the spilled powder.[5]

  • Decontaminate: Wipe the area again with a wet paper towel.[5]

  • Label and Dispose:

    • Seal the container with the collected waste and contaminated cleaning materials.

    • Affix a hazardous waste label, clearly identifying the contents.

    • Transfer the container to your institution's chemical waste collection area.

Spill Cleanup Workflow

start Spill Occurs assess Assess Spill Size (Minor vs. Major) start->assess don_ppe Don PPE (Gloves, Goggles) assess->don_ppe Minor evacuate Evacuate Area & Call EHS assess->evacuate Major contain Contain Spill: Carefully scoop powder into a waste container. don_ppe->contain clean Clean Area: Wipe with wet paper towels. contain->clean package Package Waste: Place all contaminated materials in a sealed container. clean->package label_dispose Label and transfer to institutional chemical waste. package->label_dispose end Cleanup Complete label_dispose->end

References

Personal protective equipment for handling Sulfo DBCO-UBQ-2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sulfo DBCO-UBQ-2

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety profiles of structurally similar compounds, such as DBCO-Sulfo-NHS ester, and general laboratory safety protocols. It is imperative to supplement this information with a thorough risk assessment specific to your experimental conditions and to consult your institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Identification and Classification

Based on data from similar DBCO-containing bioconjugation reagents, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with irritation and potential toxicity.[1]

GHS Hazard Classification (Inferred):

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Source: Inferred from the Safety Data Sheet for DBCO-Sulfo-NHS ester.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety glasses with side shields or chemical splash goggles.Nitrile gloves (consider double-gloving).Laboratory coat.N95 respirator or work in a certified chemical fume hood.
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a splash hazard.[3][4][5]Nitrile gloves.Laboratory coat.Work in a certified chemical fume hood.
Performing Reactions Chemical splash goggles.Nitrile gloves.Laboratory coat.Work in a certified chemical fume hood.
Handling Waste Chemical splash goggles.Nitrile gloves.Laboratory coat.Work in a certified chemical fume hood.

Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be replaced immediately.[6] Do not wear lab coats or gloves outside of the laboratory.[6]

Experimental Protocol: Safe Handling and Disposal

1. Engineering Controls:

  • All work with this compound, especially handling the solid powder and preparing stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Ensure that a safety shower and eyewash station are readily accessible.

2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.

3. Handling the Solid Compound:

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture, as many bioconjugation reagents are moisture-sensitive.[9][10]

  • Wear all recommended PPE as outlined in the table above.

  • To avoid generating dust, handle the solid carefully. Use appropriate tools for weighing and transferring the compound.

4. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • This compound is soluble in polar aprotic solvents such as DMSO and DMF. Add the solvent to the solid slowly to avoid splashing.

5. In Case of a Spill:

  • Solid Spill: Gently cover the spill with an absorbent material to avoid raising dust. Collect the material into a designated waste container using non-sparking tools.

  • Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

6. Waste Disposal:

  • All waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, tubes), and unused solutions, should be collected in a clearly labeled, sealed container for hazardous chemical waste.[11]

  • Do not dispose of this compound down the drain.[11]

  • Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures.[11]

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Visualizing the Workflow

To further clarify the safe handling and disposal process, the following diagrams illustrate the key steps and logical relationships.

cluster_prep Preparation and Handling cluster_exp Experimentation cluster_disposal Waste Disposal cluster_emergency Emergency Procedures start Start: Receive this compound storage Store at -20°C in a dry, well-ventilated area start->storage ppe Don Appropriate PPE: - Lab Coat - Goggles - Nitrile Gloves storage->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weigh Weigh solid compound carefully to avoid dust fume_hood->weigh dissolve Prepare solution by adding solvent to solid weigh->dissolve reaction Perform bioconjugation reaction dissolve->reaction collect_waste Collect all contaminated waste (solid, liquid, labware) reaction->collect_waste label_waste Label waste container clearly collect_waste->label_waste store_waste Store waste in a designated area label_waste->store_waste ehs_contact Contact EHS for disposal store_waste->ehs_contact spill Spill Occurs spill_response Follow spill protocol: - Evacuate if necessary - Absorb and collect waste spill->spill_response exposure Personnel Exposure first_aid Provide immediate first aid: - Inhalation: Fresh air - Skin: Wash with soap and water - Eyes: Flush with water exposure->first_aid medical_attention Seek immediate medical attention first_aid->medical_attention cluster_hazards Potential Hazards cluster_ppe Required PPE compound This compound oral_tox Harmful if Swallowed compound->oral_tox skin_irr Skin Irritation compound->skin_irr eye_irr Serious Eye Irritation compound->eye_irr resp_irr Respiratory Irritation compound->resp_irr goggles Chemical Goggles oral_tox->goggles gloves Nitrile Gloves oral_tox->gloves lab_coat Lab Coat oral_tox->lab_coat respirator Respirator/Fume Hood oral_tox->respirator skin_irr->goggles skin_irr->gloves skin_irr->lab_coat skin_irr->respirator eye_irr->goggles eye_irr->gloves eye_irr->lab_coat eye_irr->respirator resp_irr->goggles resp_irr->gloves resp_irr->lab_coat resp_irr->respirator

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.